molecular formula C16H10Cl2S B1167056 Reactive red 218 CAS No. 113653-03-5

Reactive red 218

Cat. No.: B1167056
CAS No.: 113653-03-5
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Description

Reactive red 218, also known as this compound, is a useful research compound. Its molecular formula is C16H10Cl2S. The purity is usually 95%.
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Properties

CAS No.

113653-03-5

Molecular Formula

C16H10Cl2S

Synonyms

Reactive red 218

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to C.I. Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of the monoazo dye, C.I. Reactive Red 218 (CAS No. 113653-03-5). It is designed for researchers, scientists, and professionals in drug development and related fields, offering a detailed summary of its characteristics, synthesis, and applications. A significant challenge in the characterization of this compound is the notable discrepancy in its reported molecular formula and weight across various chemical databases and literature. This guide addresses these inconsistencies and presents the available data in a structured format. Detailed experimental protocols for its synthesis and application in textile dyeing are provided, alongside visualizations of these processes to facilitate understanding.

Chemical Structure and Identity

The precise chemical structure of C.I. This compound is a subject of considerable inconsistency across scientific literature and commercial suppliers. While it is consistently identified by the CAS Registry Number 113653-03-5 , there are multiple competing molecular formulas reported. This discrepancy fundamentally impacts the compound's molecular weight and elemental composition. Due to its nature as a potentially complex mixture or polymeric azo dye, a universally accepted IUPAC name is not available.[1] It is commonly referred to by synonyms such as Reactive Red P-6B.[2][3]

The dye is structurally classified as a monoazo dye, containing a single azo (-N=N-) functional group that connects two aromatic ring systems.[1] It also incorporates sulfonate groups, which impart high water solubility, and a reactive group that allows it to form covalent bonds with textile fibers.[1]

The conflicting molecular formulas are presented below:

  • C₁₆H₁₀Cl₂S [1]

  • C₁₈H₁₈N₃NaO₅S [1]

  • C₃₂H₂₀Cl₂N₆O₆S₂Na₂ [4]

Without definitive analytical data such as high-resolution mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy directly linked to the CAS number, the true chemical structure remains ambiguous. For the purpose of this guide, we will present the available data and acknowledge these structural variations.

Physicochemical Properties

This compound is a bright red solid, typically supplied as a powder or granules, which is highly soluble in water.[1] This high solubility is a key characteristic for its application in aqueous dyeing processes.

Table 1: Summary of Quantitative Data for this compound
PropertyValueSource(s)
CAS Number 113653-03-5[1][2][3][5][6][7]
Molecular Formula C₁₆H₁₀Cl₂S or C₁₈H₁₈N₃NaO₅S or C₃₂H₂₀Cl₂N₆O₆S₂Na₂[1][4]
Molecular Weight Varies with the molecular formula[1][4]
Appearance Red powder or granules[8]
Solubility in Water > 300 g/L[8]
pH (in solution) 6-9[8]
Insolubility in water ≤0.02%[8]

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and application of monoazo reactive dyes, which are representative of the processes used for this compound.

Synthesis of a Monoazo Reactive Dye (General Protocol)

The synthesis of this compound, as a monoazo dye, typically involves a two-step process: diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component.[1]

Step 1: Diazotization of an Aromatic Amine

  • An aromatic amine (e.g., an aniline derivative) is dissolved or suspended in an acidic aqueous solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath.

  • A solution of sodium nitrite (NaNO₂) in water is prepared and cooled.

  • The cold sodium nitrite solution is added dropwise to the amine suspension while maintaining the temperature between 0-5 °C and stirring vigorously. The reaction is monitored for the complete consumption of the amine.

  • The resulting solution contains the diazonium salt, which is kept cold for the subsequent coupling reaction.

Step 2: Azo Coupling Reaction

  • A coupling component (e.g., a naphthol derivative) is dissolved in an alkaline aqueous solution (e.g., sodium carbonate or sodium hydroxide solution).[1]

  • The cold diazonium salt solution from Step 1 is added slowly to the solution of the coupling component. The pH of the reaction mixture is maintained in the alkaline range (typically pH 8-9) to facilitate the coupling reaction.[1]

  • The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.

  • The synthesized dye is then isolated from the reaction mixture, often by salting out with sodium chloride, followed by filtration, washing, and drying.

Diagram 1: Generalized Synthesis Workflow of a Monoazo Reactive Dye

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation AromaticAmine Aromatic Amine Diazotization Diazotization Reaction AromaticAmine->Diazotization Dissolve/Suspend HCl_H2O HCl / H₂O HCl_H2O->Diazotization NaNO2 NaNO₂ Solution NaNO2->Diazotization Add dropwise at 0-5°C DiazoniumSalt Diazonium Salt CouplingReaction Azo Coupling Reaction DiazoniumSalt->CouplingReaction Add slowly Diazotization->DiazoniumSalt CouplingComponent Coupling Component CouplingComponent->CouplingReaction Dissolve Alkali Alkaline Solution (e.g., Na₂CO₃) Alkali->CouplingReaction ReactiveDye This compound (Crude) CouplingReaction->ReactiveDye SaltingOut Salting Out (e.g., NaCl) ReactiveDye->SaltingOut Filtration Filtration SaltingOut->Filtration Drying Drying Filtration->Drying PurifiedDye Purified this compound Drying->PurifiedDye

Caption: Generalized workflow for the synthesis of this compound.

Application of this compound in Textile Dyeing (General Protocol)

Reactive dyes are used to dye cellulosic fibers such as cotton. The dyeing process involves the formation of a covalent bond between the dye molecule and the hydroxyl groups of the cellulose fibers.

1. Preparation of the Dyebath

  • The required amount of this compound is dissolved in water to form a stock solution.

  • A dyebath is prepared with the appropriate volume of water, and the dye stock solution is added.

  • An electrolyte, such as sodium chloride or sodium sulfate, is added to the dyebath. The electrolyte helps to promote the exhaustion of the dye onto the fabric.

  • The textile material (e.g., cotton fabric) is introduced into the dyebath.

2. Dyeing Process

  • The temperature of the dyebath is gradually raised to the recommended dyeing temperature for the specific type of reactive dye (this can range from 40°C to 80°C).

  • The dyeing is continued at this temperature for a specified period to allow for the diffusion and adsorption of the dye onto the fibers.

3. Fixation

  • After the initial dyeing period, an alkali, such as sodium carbonate (soda ash), is added to the dyebath.

  • The addition of the alkali raises the pH of the dyebath, which activates the cellulose fibers and the reactive group of the dye, leading to the formation of a covalent bond between them.

  • The dyeing is continued for another period to ensure maximum fixation of the dye.

4. Rinsing and Soaping

  • After dyeing, the fabric is thoroughly rinsed with cold water to remove any unfixed dye and residual chemicals.

  • A soaping treatment is then carried out at or near the boil with a detergent to remove any hydrolyzed dye and to improve the fastness properties of the dyeing.

  • The fabric is then rinsed again and dried.

Diagram 2: Experimental Workflow for Textile Dyeing with this compound

Dyeing_Workflow cluster_preparation 1. Dyebath Preparation cluster_dyeing 2. Dyeing cluster_fixation 3. Fixation cluster_washing 4. Washing Dye_Solution Dissolve this compound in Water Add_Electrolyte Add Electrolyte (e.g., NaCl) Dye_Solution->Add_Electrolyte Add_Fabric Introduce Cotton Fabric Add_Electrolyte->Add_Fabric Raise_Temp Raise Temperature (e.g., 60°C) Add_Fabric->Raise_Temp Dyeing_Period Dye for 30-60 min (Exhaustion) Raise_Temp->Dyeing_Period Add_Alkali Add Alkali (e.g., Na₂CO₃) Dyeing_Period->Add_Alkali Fixation_Period Dye for 30-60 min (Fixation) Add_Alkali->Fixation_Period Rinse_Cold Cold Rinse Fixation_Period->Rinse_Cold Soaping Soaping at Boil Rinse_Cold->Soaping Rinse_Warm Warm Rinse Soaping->Rinse_Warm Drying Drying Rinse_Warm->Drying Dyed_Fabric Dyed Fabric Drying->Dyed_Fabric

Caption: A typical workflow for dyeing cotton fabric with this compound.

Chemical Reactions and Mechanisms

Covalent Bond Formation

The key feature of reactive dyes is their ability to form covalent bonds with the substrate. In the case of dyeing cellulosic fibers like cotton, the reactive group of the dye reacts with the hydroxyl groups of the cellulose polymer under alkaline conditions. This forms a stable ether linkage, making the dye a permanent part of the fiber.

Hydrolysis

A competing and undesirable reaction that occurs during the dyeing process is the hydrolysis of the reactive dye.[9] In the alkaline dyebath, the reactive group of the dye can also react with hydroxide ions from the water, leading to the formation of a non-reactive, hydrolyzed dye.[9] This hydrolyzed dye can no longer form a covalent bond with the fiber and must be washed off after dyeing to ensure good wash fastness. The extent of hydrolysis is influenced by factors such as pH, temperature, and dyeing time.

Diagram 3: Reaction Pathways of Reactive Red 218dot

Reaction_Pathways cluster_fixation Fixation (Desired Reaction) cluster_hydrolysis Hydrolysis (Side Reaction) ReactiveDye This compound (Active Form) DyedFiber Dyed Fiber (Covalent Bond) ReactiveDye->DyedFiber + Cellulose-OH (Alkaline pH) HydrolyzedDye Hydrolyzed Dye (Inactive) ReactiveDye->HydrolyzedDye + OH⁻ (Alkaline pH) Cellulose Cellulose-OH Water H₂O

References

An In-depth Technical Guide to C.I. Reactive Red 218 (CAS Number: 113653-03-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Reactive Red 218 is a monoazo reactive dye primarily utilized in the textile industry for dyeing cellulosic fibers such as cotton.[1] Its widespread use is attributed to its ability to form strong covalent bonds with the fiber, resulting in excellent colorfastness. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis, application in textile dyeing, and available toxicological data. The information is intended to support researchers and professionals in understanding the fundamental characteristics and handling of this compound.

Physicochemical Properties

This compound is a red powder or granular substance with high solubility in water.[2] As a monoazo dye, its structure contains a central azo group (-N=N-) connected to two aromatic rings, with reactive functional groups that facilitate its binding to textile fibers.[1]

PropertyValueReference
CAS Number 113653-03-5[1]
Molecular Formula C₁₈H₁₈N₃NaO₅S (representative)[1]
Molecular Weight ~403.4 g/mol (representative)[1]
Appearance Red powder or granules[2]
Solubility in Water >300 g/L[2]
pH (in solution) 6-9[2]
Insolubility in water ≤0.02%[2]

Experimental Protocols

Synthesis of C.I. This compound

The synthesis of this compound is a two-step process involving diazotization followed by a coupling reaction.[1]

1. Diazotization of an Aromatic Amine:

  • An aromatic amine (e.g., aniline or a derivative) is suspended in water in a reaction vessel.

  • The vessel is cooled to 0-5°C using an ice bath.

  • Concentrated hydrochloric acid (2.5-3.0 equivalents) is slowly added to the suspension while maintaining the low temperature.

  • A solution of sodium nitrite (1.0-1.1 equivalents) in water is then added dropwise to the mixture. The temperature should be maintained below 5°C to prevent the decomposition of the diazonium salt.

  • The reaction is stirred for an additional 30-60 minutes. The completion of the reaction can be monitored by testing for the absence of the starting amine using starch-iodide paper to detect excess nitrous acid.

2. Azo Coupling:

  • A separate solution of the coupling component (an aromatic compound with reactive groups) is prepared in water.

  • The pH of the coupling component solution is adjusted to 8-9 with the addition of an alkaline solution, such as sodium carbonate.

  • The diazonium salt solution from the first step is then slowly added to the coupling component solution while maintaining the temperature at 0-5°C and the alkaline pH.

  • The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography.

  • The resulting dye is then isolated from the solution, typically by salting out with sodium chloride, followed by filtration, washing, and drying.

Visualized Experimental Workflow: Synthesis of this compound

G cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_isolation Isolation A Aromatic Amine Suspension in Water B Cool to 0-5°C A->B C Add HCl (2.5-3.0 eq) B->C D Add NaNO2 (1.0-1.1 eq) dropwise C->D E Stir for 30-60 min at 0-5°C D->E F Diazonium Salt Solution E->F J Slowly add Diazonium Salt Solution F->J G Coupling Component Solution H Adjust pH to 8-9 G->H I Cool to 0-5°C H->I I->J K Stir until completion J->K L This compound Solution K->L M Salting Out (e.g., NaCl) L->M N Filtration M->N O Washing N->O P Drying O->P Q Purified this compound P->Q

Caption: Synthesis workflow for this compound.

Textile Dyeing Protocol for Cotton Fabric

The application of this compound to cotton involves three main stages: exhaustion, fixation, and washing.[3][4]

1. Preparation of the Dyebath:

  • The cotton fabric is first prepared by scouring and bleaching to remove impurities and ensure a neutral pH.

  • A dyebath is prepared with the required amount of this compound dye, which is first pasted with cold water and then dissolved in hot water (around 80°C).

  • Other auxiliaries are added to the dyebath, such as a wetting agent, sequestering agent, and an anti-creasing agent.

2. Dyeing Process (Exhaustion and Fixation):

  • The dyebath is set to an initial temperature of approximately 50°C with a pH just below 7.

  • The cotton fabric is introduced into the dyebath and run for 5-10 minutes to ensure even wetting.

  • An electrolyte, such as Glauber's salt (sodium sulfate) or common salt (sodium chloride), is added portion-wise to promote the exhaustion of the dye onto the fabric. The temperature is gradually raised to 80-85°C over 30 minutes.

  • Dyeing is continued at this temperature for another 20-30 minutes.

  • An alkali, typically soda ash (sodium carbonate), is then added to the dyebath to raise the pH to 10-11. This initiates the fixation step, where the reactive dye forms a covalent bond with the hydroxyl groups of the cellulose fibers.

  • The fixation is carried out for 30-60 minutes at 80-85°C.

3. Post-Dyeing Treatment:

  • After fixation, the dyebath is drained.

  • The dyed fabric is rinsed thoroughly with cold water to remove unfixed dye and residual chemicals.

  • A soaping treatment is carried out by washing the fabric with a detergent at a high temperature (near boiling) to remove any hydrolyzed dye and improve fastness properties.

  • Finally, the fabric is rinsed again with cold water and dried.

Visualized Experimental Workflow: Cotton Dyeing with this compound

G cluster_preparation Preparation cluster_dyeing Dyeing cluster_post_treatment Post-Treatment A Prepare Cotton Fabric (Scour & Bleach) B Prepare Dyebath with this compound and Auxiliaries C Introduce Fabric to Dyebath at 50°C B->C D Add Electrolyte (e.g., NaCl) and raise temp to 80-85°C C->D E Exhaustion Phase (20-30 min) D->E F Add Alkali (e.g., Soda Ash) to raise pH to 10-11 E->F G Fixation Phase (30-60 min) F->G H Drain Dyebath G->H I Cold Rinse H->I J Soaping at High Temperature I->J K Final Cold Rinse J->K L Drying K->L

Caption: Cotton dyeing workflow with this compound.

Interaction with Cellulose Fibers

The key characteristic of reactive dyes is their ability to form a covalent bond with the substrate. In the case of cotton, which is primarily composed of cellulose, the reactive group of the dye molecule reacts with the hydroxyl (-OH) groups of the cellulose polymer under alkaline conditions. This forms a strong, stable ether linkage, making the dye an integral part of the fiber.

Visualized Diagram: this compound Interaction with Cellulose

G cluster_reactants Reactants cluster_conditions Conditions Dye This compound (with reactive group) Product Dyed Cellulose Fiber (Dye-O-Cellulose covalent bond) Dye->Product Cellulose Cellulose Fiber (with -OH groups) Cellulose->Product Alkali Alkaline pH (10-11) Alkali->Product Heat Heat (80-85°C) Heat->Product

Caption: Covalent bond formation between this compound and cellulose.

Toxicological Data

The toxicological information for C.I. This compound is not extensively detailed in publicly available literature. However, general information regarding reactive dyes and data from Material Safety Data Sheets (MSDS) for similar products provide some insights.

  • Acute Toxicity: For a product containing reactive red dye, it is suggested that it may cause skin and eye irritation.[5] Inhalation of the dust may also lead to respiratory tract irritation.[5]

  • Sensitization: There is evidence that some reactive dyes can cause skin and respiratory sensitization in susceptible individuals, particularly with repeated exposure in an occupational setting.[6]

  • Carcinogenicity: A patent for a reactive red dye composition mentions that the traditional C.I. This compound uses Tobias acid as a raw material, which can lead to the presence of 2-naphthylamine, a known carcinogen, on the fabric surface.[7] This highlights a potential risk associated with the synthesis route of the dye. However, no ingredient of a similar reactive red dye product is listed as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA.

  • Environmental Fate: Reactive dyes are generally stable and may not be readily biodegradable.[8] Their presence in wastewater from dyeing processes can contribute to water pollution.

Safety Precautions: When handling this compound powder, it is recommended to use appropriate personal protective equipment, including gloves, safety glasses, and a dust respirator, to avoid skin contact, eye contact, and inhalation. Work should be conducted in a well-ventilated area.

Conclusion

C.I. This compound is a commercially important dye for cellulosic fibers due to its vibrant color and high fastness properties, which are a result of the covalent bond it forms with the fiber. While effective in its application, considerations regarding its synthesis, which may involve hazardous intermediates, and its potential for skin and respiratory irritation necessitate careful handling and appropriate safety measures. Further research into the specific toxicological profile of highly purified this compound would be beneficial for a more complete risk assessment.

References

An In-depth Technical Guide to the Synthesis of Reactive Red 218 via Diazotization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Reactive Red 218, a monoazo dye, through the well-established chemical processes of diazotization and azo coupling. This document outlines the fundamental reaction mechanisms, detailed experimental protocols, and key quantitative data pertinent to the synthesis.

Introduction

This compound is a synthetic organic dye belonging to the monoazo class, characterized by a single azo group (-N=N-) that acts as a chromophore.[1] As a fiber-reactive dye, it is designed to form covalent bonds with the hydroxyl groups in cellulosic fibers, resulting in excellent colorfastness.[1][2] The synthesis of this compound is a classic example of electrophilic aromatic substitution, primarily involving a two-step process: the diazotization of a primary aromatic amine followed by a coupling reaction with a suitable aromatic compound.[3][4][5]

Synthesis Mechanism

The synthesis of azo dyes like this compound is fundamentally a two-stage process:

  • Diazotization: This initial step involves the conversion of a primary aromatic amine into a diazonium salt.[3][4] The reaction is typically carried out in a cold, acidic solution by treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a mineral acid (e.g., hydrochloric acid).[6][7] The resulting diazonium salt is a highly reactive electrophile.

  • Azo Coupling: The second stage is an electrophilic aromatic substitution reaction where the diazonium salt acts as the electrophile and attacks an electron-rich aromatic compound, known as the coupling component.[3][4] This reaction leads to the formation of the characteristic azo linkage (-N=N-), which connects the two aromatic systems and forms the final dye molecule.

Experimental Protocols

The following protocols are generalized procedures based on common practices for the synthesis of azo dyes. Specific quantities and conditions can be optimized for desired yield and purity.

3.1. Diazotization of an Aromatic Amine

This procedure details the formation of the diazonium salt, the key intermediate in the synthesis.

  • Reactants and Materials:

    • Primary aromatic amine (e.g., aniline or a substituted aniline like m-aminobenzene sulfonic acid)[8]

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

    • Distilled water

    • Ice

    • Beaker or three-neck flask

    • Stirring apparatus

  • Procedure:

    • Dissolve the primary aromatic amine in a dilute solution of hydrochloric acid and water in a beaker.[9]

    • Cool the mixture to 0-5°C in an ice bath with constant stirring.[5][9] Maintaining this low temperature is critical to prevent the decomposition of the unstable diazonium salt.[1]

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution.[9][10] The addition should be slow enough to ensure the temperature does not rise above 5°C.[9]

    • Continue stirring for approximately 1.5 to 2 hours after the addition is complete to ensure the diazotization reaction is finished.[8]

    • The completion of the reaction can be checked by testing for the absence of the primary aromatic amine. The resulting solution contains the diazonium salt, which should be used immediately in the next step.

3.2. Azo Coupling Reaction

This procedure describes the reaction of the diazonium salt with the coupling component to form this compound.

  • Reactants and Materials:

    • Diazonium salt solution (from step 3.1)

    • Coupling component (an electron-rich aromatic compound)

    • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

    • Sodium chloride (NaCl) for salting out

    • Beaker

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • In a separate beaker, dissolve the coupling component in a weakly alkaline solution (e.g., a dilute sodium carbonate solution).

    • Cool this solution to 0-5°C in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.[9]

    • During the addition, maintain the pH of the reaction mixture between 8 and 9 by adding a solution of sodium carbonate or sodium hydroxide as needed.[1][9] This alkaline condition is crucial for efficient coupling.[1]

    • After the addition is complete, continue stirring the mixture at a low temperature for a few hours until the coupling reaction is complete.

    • Isolate the dye by "salting out," which involves adding sodium chloride to the reaction mixture to decrease the solubility of the dye, causing it to precipitate.[8]

    • Filter the precipitated dye, wash it with a saturated sodium chloride solution to remove impurities, and then dry it in an oven at 60-80°C.[9]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Reaction Conditions

ParameterDiazotizationAzo CouplingReference
Primary Aromatic Amine e.g., m-aminobenzene sulfonic acid-[8]
Coupling Component -e.g., 5-(beta-ethyl sulfone sulfate)-N-methylaniline-2-sulfonic acid[8]
Molar Ratio (Amine:Nitrite) 1:1.02 - 1:1.08-[8]
Molar Ratio (Amine:Acid) 1:2 - 1:5-[8]
Temperature 0-5°C10-12°C[8]
pH Strongly Acidic6.5 - 9.0[1][8][9]
Reaction Time 1.5 - 2 hours3 - 3.5 hours[8]

Table 2: Product Specifications and Yield

ParameterValueReference
Typical Yield 70% - 90%[1]
Appearance Powder / Granules[2][11]
Solubility in Water >300 g/L[11]
pH of Solution 6 - 9[11]

Table 3: Fastness Properties on Cotton Fabric

Fastness TestGradeReference
Light Fastness 4[2]
Washing Fastness 4-5[2]
Perspiration (Acidic) 4[2]
Perspiration (Alkaline) 4-5[2]
Chlorine Bleaching 4-5[2]
Dry Rubbing 4-5[2]
Wet Rubbing 3[2]

Mandatory Visualizations

Diagram 1: Synthesis Pathway of a Monoazo Dye

Synthesis_Pathway AromaticAmine Primary Aromatic Amine (e.g., m-aminobenzene sulfonic acid) DiazoniumSalt Diazonium Salt AromaticAmine->DiazoniumSalt Diazotization ReactiveRed218 This compound (Azo Dye) DiazoniumSalt->ReactiveRed218 Azo Coupling CouplingComponent Coupling Component CouplingComponent->ReactiveRed218 Azo Coupling Reagents1 NaNO₂ + HCl 0-5°C Reagents2 Alkaline conditions (pH 8-9) 0-5°C Experimental_Workflow start Start prep_amine Prepare acidic solution of primary aromatic amine start->prep_amine cool_amine Cool amine solution to 0-5°C prep_amine->cool_amine add_nitrite Add NaNO₂ solution dropwise (keep temp < 5°C) cool_amine->add_nitrite diazotization Diazotization Reaction (Stir for 1.5-2h) add_nitrite->diazotization coupling Add diazonium salt to coupler solution (maintain pH 8-9) diazotization->coupling prep_coupler Prepare alkaline solution of coupling component prep_coupler->coupling stir_coupling Azo Coupling Reaction (Stir for 3-3.5h) coupling->stir_coupling salting_out Isolate dye by salting out with NaCl stir_coupling->salting_out filter_dry Filter, wash, and dry the final product salting_out->filter_dry end End filter_dry->end

References

An In-depth Technical Guide to C.I. Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific and technical data for the compound identified as C.I. Reactive Red 218. A central challenge in defining this substance is the significant discrepancy in its reported molecular formula and weight across various chemical suppliers and databases, despite a consistent Chemical Abstracts Service (CAS) number. This document aims to present the existing data, highlight the inconsistencies, and provide a clear understanding of the current state of knowledge.

Chemical Identity and Discrepancies

This compound is consistently identified by CAS Number 113653-03-5 . However, there is no universal consensus on its molecular formula or structure. This ambiguity is a critical consideration for any research or development activities. Industrial reactive dyes are often complex mixtures rather than single, pure compounds, which may contribute to this lack of a definitive structure.

The most frequently cited molecular formulas and their corresponding molecular weights are summarized in the table below.

Reported Molecular FormulaCorresponding Molecular Weight ( g/mol )Source Context
C₁₈H₁₈N₃NaO₅S~403.4 - 411.41Extrapolated from patent data for reactive red dye compositions.
C₁₆H₁₀Cl₂S~305.22Cited by some chemical suppliers.
C₃₂H₂₀Cl₂N₆O₆S₂Na₂Not explicitly calculated, but significantly higherListed in some chemical databases.[1]

This lack of a definitive molecular structure presents challenges for precise stoichiometric calculations and mechanistic studies. The diagram below illustrates the relationship between the consistent CAS number and the conflicting molecular formulas reported in the literature.

cluster_id Definitive Identifier cluster_formulas Reported Molecular Formulas (Conflicting) CAS 113653-03-5 CAS 113653-03-5 F1 C₁₈H₁₈N₃NaO₅S CAS 113653-03-5->F1 F2 C₁₆H₁₀Cl₂S CAS 113653-03-5->F2 F3 C₃₂H₂₀Cl₂N₆O₆S₂Na₂ CAS 113653-03-5->F3

Figure 1: Relationship between the CAS number and conflicting molecular formulas for this compound.

General Chemical and Physical Properties

This compound is classified as a monoazo dye.[2] These dyes are characterized by a central azo group (-N=N-) connecting two aromatic rings.[2] As a reactive dye, its structure contains functional groups that form covalent bonds with fibers, such as cotton and other cellulose-based materials, providing strong colorfastness.[2] It is typically supplied as a red powder.[1]

Synthesis of Reactive Dyes: A General Protocol

While a specific, validated synthesis protocol for a definitively characterized this compound is not available due to the structural ambiguity, the general synthesis of monoazo reactive dyes follows a well-established two-step process: diazotization and coupling.

Step 1: Diazotization An aromatic amine is treated with a source of nitrous acid (typically sodium nitrite in the presence of a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt.

Step 2: Azo Coupling The diazonium salt is then reacted with a coupling component, which is often an electron-rich aromatic compound such as a phenol or an aniline derivative. This reaction forms the stable azo bond and creates the chromophore responsible for the dye's color.

The workflow for this general synthesis is depicted below.

A Aromatic Amine C Diazonium Salt A->C Diazotization B NaNO₂ + HCl (0-5 °C) B->C E Azo Dye (Reactive Red) C->E Azo Coupling D Coupling Component (e.g., Naphthol derivative) D->E

Figure 2: General experimental workflow for the synthesis of monoazo reactive dyes.

Applications and Biological Relevance

The primary application of this compound is in the textile industry for dyeing cellulose fibers.[2]

For researchers in drug development and the biomedical sciences, it is important to note that there is no specific information available in the scientific literature regarding the use of this compound in experimental protocols for drug development or its involvement in specific signaling pathways.

However, the broader class of azo compounds has been investigated for various biomedical applications. Some azo compounds have been explored as potential antibacterial, antiviral, and antifungal agents.[3][4][5] Additionally, the azo bond can be cleaved by azoreductase enzymes, a characteristic that has been leveraged in the design of colon-targeted drug delivery systems.[5] While these general applications of azo dyes are of interest, they are not specific to this compound.

Toxicology and Safety Considerations

Specific toxicological studies on this compound are not widely available. As with many dyes, care should be taken to avoid inhalation of dust and direct contact with skin and eyes. Some reactive dyes have been classified as respiratory or skin sensitizers. The ecotoxicological effects of reactive dyes in textile effluents are an area of active research.

Conclusion

C.I. This compound (CAS 113653-03-5) is a substance with a significant degree of ambiguity regarding its precise chemical structure. The conflicting reports on its molecular formula and weight necessitate caution in its use for applications requiring high chemical purity and a well-defined molecular entity. For the audience of researchers, scientists, and drug development professionals, it is crucial to recognize that this compound is primarily an industrial dye with no established role or detailed study in the context of drug development or as a modulator of specific biological signaling pathways. Any potential biomedical research involving this substance would first require rigorous purification and structural elucidation to ensure the reproducibility and validity of the findings.

References

The Classification of C.I. Reactive Red 218: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Reactive Red 218 is a synthetic dye widely utilized in the textile industry for its vibrant color and high fastness properties. This technical guide provides an in-depth analysis of its classification as a monoazo dye, supported by an examination of its chemical structure, synthesis, and physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who may encounter azo dyes in their studies, particularly in fields such as toxicology, pharmacology, and environmental science. While the definitive chemical structure of C.I. This compound is subject to some variation in commercial products, this guide consolidates the available scientific and technical information to present a comprehensive overview.

Introduction

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, typically textile fibers. This covalent linkage imparts a high degree of permanence, making them resistant to washing and fading. C.I. This compound is a prominent member of this class, valued for its brilliant red hue. From a chemical standpoint, the classification of a dye is determined by the nature of its chromophore—the part of the molecule responsible for absorbing light and thus producing color. In the case of this compound, the chromophore is an azo group (-N=N-), which places it within the broad category of azo dyes.

Chemical Classification and Structure

C.I. This compound is unequivocally classified as a monoazo dye . This classification is based on the presence of a single azo linkage within its molecular structure.[1] The azo group connects two aromatic ring systems, forming the core chromophoric structure responsible for the dye's color.

The precise molecular structure of C.I. This compound can be complex and is often proprietary to the manufacturer. This has led to discrepancies in the reported molecular formula and weight in various chemical databases. The CAS Registry Number for C.I. This compound is 113653-03-5 .

While a definitive, universally agreed-upon structure is not publicly available, the fundamental components of a typical this compound molecule include:

  • An Aromatic Amine Derived Moiety: This portion of the molecule is derived from an aromatic amine that undergoes diazotization.

  • A Coupling Component: This is typically an electron-rich aromatic compound, such as a naphthol derivative, to which the diazonium salt couples.

  • A Reactive Group: This functional group is responsible for the covalent bond formation with the substrate. Common reactive groups in dyes of this type include vinyl sulfone or a halotriazine moiety.

  • Solubilizing Groups: Sulfonate groups (-SO3H) are commonly incorporated to ensure water solubility, which is essential for the dyeing process.

Discussion on Structural Ambiguity

It is crucial for researchers to be aware of the inconsistencies in the reported chemical information for C.I. This compound. Different sources have cited varying molecular formulas, including C₁₈H₁₈N₃NaO₅S, C₃₂H₂₀Cl₂N₆O₆S₂Na₂, and C₁₆H₁₀Cl₂S.[1][2] This variation may be due to several factors:

  • Commercial Formulations: "this compound" may be a trade name for a product that is a mixture of closely related dye molecules rather than a single pure compound.

  • Counterion and Salt Form: The molecular formula can vary depending on the salt form (e.g., sodium salt) and the presence of other ions in the commercial product.

  • Database Inaccuracies: Errors in chemical databases can propagate and lead to conflicting information.

For the purposes of this guide, we will consider the fundamental monoazo structure with a reactive group as the defining characteristic of this dye.

Synthesis of a Representative Monoazo Reactive Dye

The synthesis of monoazo dyes like this compound follows a well-established two-step process: diazotization and coupling.

Step 1: Diazotization of an Aromatic Amine

In this step, a primary aromatic amine is treated with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then reacted with a coupling component. The coupling component is an aromatic compound that is activated towards electrophilic substitution, such as a phenol, naphthol, or an aromatic amine. The coupling reaction is typically carried out under specific pH conditions to ensure the desired reactivity of the coupling component. For coupling to phenols, alkaline conditions are generally used.

The following diagram illustrates the logical relationship in the classification of C.I. This compound.

Reactive_Red_218_Classification Organic_Dyes Organic Dyes Azo_Dyes Azo Dyes (-N=N- chromophore) Organic_Dyes->Azo_Dyes Reactive_Dyes Reactive Dyes (Forms covalent bond with substrate) Organic_Dyes->Reactive_Dyes Monoazo_Dyes Monoazo Dyes (Single -N=N- group) Azo_Dyes->Monoazo_Dyes Reactive_Red_218 C.I. This compound Monoazo_Dyes->Reactive_Red_218 Reactive_Dyes->Reactive_Red_218

Classification of C.I. This compound

Physicochemical and Analytical Data

The following table summarizes some of the key quantitative data reported for C.I. This compound. It is important to note that these values may vary depending on the specific commercial product and the analytical method used.

PropertyValueReference(s)
CAS Number 113653-03-5[1][2]
Appearance Red to dark red powder[3]
Solubility in Water > 300 g/L[3]
pH of Solution 6.0 - 9.0[3]
Absorption Maximum (λmax) Typically in the range of 520-540 nm[4]

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of a monoazo reactive dye, which is representative of the synthesis of C.I. This compound.

Materials and Equipment
  • Aromatic amine (e.g., an aniline derivative)

  • Coupling component (e.g., a naphthol derivative)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Ice

  • Beakers, magnetic stirrer, pH meter, filtration apparatus

Generalized Synthesis Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of a monoazo reactive dye like C.I. This compound.

Monoazo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_workup Step 3: Isolation and Purification Start_Diazo Dissolve Aromatic Amine in HCl Cooling Cool to 0-5 °C with Ice Bath Start_Diazo->Cooling Add_Nitrite Add NaNO₂ Solution Dropwise Cooling->Add_Nitrite Diazonium_Salt Formation of Diazonium Salt Solution Add_Nitrite->Diazonium_Salt Coupling_Reaction Add Diazonium Salt Solution to Coupling Solution Diazonium_Salt->Coupling_Reaction Slow Addition with Stirring Prepare_Coupler Dissolve Coupling Component in NaOH Solution Cool_Coupler Cool to 0-5 °C Prepare_Coupler->Cool_Coupler Cool_Coupler->Coupling_Reaction Azo_Dye Formation of Monoazo Dye Precipitate Coupling_Reaction->Azo_Dye Filtration Filter the Precipitate Azo_Dye->Filtration Washing Wash with Water and/or Brine Filtration->Washing Drying Dry the Dye Product Washing->Drying Final_Product Purified Monoazo Reactive Dye Drying->Final_Product

Generalized Synthesis Workflow
Procedure

  • Diazotization:

    • Dissolve the aromatic amine in dilute hydrochloric acid in a beaker.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes after the addition is complete. The presence of excess nitrous acid can be tested with starch-iodide paper.

  • Azo Coupling:

    • In a separate beaker, dissolve the coupling component in a dilute aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the previously prepared diazonium salt solution to the coupling component solution with vigorous stirring.

    • Maintain the temperature below 5 °C and the alkaline pH throughout the addition.

    • A colored precipitate of the azo dye will form.

    • Continue stirring the reaction mixture for 1-2 hours to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the filter cake with cold water and then with a saturated sodium chloride solution to remove impurities.

    • Dry the purified dye in a desiccator or a vacuum oven at a low temperature.

Applications and Significance for Researchers

C.I. This compound is primarily used in the textile industry for dyeing cellulosic fibers such as cotton and viscose. However, for researchers in the life sciences and drug development, the interest in this and other azo dyes lies in several areas:

  • Toxicology and Carcinogenicity: Azo dyes can be metabolized by reductive cleavage of the azo bond, both by intestinal microflora and by hepatic enzymes, to release the constituent aromatic amines. Some of these aromatic amines are known or suspected carcinogens.[5] Therefore, understanding the structure and metabolic fate of these dyes is crucial for assessing their potential health risks.

  • Environmental Fate and Remediation: The release of azo dyes into wastewater from industrial processes is a significant environmental concern due to their color, persistence, and potential toxicity. Research into the biodegradation and photodegradation of these dyes is an active area of investigation.

  • Drug Delivery and Diagnostics: The chromophoric properties of azo compounds have been explored for potential applications in drug delivery systems and as probes in diagnostic assays.

Conclusion

C.I. This compound is a monoazo dye, a classification defined by the single azo group that forms the core of its chromophoric system. While the exact molecular structure of commercial this compound can be ambiguous, its fundamental chemical nature as a reactive monoazo dye is well-established. Its synthesis follows the classic diazotization and azo coupling pathway. For researchers in toxicology, environmental science, and drug development, a thorough understanding of the chemistry of azo dyes like this compound is essential for evaluating their biological and environmental impact. The information presented in this guide provides a solid foundation for further investigation into this important class of synthetic compounds.

References

An In-Depth Technical Guide to the Spectroscopic Properties of Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 218 (C.I. This compound) is a monoazo reactive dye extensively used in the textile industry for dyeing cellulosic fibers. Its ability to form a covalent bond with the substrate results in excellent color fastness. Beyond its industrial applications, the well-defined chromophoric system of this compound makes it a subject of interest for spectroscopic studies. Understanding its interaction with light is crucial for quality control in dyeing processes, environmental monitoring of textile effluents, and potentially for novel applications in biosensing and drug delivery systems where such dyes could be used as probes or markers.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, including its absorption and potential fluorescence characteristics. It details experimental protocols for its analysis and explores the influence of environmental factors such as solvent and pH on its spectral behavior.

Chemical Structure and Reaction Mechanism

This compound is an anionic dye characterized by a central azo group (-N=N-) that connects two aromatic ring systems. The molecule also contains sulfonate groups (-SO₃⁻) which ensure high water solubility, and a reactive group, typically a vinyl sulfone, that facilitates covalent bond formation with hydroxyl groups on cellulose fibers under alkaline conditions.

The synthesis of this compound involves a two-step process:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a reactive diazonium salt.[1]

  • Coupling Reaction: The diazonium salt is then reacted with a coupling component, an aromatic compound, under alkaline conditions to form the final azo dye molecule.[1]

The reaction mechanism with cellulose is a nucleophilic addition where the ionized hydroxyl groups of the cellulose fiber attack the electrophilic reactive group of the dye, forming a stable ether linkage.

Spectroscopic Properties

The spectroscopic properties of a dye are determined by its chemical structure and the surrounding environment. For this compound, the extended π-electron system of the aromatic rings and the azo bridge is the primary chromophore responsible for its color.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy is a key technique for characterizing this compound. The absorption spectrum reveals the wavelengths of light the dye absorbs, which is directly related to its color. In an aqueous solution, this compound typically exhibits a strong absorption band in the visible region.

ParameterValueSolvent/Conditions
λmax (Absorption Maximum) ~517 nmAqueous solution
Molar Absorptivity (ε) Data not available

Note: The exact λmax can vary slightly depending on the specific solvent and pH.

Fluorescence Spectroscopy
ParameterValueSolvent/Conditions
λex (Excitation Maximum) Data not available
λem (Emission Maximum) Data not available
Fluorescence Quantum Yield (Φf) Data not available

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for obtaining the UV-Vis absorption spectrum of this compound and determining its molar absorptivity.

experimental_workflow_uv_vis cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis prep1 Prepare Stock Solution (e.g., 1 mg/mL in deionized water) prep2 Perform Serial Dilutions (e.g., 1-10 µg/mL) prep1->prep2 Dilute meas3 Measure Absorbance of Samples prep2->meas3 Analyze meas1 Set Wavelength Range (e.g., 300-800 nm) meas2 Blank with Solvent (Deionized Water) meas1->meas2 Calibrate meas2->meas3 Measure an1 Identify λmax meas3->an1 Process Data an2 Plot Absorbance vs. Concentration an1->an2 an3 Calculate Molar Absorptivity (ε) using Beer-Lambert Law an2->an3

UV-Vis Spectroscopy Workflow

1. Materials and Equipment:

  • This compound powder

  • Deionized water (or other appropriate solvent)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

2. Procedure:

  • Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of deionized water to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1, 2, 5, 8, 10 µg/mL).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300 to 800 nm).

  • Blank Measurement: Fill a quartz cuvette with the solvent (deionized water) and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument.

  • Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with the solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum. Repeat for all standard solutions.

  • Data Analysis:

    • From the spectrum of the most concentrated solution, identify the wavelength of maximum absorbance (λmax).

    • Create a calibration curve by plotting the absorbance at λmax against the concentration of the standard solutions.

    • Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc), where A is absorbance, b is the path length (1 cm), and c is the molar concentration.[2][3]

Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence excitation and emission spectra of a fluorescent dye. This can be adapted for this compound to investigate its potential fluorescence.

experimental_workflow_fluorescence cluster_prep Sample Preparation cluster_measurement Spectrofluorometer Measurement cluster_analysis Data Analysis prep1 Prepare Dilute Solution (Absorbance at λex < 0.1) meas1 Set Excitation Wavelength (λex) (e.g., at λmax from UV-Vis) prep1->meas1 Analyze meas3 Set Emission Wavelength (λem) (at emission peak) prep1->meas3 Analyze meas2 Scan Emission Spectrum meas1->meas2 Scan an1 Identify λem and λex meas2->an1 Process Data meas4 Scan Excitation Spectrum meas3->meas4 Scan meas4->an1 an2 Correct for Instrument Response an1->an2

Fluorescence Spectroscopy Workflow

1. Materials and Equipment:

  • This compound solution (prepared as for UV-Vis)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

2. Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound. The absorbance of the solution at the intended excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λmax) determined from the UV-Vis spectrum.

    • Scan a range of wavelengths longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the maximum of the emission spectrum found in the previous step.

    • Scan a range of wavelengths shorter than the emission wavelength to record the fluorescence excitation spectrum.

  • Data Analysis:

    • Identify the wavelengths of maximum excitation (λex) and emission (λem).

    • If absolute measurements are required, the spectra should be corrected for the instrument's excitation lamp intensity and detector response.

Factors Influencing Spectroscopic Properties

Solvatochromism

Solvatochromism is the change in the absorption or emission spectrum of a dye when it is dissolved in different solvents.[4] This effect is due to the differential solvation of the ground and excited electronic states of the dye molecule. Polar solvents can stabilize the excited state of a polar dye molecule more than the ground state, leading to a red shift (bathochromic shift) in the absorption spectrum. Conversely, a blue shift (hypsochromic shift) can occur if the ground state is more stabilized.

For this compound, being an anionic and polar molecule, its spectroscopic properties are expected to be sensitive to the polarity of the solvent. Studies have shown the UV-Vis absorption spectra of this compound in diethanolamine (DEA) and triethanolamine (TEA) solutions.[5] A systematic study in a range of solvents with varying polarities (e.g., water, ethanol, DMSO, acetone) would be necessary to fully characterize its solvatochromic behavior.

Effect of pH

The pH of the solution can significantly impact the spectroscopic properties of azo dyes.[6][7] Changes in pH can alter the protonation state of the dye molecule, particularly the auxochromic groups (like amino or hydroxyl groups) and the azo bridge itself. This can lead to a shift in the absorption maximum and a change in the molar absorptivity. For this compound, which contains ionizable sulfonate groups and a reactive group sensitive to pH, its spectral properties are expected to be pH-dependent. A detailed pH titration monitored by UV-Vis spectroscopy would reveal the pKa values associated with these spectral changes.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" for a reactive dye like this compound is its reaction with the substrate, in this case, cellulose. This is a chemical reaction pathway rather than a biological signaling cascade.

reaction_pathway Dye This compound (Vinyl Sulfone form) CovalentBond Covalently Bonded Dye (Cellulose-O-Dye) Dye->CovalentBond Nucleophilic Addition Cellulose Cellulose-OH ActivatedCellulose Cellulose-O⁻ Cellulose->ActivatedCellulose Alkali Alkali (e.g., NaOH) Alkali->Cellulose Deprotonation ActivatedCellulose->CovalentBond

Reaction of this compound with Cellulose

Conclusion

This compound possesses distinct spectroscopic properties dominated by its monoazo chromophore. Its UV-Visible absorption is well-characterized in certain media, though further investigation is needed to establish a comprehensive profile of its molar absorptivity and fluorescence characteristics in a variety of solvents and across a range of pH values. The provided experimental protocols offer a robust framework for researchers to conduct detailed spectroscopic analyses of this dye. A thorough understanding of these properties is essential for its effective use in industrial applications and for exploring its potential in new scientific and technological fields.

References

A Technical Guide to the Covalent Modification of Cellulose: Mechanisms, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary mechanisms for forming covalent bonds with cellulose. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are looking to harness the unique properties of this abundant biopolymer. This guide details the core modification strategies, provides structured data for easy comparison of outcomes, outlines detailed experimental protocols for key reactions, and visualizes the underlying chemical pathways and workflows.

Introduction to Cellulose and Its Reactivity

Cellulose, a linear polysaccharide composed of β(1→4) linked D-glucose units, is the most abundant organic polymer on Earth.[1] Its structure is rich in hydroxyl (-OH) groups, which serve as the primary sites for chemical modification.[1] These hydroxyl groups, located at the C2, C3, and C6 positions of the anhydroglucose unit (AGU), offer a versatile platform for a wide range of covalent modifications.[2] However, the extensive network of intra- and intermolecular hydrogen bonds in cellulose results in a highly crystalline structure, rendering it insoluble in water and most common organic solvents.[1] This inherent recalcitrance often necessitates specific activation or dissolution steps to facilitate efficient and uniform chemical reactions.

The primary covalent modification strategies discussed in this guide are:

  • Esterification: The formation of ester linkages by reacting cellulose's hydroxyl groups with acylating agents.

  • Etherification: The formation of ether linkages through the reaction of alkali-activated cellulose with alkylating agents.

  • Grafting: The attachment of polymer chains to the cellulose backbone.

  • Cross-linking: The formation of covalent bridges between cellulose chains to create a network structure.

Mechanisms of Covalent Bond Formation

Esterification

Esterification is a widely employed method for modifying cellulose to impart hydrophobicity and thermoplasticity. This process involves the reaction of the hydroxyl groups on the cellulose backbone with an acylating agent, typically in the presence of a catalyst. Common acylating agents include carboxylic acid anhydrides, acyl chlorides, and carboxylic acids.

Mechanism with Acid Anhydrides:

The esterification of cellulose with an acid anhydride, such as acetic anhydride, is often catalyzed by an acid (e.g., sulfuric acid) or a base (e.g., pyridine). In the presence of a catalyst like iodine, the carbonyl carbon of the acetic anhydride is activated, making it more susceptible to nucleophilic attack by the cellulose hydroxyl groups.[3] The reaction proceeds through the formation of an ester bond and the release of a carboxylic acid byproduct.

A proposed mechanism for the imidazole-catalyzed acylation of cellulose involves the initial formation of a more reactive N-acylimidazole intermediate. This intermediate then readily reacts with the hydroxyl groups of cellulose to form the cellulose ester.[4]

Esterification_Mechanism

Etherification

Etherification is a key method for producing water-soluble cellulose derivatives with a wide range of applications. The process typically involves two main steps: alkalization and etherification.

Mechanism of Etherification:

  • Alkalization: Cellulose is treated with a strong base, such as sodium hydroxide, to produce alkali cellulose.[5][6] This step is crucial as it activates the hydroxyl groups by converting them into more nucleophilic alkoxide ions and disrupts the hydrogen-bonding network, making the hydroxyl groups more accessible to the etherifying agent.[5][6]

  • Etherification: The alkali cellulose is then reacted with an etherifying agent, such as an alkyl halide (e.g., methyl chloride) or an epoxide (e.g., propylene oxide).[5][6] The reaction proceeds via a Williamson ether synthesis-type mechanism, where the alkoxide on the cellulose chain acts as a nucleophile and attacks the electrophilic carbon of the etherifying agent, forming an ether linkage.

Etherification_Workflow

Grafting

Grafting involves the covalent attachment of polymer chains onto the cellulose backbone, creating graft copolymers with properties derived from both cellulose and the grafted polymer. This can be achieved through "grafting from," "grafting to," or "grafting through" approaches. The "grafting from" approach, where polymer chains are grown from initiating sites on the cellulose surface, is particularly effective for achieving high graft densities. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are commonly used for this purpose.

Mechanism of Surface-Initiated ATRP (SI-ATRP):

  • Initiator Immobilization: The cellulose surface is first functionalized with an ATRP initiator, typically an alkyl halide.

  • Polymerization: The initiator-modified cellulose is then subjected to polymerization in the presence of a monomer, a transition metal catalyst (e.g., a copper complex), and a ligand. The catalyst reversibly activates and deactivates the growing polymer chains, allowing for controlled polymer growth from the cellulose surface.

SI_ATRP_Workflow

Cross-linking

Cross-linking involves the formation of covalent bonds between cellulose chains, resulting in a three-dimensional network structure. This modification is often used to produce hydrogels with high water absorption capacity and to enhance the mechanical properties and water resistance of cellulose-based materials. Common cross-linking agents include epichlorohydrin, glutaraldehyde, and citric acid.

Mechanism with a Dicarboxylic Acid (e.g., Citric Acid):

When a polycarboxylic acid like citric acid is used as a cross-linker, the reaction typically proceeds through the formation of a cyclic anhydride intermediate upon heating. This anhydride then reacts with the hydroxyl groups of adjacent cellulose chains to form ester cross-links.

Crosslinking_Mechanism

Quantitative Data on Cellulose Modification

The efficiency and outcome of cellulose modification are highly dependent on the reaction conditions. The following tables summarize key quantitative data for various modification methods.

Table 1: Esterification of Cellulose

Acylating AgentCatalyst/Solvent SystemReaction Temp. (°C)Reaction Time (h)Degree of Substitution (DS)Reference
Acetic AnhydrideIodine1300.5Up to 2.97[7]
Acetic AnhydridePyridine25-702-241.65 - 2.85[8]
Fatty Acid ChloridesPyridine1302~0.8 (fatty acid)[9]
Fatty Acids/Acetic AnhydrideLiCl/DMAc1305~2.2 (acetyl), ~0.8 (fatty)[9]
Oleic AcidBmimOAc/TsCl50-1004-240.001 - 0.210[10]

Table 2: Etherification of Cellulose

Etherifying AgentSolvent/Reagent SystemReaction Temp. (°C)Reaction Time (h)Degree of Substitution (DS)Reference
Benzyl ChlorideNaOH/UreaAmbient-0.29 - 0.54[11]
Trichloroacetic AcidIsopropanol/NaOH503-[11]
DichloromethaneAcetone/NaOH5061.68[11]
Propylene OxideIsopropanol/NaOH553-[11]

Table 3: Grafting from Cellulose

Polymerization MethodMonomerInitiator/CatalystReaction Temp. (°C)Grafting Density (chains/nm²)Polymer MW ( g/mol )Reference
NMPPDEAEMA/PDMAPMAmNHS-BlocBuilder-0.008 - 0.1424,200 - 4,400
ATRPStyrene--0.03 - 0.255,000 - 60,000

Table 4: Cross-linking of Cellulose

Cross-linking AgentCellulose SourceCuring Temp. (°C)Curing TimeOutcomeReference
Citric AcidSugarcane Bagasse703 hGood mechanical strength[12]
GlutaraldehydeWaste Paper--Improved mechanical, swelling, and stability properties[13]
EpichlorohydrinCellulose Nanofibrils1203 hIncreased dry strength and hydrophobicity[14]
Polyamide-epichlorohydrinCellulose Nanofibrils1203 h~150% increase in dry strength[14]

Experimental Protocols

This section provides detailed methodologies for key cellulose modification experiments.

Protocol for Homogeneous Esterification of Cellulose with Fatty Acids

This protocol is adapted from a method for the esterification of cellulose with fatty acids using acetic anhydride as a co-reactant in a LiCl/DMAc solvent system.[9]

Materials:

  • Cellulose (dry)

  • Lithium Chloride (LiCl)

  • N,N-dimethylacetamide (DMAc)

  • Fatty acid (e.g., n-octanoic acid)

  • Acetic anhydride

  • Perchloric acid (catalyst)

  • 50% aqueous ethanol

  • Ethanol

  • Deionized water

Procedure:

  • Cellulose Dissolution: Prepare a solution of cellulose in LiCl/DMAc. For example, a 1% (w/v) solution can be prepared by dissolving the appropriate amount of LiCl in DMAc with heating and stirring, followed by the addition of dry cellulose.

  • Reaction Mixture Preparation: In a separate flask, prepare the esterifying mixture by stirring the fatty acid, acetic anhydride, and a catalytic amount of perchloric acid for 1 hour at 90°C.

  • Esterification Reaction: Pour the hot esterifying mixture into the cellulose solution. Reflux the entire mixture under mechanical stirring for 5 hours at 130°C.

  • Product Recovery: Precipitate the esterified cellulose by pouring the reaction mixture into 3 volumes of 50% aqueous ethanol.

  • Purification:

    • Filter the suspension over a fritted glass filter.

    • Wash the solid product thoroughly with ethanol (5 x 100 mL) and then with deionized water (3 x 100 mL).

    • Further purify the product by Soxhlet extraction with ethanol for 16 hours.

  • Drying: Dry the final product to a constant weight.

Protocol for Heterogeneous Etherification of Cellulose (Carboxymethyl Cellulose Synthesis)

This protocol describes the synthesis of carboxymethyl cellulose (CMC) from screw pine leaves cellulose.[11]

Materials:

  • Cellulose (1 g)

  • 20% Sodium Hydroxide (NaOH) solution (3 mL)

  • Isopropanol (20 mL)

  • Trichloroacetic acid (1 g)

  • 10% Acetic acid

  • 95% Ethanol

Procedure:

  • Alkalization: In a suitable flask, stir 1 g of cellulose in a mixture of 3 mL of 20% NaOH and 20 mL of isopropanol for 1 hour at room temperature.

  • Etherification:

    • Heat the mixture to 50°C.

    • Gradually add a solution of trichloroacetic acid in isopropanol (1 g in 4 mL).

    • Continue stirring for an additional 3 hours at 50°C.

  • Purification:

    • Filter the resulting slurry.

    • Neutralize the solid product with 10% acetic acid.

    • Rinse the residue with 95% ethanol to remove byproducts.

  • Drying: Dry the purified CMC at 60°C for 6 hours.

Protocol for Cross-linking of Cellulose Hydrogel with Glutaraldehyde

This protocol outlines the cross-linking of a cellulose hydrogel using glutaraldehyde (GA) as the cross-linking agent.[13]

Materials:

  • Uncross-linked cellulose hydrogel (UCH)

  • Glutaraldehyde (GA) solution

Procedure:

  • Preparation of Uncross-linked Hydrogel: Prepare a self-standing cellulose hydrogel. For example, dissolve cellulose pulp in an 8:6.5:8 weight percent solution of sodium hydroxide, urea, and thiourea. Carboxymethyl cellulose (CMC) can be added as a gelling agent.

  • Cross-linking: Immerse the uncross-linked cellulose hydrogel in a glutaraldehyde solution. The concentration of GA and the immersion time can be varied to control the degree of cross-linking.

  • Washing: After the desired cross-linking time, remove the hydrogel from the GA solution and wash it thoroughly with distilled water to remove any unreacted glutaraldehyde.

  • Characterization: The resulting cross-linked cellulose hydrogel (CCH) can be characterized using techniques such as FT-IR and SEM-EDX to confirm the cross-linking and analyze its morphology.

Conclusion

The covalent modification of cellulose offers a powerful and versatile platform for the development of advanced materials with tailored properties. By understanding the fundamental mechanisms of esterification, etherification, grafting, and cross-linking, researchers can strategically design and synthesize novel cellulose derivatives for a wide range of applications, including drug delivery systems, biocompatible materials, and high-performance composites. The experimental protocols and quantitative data provided in this guide serve as a practical resource for the successful implementation and optimization of these modification strategies. As research in this field continues to advance, the development of even more efficient, sustainable, and specific methods for cellulose functionalization is anticipated, further expanding the potential of this remarkable biopolymer.

References

The Environmental Fate of Reactive Red 218: A Technical Guide to its Degradation and Toxicological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 218 (RR218) is a widely used azo dye in the textile industry, prized for its vibrant color and high fixation efficiency on cellulosic fibers. However, the release of RR218 and its degradation products into the environment poses a significant ecotoxicological concern. Azo dyes are characterized by the presence of one or more azo bonds (-N=N-), which are susceptible to cleavage under certain environmental conditions, leading to the formation of potentially harmful aromatic amines.[1][2] This technical guide provides a comprehensive overview of the environmental impact of this compound degradation, detailing various degradation methodologies, the resulting byproducts, and their toxicological implications.

Degradation of this compound

The degradation of this compound can be achieved through various physical, chemical, and biological methods. The primary goal of these treatments is to break down the complex dye molecule into simpler, less harmful compounds.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are highly effective in degrading recalcitrant organic pollutants like RR218. These methods rely on the generation of highly reactive hydroxyl radicals (•OH) that non-selectively oxidize the dye molecule.

Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. The efficiency of this process can be significantly enhanced by the application of UV light (photo-Fenton).

  • Quantitative Data:

Degradation MethodDye Concentration (ppm)[Fe²⁺]/[H₂O₂] Molar RatioReaction Time (min)Color Degradation (%)COD Degradation (%)Reference
Fenton1501:20 - 1:802069-[3]
Photo-Fenton1501:801099.995[3]
Photo-Fenton2501:20--Varies[3]
Photo-Fenton300---Varies[3]

Photocatalytic Degradation: This process utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon irradiation with UV or visible light, generates electron-hole pairs that lead to the formation of hydroxyl radicals.

  • Quantitative Data:

CatalystInitial Dye Conc. (mg/L)Catalyst Loading (g/L)Light SourceReaction Time (min)Decolorization (%)Reference
CdS/Pt/TiO₂-P25151Mercury Lamp/Sunlight150100[2]

Sonocatalytic Degradation: This method employs ultrasonic waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles, which generates localized hot spots with high temperature and pressure, leading to the formation of reactive radicals and degradation of the dye.

  • Quantitative Data:

Degradation MethodDye ConcentrationCatalystFrequencyTime (min)Degradation Efficiency (%)Reference
Sono-Nano Fenton50 mg/LnZVI135 KHz6097[4]
Microbial Degradation

Microbial degradation offers an eco-friendly and cost-effective alternative for the treatment of azo dyes. Certain microorganisms possess enzymes, such as azoreductases, that can cleave the azo bond, initiating the degradation process.

  • Quantitative Data:

Microorganism(s)DyeInitial Dye Conc. (mg/L)Incubation Time (hours)Decolorization (%)Reference
Bacterial Isolate 1 (Gram-positive)Reactive Red2506093.59
Bacterial Isolate 2 (Gram-negative)Reactive Red2506091.55
Adsorption

Adsorption is a physical process where dye molecules are removed from the aqueous solution by adhering to the surface of an adsorbent material.

  • Quantitative Data:

AdsorbentDyeAdsorbent Dose (g/L)pHTemperature (°C)Max. Adsorption Capacity (mg/g)Reference
Bentonite with Sodium Metasilicate & Potassium FerricyanideReactive Red--70-[5]
Sulfonated Activated Carbon from Pomegranate PeelCrystal Violet0.5745785.53[6]

Experimental Protocols

Fenton Degradation of this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound in distilled water. Dilute the stock solution to the desired initial concentration (e.g., 150 ppm).

  • Reactor Setup: Conduct the experiment in a batch reactor equipped with a magnetic stirrer and a UV lamp (for the photo-Fenton process).

  • Parameter Adjustment: Adjust the pH of the dye solution to the desired value (typically around 3) using dilute H₂SO₄ or NaOH.

  • Catalyst and Oxidant Addition: Add a measured amount of ferrous sulfate (FeSO₄·7H₂O) as the catalyst. Then, add the required volume of hydrogen peroxide (H₂O₂) to achieve the desired [Fe²⁺]/[H₂O₂] molar ratio.

  • Reaction Initiation: For the Fenton process, the reaction starts upon the addition of H₂O₂. For the photo-Fenton process, turn on the UV lamp after the addition of reagents.

  • Sampling and Analysis: Withdraw samples at regular time intervals. Quench the reaction immediately (e.g., by adding a strong base to raise the pH). Analyze the samples for color removal using a UV-Vis spectrophotometer at the maximum wavelength of RR218 and for COD reduction using standard methods.

Microbial Decolorization Assay
  • Microorganism Culture: Grow the selected bacterial strain(s) in a suitable nutrient broth until it reaches the exponential growth phase.

  • Inoculation: Inoculate a specific volume of the bacterial culture into a sterile nutrient broth containing a known concentration of this compound (e.g., 250 mg/L).

  • Incubation: Incubate the flasks under optimized conditions of temperature, pH, and agitation.

  • Decolorization Measurement: At regular intervals, withdraw an aliquot of the culture medium. Centrifuge the sample to pellet the bacterial cells. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer. Calculate the percentage of decolorization by comparing the absorbance to that of an uninoculated control.

  • Analysis of Degradation Products: After significant decolorization, extract the metabolites from the culture medium using a suitable solvent (e.g., ethyl acetate). Analyze the extracted metabolites using techniques like HPLC, and GC-MS to identify the degradation products.

Ames Test for Mutagenicity Assessment

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using histidine-auxotrophic strains of Salmonella typhimurium.

  • Strain Preparation: Prepare overnight cultures of the S. typhimurium tester strains (e.g., TA98, TA100).

  • S9 Mix Preparation (for metabolic activation): If required, prepare the S9 fraction from the liver of induced rats. The S9 mix contains the S9 fraction and a cofactor solution.

  • Test Sample Preparation: Prepare different concentrations of the test sample (e.g., the treated dye effluent or isolated degradation products).

  • Plate Incorporation Assay:

    • To a tube containing molten top agar, add the bacterial culture, the test sample, and either the S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[7][8][9]

Cytotoxicity Assay on HepG2 Cells
  • Cell Culture: Culture human hepatoma (HepG2) cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the HepG2 cells into a 96-well plate at a specific density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the test compound (e.g., degradation products of RR218) for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • After the incubation period, add MTT solution to each well and incubate for a few hours.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4][10]

Environmental Impact and Toxicology

The primary environmental concern associated with the degradation of this compound is the formation of aromatic amines. The reductive cleavage of the azo bond in RR218 is expected to yield sulfonated aromatic amines.

Predicted Degradation Pathway of this compound

The degradation of this compound, a di-azo dye, likely proceeds through the cleavage of its two azo bonds. This can be initiated by reductive enzymes from microorganisms or by the reactive species generated during advanced oxidation processes. The expected primary degradation products are sulfonated aromatic amines.

G RR218 This compound (Di-azo dye) Azo1 Azo Bond 1 Cleavage RR218->Azo1 Reduction/ Oxidation Azo2 Azo Bond 2 Cleavage RR218->Azo2 Reduction/ Oxidation Intermediates Intermediate Aromatic Amines Azo1->Intermediates Azo2->Intermediates Mineralization Mineralization (CO₂, H₂O, SO₄²⁻, NO₃⁻) Intermediates->Mineralization Further Oxidation G AromaticAmine Aromatic Amine N_Hydroxy N-Hydroxyarylamine AromaticAmine->N_Hydroxy CYP450 (N-hydroxylation) Nitrenium Arylnitrenium Ion (Electrophilic) N_Hydroxy->Nitrenium Esterification (e.g., sulfation, acetylation) DNA_Adduct DNA Adduct Formation Nitrenium->DNA_Adduct Covalent Binding to DNA Mutation Mutation DNA_Adduct->Mutation Replication Errors Cancer Carcinogenesis Mutation->Cancer Uncontrolled Cell Growth

References

In-Depth Technical Guide: Health and Safety Considerations for C.I. Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment or a Material Safety Data Sheet (MSDS). Always consult the appropriate MSDS and follow established laboratory safety protocols when handling any chemical.

Introduction

C.I. Reactive Red 218 is a monoazo reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton. Its chemical structure, characterized by an azo bond (-N=N-) and a reactive group, allows it to form covalent bonds with the fibers, resulting in excellent colorfastness. However, as with many reactive dyes and azo compounds, a thorough understanding of its health and safety profile is crucial for researchers, scientists, and professionals who may handle this substance. This guide provides a comprehensive overview of the available toxicological data, safe handling procedures, and experimental considerations for C.I. This compound.

Physicochemical Properties

A clear understanding of the physicochemical properties of C.I. This compound is fundamental to assessing its potential hazards and behavior in biological and environmental systems.

PropertyValueReference
C.I. Name This compound[1]
CAS Number 113653-03-5[2]
Chemical Class Monoazo Dye[3]
Appearance Red powder or granules[1][4]
Solubility Soluble in water[4]

Toxicological Profile

The toxicological data for C.I. This compound is not extensively published in publicly accessible literature. Much of the available information is extrapolated from data on other reactive dyes or the broader class of azo dyes.

Acute Toxicity
Skin and Eye Irritation

Reactive dyes, in general, are known to have the potential for skin and eye irritation.[5] A safety data sheet for a "Reactive Dye Red" classifies it as causing skin and eye irritation.[4] Direct contact with the powder or concentrated solutions of C.I. This compound should be avoided.

Sensitization

A significant health concern associated with reactive dyes is their potential to cause skin and respiratory sensitization.[3] Inhalation of dye dust is a primary route of exposure that can lead to respiratory sensitization, manifesting as occupational asthma.[3] Skin contact can lead to allergic contact dermatitis.[5] While specific sensitization studies on C.I. This compound are not detailed in the available literature, it is prudent to handle it as a potential sensitizer.

Genotoxicity and Carcinogenicity

Experimental Protocols

For researchers investigating the toxicological properties of C.I. This compound, adherence to standardized experimental protocols is essential. The following sections outline general methodologies for key toxicological endpoints, based on OECD guidelines and common practices for testing dyes.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

This in vitro test is a validated alternative to animal testing for skin irritation.[9][10][11]

Methodology:

  • Test System: A three-dimensional reconstructed human epidermis model is used.[12]

  • Application: The test substance (C.I. This compound) is applied topically to the surface of the RhE tissue.[10]

  • Exposure: The tissue is exposed to the substance for a defined period (e.g., 60 minutes).[10]

  • Post-exposure: The substance is removed by washing, and the tissue is incubated for a recovery period (e.g., 42 hours).[10]

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.[12][13]

Skin Sensitization: Defined Approaches (DAs) on Skin Sensitisation (OECD TG 497)

This guideline describes non-animal methods for predicting skin sensitization potential.[14][15]

Methodology:

Defined Approaches utilize a combination of in silico, in chemico, and in vitro data. Key information sources include:

  • Direct Peptide Reactivity Assay (DPRA): Measures the reactivity of the chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event in the adverse outcome pathway for skin sensitization.

  • KeratinoSens™ Assay: A cell-based reporter gene assay that measures the induction of a cytoprotective pathway (Keap1-Nrf2-ARE) in human keratinocytes, which is a key event in skin sensitization.

  • Human Cell Line Activation Test (h-CLAT): Measures the expression of cell surface markers (CD86 and CD54) associated with the activation of dendritic cells, another key event in sensitization.

The results from these assays are integrated using a fixed data interpretation procedure to classify a substance as a sensitizer or non-sensitizer.[15]

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) for Azo Dyes

The Ames test is a widely used screening assay for mutagenicity. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond.[16][17][18]

Methodology:

  • Tester Strains: Histidine-requiring strains of Salmonella typhimurium are used.[18]

  • Metabolic Activation: A liver homogenate fraction (S9) is used to simulate mammalian metabolism. For azo dyes, the S9 mix is often supplemented with flavin mononucleotide (FMN) to enhance azo reduction.[16]

  • Exposure: The tester strains are exposed to various concentrations of C.I. This compound in the presence and absence of the S9/FMN mix.[16]

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Scoring: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[18]

Safe Handling and Personal Protective Equipment (PPE)

Given the potential hazards of C.I. This compound, particularly its sensitizing properties and the lack of comprehensive toxicological data, strict adherence to safe handling procedures is paramount.

PrecautionDetailsReference
Ventilation Handle in a well-ventilated area or in a chemical fume hood to minimize inhalation of dust.[3]
Eye Protection Wear chemical safety goggles or a face shield.[5]
Skin Protection Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid skin contact.[5]
Respiratory Protection If handling large quantities or if dust is generated, a NIOSH-approved respirator for particulates should be worn.[5]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]
Spill Cleanup For small spills, carefully sweep up the solid material to avoid generating dust and place it in a sealed container for disposal. For large spills, follow emergency procedures and use appropriate PPE.[3]

Visualizations

Experimental Workflow for In Vitro Skin Irritation Testing

SkinIrritationWorkflow start Start prep_tissue Prepare Reconstructed Human Epidermis (RhE) Tissue start->prep_tissue apply_substance Apply C.I. This compound to Tissue Surface prep_tissue->apply_substance expose Incubate (e.g., 60 min) apply_substance->expose wash Wash to Remove Substance expose->wash post_incubate Post-incubation (e.g., 42 hours) wash->post_incubate mtt_assay Perform MTT Assay (Measure Cell Viability) post_incubate->mtt_assay analyze Analyze Results mtt_assay->analyze classify Classify as Irritant or Non-Irritant analyze->classify end End classify->end

Caption: Workflow for assessing skin irritation potential using the OECD TG 439 protocol.

Logical Relationship in Azo Dye Genotoxicity Assessment

AzoDyeGenotoxicity azo_dye C.I. This compound (Azo Dye) metabolic_activation Metabolic Activation (e.g., Liver S9 + FMN) azo_dye->metabolic_activation azo_reduction Azo Bond Reduction metabolic_activation->azo_reduction aromatic_amines Formation of Aromatic Amines azo_reduction->aromatic_amines dna_adducts Potential for DNA Adduct Formation aromatic_amines->dna_adducts genotoxicity Genotoxic Effect dna_adducts->genotoxicity If reactive

Caption: Potential pathway for the metabolic activation and genotoxicity of azo dyes.

Conclusion

C.I. This compound is a widely used industrial chemical with a toxicological profile that is not fully characterized in publicly available literature. Based on data from similar reactive and azo dyes, the primary health concerns are skin and respiratory sensitization, as well as potential for skin and eye irritation. The genotoxic and carcinogenic potential remains largely unknown for this specific substance, although the possibility of metabolic conversion to harmful aromatic amines is a concern for the azo dye class.

Professionals handling C.I. This compound should employ stringent safety measures, including the use of appropriate personal protective equipment, to minimize exposure. Further toxicological studies following standardized protocols, such as those outlined by the OECD, are necessary to provide a more definitive understanding of the health and safety risks associated with this compound.

References

Methodological & Application

Application Notes and Protocols for Dyeing Cotton with Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the dyeing of cotton substrates with C.I. Reactive Red 218, a monoazo vinyl sulphone reactive dye. The information is intended to guide researchers in achieving reproducible and high-quality dyeings for various applications, including textile research, material science, and the development of drug delivery systems where dyed cellulosic materials may be utilized.

Data Presentation

The successful dyeing of cotton with this compound is dependent on several key parameters. The following table summarizes the typical ranges for these parameters in an exhaust dyeing process and their expected impact on the dyeing performance.

ParameterTypical RangeEffect on Dyeing Performance
Dye Concentration (% o.w.f.) 1.0 - 4.0Increasing concentration generally leads to a higher color strength (K/S value) and deeper shades.
Glauber's Salt (g/L) 40 - 80Acts as an electrolyte to promote dye exhaustion from the dyebath onto the cotton fiber. Higher concentrations improve exhaustion, especially for deeper shades.
Soda Ash (g/L) 10 - 20Provides the necessary alkaline pH for the fixation reaction between the dye and the cotton fiber. The optimal concentration is crucial for achieving high fixation.
Dyeing Temperature (°C) 60 - 80Influences both the rate of dye exhaustion and fixation. An optimal temperature is required to balance these two processes and minimize dye hydrolysis.
Dyeing Time (minutes) 60 - 90Sufficient time is required for both the exhaustion and fixation stages to ensure even and complete dyeing.
Liquor Ratio 1:10 - 1:20Affects the concentration of dye, salt, and alkali in the dyebath and can influence the levelness of the dyeing.

Colorfastness Properties of Cotton Dyed with this compound:

Fastness TestRating (ISO Standards)
Light Fastness 4
Washing Fastness (Color Change) 4-5
Washing Fastness (Staining) 4-5
Water Fastness (Severe) 4-5
Perspiration Fastness (Alkaline & Acid) 4-5
Rubbing Fastness (Dry) 4-5
Rubbing Fastness (Wet) 3

Experimental Protocols

This section details the exhaust dyeing protocol for cotton fabric with this compound.

Materials:

  • Scoured and bleached 100% cotton fabric

  • C.I. This compound

  • Glauber's salt (anhydrous sodium sulfate)

  • Soda ash (sodium carbonate)

  • Acetic acid (for neutralization)

  • Non-ionic soap

  • Distilled or deionized water

  • Laboratory-scale dyeing machine (e.g., a glycerin bath beaker dyer or similar)

  • Spectrophotometer for color measurement (optional)

Protocol:

  • Preparation of the Dyebath:

    • Set the liquor ratio (e.g., 1:15). For a 10 g cotton sample, this would require 150 mL of water.

    • Calculate the required amount of this compound based on the desired depth of shade (e.g., for a 2% on weight of fabric (o.w.f.) dyeing, use 0.2 g of dye for a 10 g fabric sample).

    • Dissolve the dye thoroughly in a small amount of warm distilled water before adding it to the main dyebath.

    • Add the required amount of Glauber's salt to the dyebath (e.g., 60 g/L, which would be 9 g for a 150 mL dyebath). Stir until dissolved.

    • Adjust the temperature of the dyebath to the initial dyeing temperature, typically 40°C.

  • Exhaustion Phase:

    • Introduce the pre-wetted cotton fabric into the dyebath.

    • Start the dyeing machine and allow the dyeing to proceed at 40°C for 15 minutes to ensure even dye uptake.

    • Gradually raise the temperature of the dyebath to the optimal dyeing temperature of 60°C over 20 minutes (a ramp rate of 1°C/minute).

    • Continue the dyeing at 60°C for an additional 30 minutes to allow for maximum exhaustion of the dye onto the fabric.

  • Fixation Phase:

    • After the exhaustion phase, add the required amount of pre-dissolved soda ash to the dyebath (e.g., 20 g/L, which would be 3 g for a 150 mL dyebath).

    • Continue the dyeing process at 60°C for a further 60 minutes. This alkaline condition facilitates the covalent bonding of the reactive dye to the cellulose fibers of the cotton.

  • Post-Dyeing Treatment (Wash-off):

    • After the fixation period, drop the dyebath.

    • Rinse the dyed fabric thoroughly with cold water to remove any unfixed dye.

    • Neutralize the fabric by rinsing with a dilute solution of acetic acid (0.5 - 1.0 g/L) at 40°C for 10 minutes.

    • Soap the fabric at the boil (95-100°C) for 15 minutes with a non-ionic soap solution (1-2 g/L) to remove any hydrolyzed and loosely bound dye. This step is crucial for achieving good wash fastness.

    • Rinse the fabric again with hot water, followed by a final cold water rinse.

    • Squeeze the excess water from the fabric and air dry.

Mandatory Visualization

DyeingWorkflow cluster_prep Preparation cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Post-Dyeing Wash-off prep_dyebath Prepare Dyebath (Dye, Salt, Water) set_temp Set Initial Temperature (40°C) prep_dyebath->set_temp add_fabric Introduce Cotton Fabric set_temp->add_fabric exhaust_initial Run at 40°C (15 min) add_fabric->exhaust_initial ramp_temp Ramp Temperature to 60°C (20 min) exhaust_initial->ramp_temp exhaust_main Run at 60°C (30 min) ramp_temp->exhaust_main add_alkali Add Soda Ash exhaust_main->add_alkali fixation Run at 60°C (60 min) add_alkali->fixation drop_bath Drop Dyebath fixation->drop_bath rinse_cold1 Cold Rinse drop_bath->rinse_cold1 neutralize Neutralize (Acetic Acid) rinse_cold1->neutralize soap Soap at Boil (15 min) neutralize->soap rinse_hot_cold Hot & Cold Rinse soap->rinse_hot_cold dry Dry rinse_hot_cold->dry

Caption: Experimental workflow for dyeing cotton with this compound.

SignalingPathways cluster_dyebath Dyeing Environment cluster_fiber Cotton Fiber cluster_reaction Fixation Reaction Dye This compound (Anionic) Cotton Cellulose (Slightly Negative Surface) Dye->Cotton Exhaustion (Adsorption) IonizedCellulose Cell-O⁻ (Activated Cellulose) Dye->IonizedCellulose Nucleophilic Substitution CovalentBond Dye-O-Cellulose (Covalent Bond) Dye->CovalentBond Salt Glauber's Salt (Na₂SO₄) Salt->Cotton Reduces negative charge repulsion Alkali Soda Ash (Na₂CO₃) Hydroxyl Cell-OH Alkali->Hydroxyl Increases pH Hydroxyl->IonizedCellulose Ionization IonizedCellulose->CovalentBond

Caption: Logical relationship of components in the reactive dyeing of cotton.

Application Notes and Protocols for Reactive Red 218 in Textile Printing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Reactive Red 218 in textile printing processes. The information is intended to guide researchers and scientists in achieving optimal printing results with this versatile reactive dye.

Introduction

This compound is a monoazo dye known for its vibrant red shade and good fastness properties on cellulosic fibers such as cotton and viscose.[1] Like other reactive dyes, it forms a covalent bond with the hydroxyl groups of cellulose fibers, resulting in excellent wash fastness.[1][2][3][4][5] This chemical bond is typically formed under alkaline conditions and with the application of heat, such as steaming or curing.[2][6] The successful application of this compound in textile printing hinges on the precise control of various parameters, including the composition of the printing paste, the fixation method, and the post-printing washing process.[7][8]

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
C.I. NameThis compound[9][10]
CAS Number113653-03-5[10][11]
Molecular FormulaC₃₂H₂₀Cl₂N₆O₆S₂Na₂[11]
AppearanceRed Powder/Granules[9][11]
Solubility in Water> 300 g/L[9]
Reactive GroupVinyl Sulfone[1][4]

Experimental Protocols

The following sections detail the protocols for preparing the printing paste, the printing process itself, fixation of the dye, and the final washing-off procedure.

The printing paste is a critical component that carries the dye and necessary chemicals to the fabric. Its composition and rheological properties must be carefully controlled to ensure sharp and even prints.

Materials and Reagents:

  • This compound Dye Powder

  • Urea

  • Sodium Bicarbonate (Alkali)

  • Resist Salt (e.g., Dycrogol)

  • Thickener (e.g., Sodium Alginate)

  • Deionized Water

  • Sequestering Agent (e.g., Sodium Hexametaphosphate)

  • De-foaming Agent (e.g., Kollasol CDA)

Protocol:

  • Stock Thickener Preparation:

    • In a suitable container, dissolve Urea, Resist Salt, and a preservative in water.

    • Slowly add the Sodium Alginate thickener while stirring vigorously to avoid lump formation.

    • Continue stirring until a homogeneous, viscous paste is obtained.

    • Add Sodium Bicarbonate and a sequestering agent and mix thoroughly.[3]

  • Print Paste Preparation:

    • Weigh the required amount of this compound dye powder.

    • Create a smooth paste by adding a small amount of cold water to the dye powder.

    • Gradually add this dye paste to the prepared stock thickener with continuous stirring.

    • If necessary, add a de-foaming agent to remove any entrapped air bubbles.[3]

    • Stir the final printing paste for an additional 15-20 minutes to ensure complete homogeneity.

Typical Printing Paste Recipe:

ComponentAmount (g/kg)PurposeReference
This compound20 - 50Colorant[7]
Urea100 - 200Increases dye solubility and brightness[3][7]
Sodium Bicarbonate25 - 30Alkali for fixation[3][7]
Resist Salt10Mild oxidizing agent to prevent reduction of dye[7]
Sodium Alginate (Thickener)400 - 600 (of a stock solution)Controls viscosity and print definition[3][4][7]
WaterXSolvent[7]
Total 1000

The prepared printing paste can be applied to the fabric using various methods, with screen printing being one of the most common.

Protocol:

  • Fabric Preparation: Ensure the fabric is pre-treated to remove any impurities, oils, or waxes that could hinder dye penetration and fixation.[3][7] The fabric should be clean, dry, and free of wrinkles.

  • Printing:

    • Place the fabric on a flat, padded printing table.

    • Position the printing screen with the desired design firmly on the fabric.

    • Apply a line of the prepared printing paste along one edge of the screen.

    • Using a squeegee held at a consistent angle, draw the paste across the screen with even pressure.

    • Lift the screen carefully to avoid smudging the print.

  • Drying: After printing, the fabric needs to be dried thoroughly before fixation. This is typically done using hot air.

Fixation is the process where the reactive dye chemically bonds with the cellulose fibers. This is achieved by applying heat in the presence of the alkali in the printing paste.

Fixation Methods and Conditions:

Fixation MethodSubstrateTime (minutes)Temperature (°C)AlkaliReference
Saturated SteamCotton, Viscose8 - 12102Sodium Bicarbonate or Soda Ash[7]
Hot AirCotton5150Sodium Bicarbonate or Soda Ash[7]
Superheated SteamPolyester/Cotton Blends6 - 8175Sodium Bicarbonate or Soda Ash[7]

Protocol (Steaming):

  • After drying, hang the printed fabric in a steamer.

  • Introduce saturated steam at the specified temperature and for the recommended duration.

  • Ensure that the steam is evenly distributed to achieve uniform fixation across the fabric.

  • After steaming, remove the fabric and proceed to the washing-off stage.

The washing-off process is crucial to remove unfixed dye, thickener, and other chemicals from the fabric surface.[7][8] A thorough washing-off procedure ensures good fastness properties and a clean, bright print.[7]

Protocol:

  • Cold Rinse: Begin with a cold water rinse to remove the bulk of the thickener and unfixed dye.[7][8]

  • Hot Rinse: Follow with a hot water rinse (60-70°C) to further remove impurities.[7]

  • Soaping: Wash the fabric in a boiling bath containing a neutral detergent or soaping agent. This step is essential to remove the hydrolyzed dye that has diffused to the fiber surface.[4][7][8][12]

  • Hot Rinse: Rinse again with hot water (90-95°C) to remove the detergent and any remaining loose dye.[7]

  • Cold Rinse: A final cold rinse is performed.

  • Drying: The washed fabric is then dried.

For the initial wash of reactive printed natural fabrics at home, it is recommended to wash them separately in cold water with a mild detergent, adding 1 cup of vinegar and 2 teaspoons of salt to a full wash load.[13]

Visualizations

G A Fabric Pre-treatment C Printing on Fabric A->C B Printing Paste Preparation B->C D Drying C->D E Fixation (Steaming/Curing) D->E F Washing-Off E->F G Final Drying F->G H Printed Fabric G->H

Caption: Workflow for textile printing with this compound.

G cluster_0 Reaction Conditions Alkali Alkali (e.g., NaHCO₃) Dye This compound (Vinyl Sulfone Group) Alkali->Dye activates Heat Heat (Steam/Cure) Heat->Dye promotes Product Dyed Fiber (Covalent Bond) Dye->Product Reaction Fiber Cellulose Fiber (Hydroxyl Group) Fiber->Product

Caption: Covalent bond formation between this compound and cellulose.

Fastness Properties

This compound generally exhibits good fastness properties, which are summarized below. The actual ratings can vary depending on the fabric, dye concentration, and processing conditions.

Fastness PropertyRating (ISO Scale 1-5)
Light Fastness5-6
Washing Fastness (Staining)5
Washing Fastness (Fading)5

Note: The specific fastness data is based on typical performance and may vary.[14]

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Color YieldIncomplete fixation, improper alkali concentration, or incorrect fixation temperature/time.Optimize fixation conditions and ensure correct recipe for the printing paste.
Uneven PrintingImproperly prepared printing paste (lumps), uneven squeegee pressure.Ensure the printing paste is homogeneous and apply consistent pressure during printing.
Staining of White GroundsInadequate washing-off, high dye concentration.Improve the washing-off process with sufficient rinsing and soaping at the correct temperatures.[7][8]
Poor Rub FastnessIncomplete removal of unfixed dye.Enhance the soaping step in the washing-off process.

References

Application Notes and Protocols for the Photocatalytic Degradation of Reactive Red 218 using Titanium Dioxide (TiO₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 218 (RR218) is a dichlorotriazine azo dye widely used in the textile industry. Due to its complex aromatic structure and high stability, it is resistant to conventional wastewater treatment methods, posing a significant environmental concern. Advanced oxidation processes, particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the complete mineralization of such recalcitrant dyes. This document provides detailed application notes and experimental protocols for the photocatalytic degradation of this compound using TiO₂.

The principle of TiO₂ photocatalysis involves the generation of highly reactive oxygen species (ROS) upon irradiation with UV light. When TiO₂ absorbs a photon with energy equal to or greater than its bandgap, an electron (e⁻) is excited from the valence band to the conduction band, leaving a hole (h⁺) behind. These charge carriers migrate to the catalyst surface and react with adsorbed water and oxygen molecules to produce potent oxidizing agents, primarily hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻). These radicals then attack the dye molecules, leading to the cleavage of the chromophoric azo bond (-N=N-) and subsequent degradation of the aromatic intermediates, ultimately resulting in their mineralization to CO₂, H₂O, and inorganic ions.

Data Presentation

The efficiency of photocatalytic degradation of reactive dyes is influenced by several key parameters. The following tables summarize quantitative data from studies on various reactive red dyes, providing a comparative overview of the optimal conditions and resulting degradation efficiencies.

Table 1: Optimal Conditions for Photocatalytic Degradation of Reactive Red Dyes using TiO₂

ParameterReactive Red 198Reactive Red (General)Reactive Red 239Reactive Red & Turquoise
Initial Dye Concentration 50 mg/L10 mg/L[1]30 mg/L[2]25 mg/L[1]
Catalyst Dosage (TiO₂) Not Specified1 mg/L[1]0.1 g/L[2]25 mg/L
pH Acidic5.85[1]Acidic[2]5[1]
Irradiation Time Not Specified90 min[1]120 min120 min[1]
Oxidizing Agent (H₂O₂) Not SpecifiedNot SpecifiedNot Specified400 mg/L[1]

Table 2: Degradation Efficiency and Kinetics of Reactive Red Dyes

ParameterReactive Red 198Reactive Red (General)Reactive Red 239Reactive Red & Turquoise
Degradation Efficiency ~100% (under UV)[3]Not Specified>95%92.5%[1]
Kinetic Model Pseudo-first-order (Langmuir-Hinshelwood)Not SpecifiedNot SpecifiedPseudo-first-order (Langmuir-Hinshelwood)[1]
Rate Constant (k) Not SpecifiedNot SpecifiedNot Specified0.0183 min⁻¹[1]

Experimental Protocols

This section outlines a detailed methodology for conducting the photocatalytic degradation of this compound using TiO₂ in a laboratory setting.

Materials and Reagents
  • This compound (C.I. 24115)

  • Titanium dioxide (Degussa P25 or equivalent, primarily anatase phase)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Methanol or isopropanol (as •OH scavenger for mechanistic studies)

  • Benzoquinone (as •O₂⁻ scavenger for mechanistic studies)

  • Ammonium oxalate (as h⁺ scavenger for mechanistic studies)

  • Photoreactor equipped with a UV lamp (e.g., high-pressure mercury lamp)

  • Magnetic stirrer

  • pH meter

  • UV-Vis spectrophotometer

  • Total Organic Carbon (TOC) analyzer (optional)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for intermediate identification (optional)

Experimental Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/L) by dissolving a known amount of the dye in deionized water.

  • Photocatalytic Reactor Setup:

    • Place a known volume of the RR218 solution of the desired initial concentration (e.g., 25 mg/L) into the photoreactor.

    • Add the desired amount of TiO₂ catalyst (e.g., 0.1 g/L).[2]

    • Ensure continuous stirring using a magnetic stirrer to maintain a uniform suspension of the catalyst.

  • Adsorption-Desorption Equilibrium: Before irradiation, stir the suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye molecules and the TiO₂ surface.

  • pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., pH 5) using dilute HCl or NaOH.[1] An acidic pH is generally favorable for the degradation of azo dyes.[2]

  • Initiation of Photocatalysis: Turn on the UV lamp to initiate the photocatalytic reaction. Start a timer to monitor the reaction time.

  • Sample Collection: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.

  • Sample Analysis:

    • Immediately centrifuge or filter the withdrawn samples to remove the TiO₂ particles.

    • Measure the absorbance of the supernatant at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • The degradation efficiency can be calculated using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

  • Mineralization Analysis (Optional): To assess the complete degradation of the dye into CO₂, H₂O, and inorganic ions, measure the Total Organic Carbon (TOC) of the initial and final samples.

  • Identification of Intermediates (Optional): Analyze the samples at different time intervals using HPLC or LC-MS to identify the degradation intermediates and elucidate the degradation pathway.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_photocatalysis Photocatalysis cluster_analysis Analysis prep_dye Prepare this compound Stock Solution add_solution Add Dye Solution to Photoreactor prep_dye->add_solution prep_catalyst Weigh TiO₂ Catalyst add_catalyst Add TiO₂ to Solution prep_catalyst->add_catalyst add_solution->add_catalyst dark_stir Stir in Dark (Adsorption Equilibrium) add_catalyst->dark_stir adjust_ph Adjust pH dark_stir->adjust_ph uv_irrad UV Irradiation adjust_ph->uv_irrad sampling Collect Samples at Intervals uv_irrad->sampling centrifuge Centrifuge/Filter Samples sampling->centrifuge uv_vis UV-Vis Spectrophotometry centrifuge->uv_vis toc TOC Analysis (Optional) centrifuge->toc lc_ms LC-MS for Intermediates (Optional) centrifuge->lc_ms

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Proposed Degradation Pathway of this compound

degradation_pathway cluster_initiation Initiation cluster_ros ROS Generation cluster_degradation Degradation of this compound cluster_mineralization Mineralization tio2 TiO₂ e_h e⁻ (conduction band) h⁺ (valence band) tio2->e_h uv UV Light (hν) uv->tio2 h2o H₂O e_h->h2o h⁺ o2 O₂ e_h->o2 e⁻ oh_rad •OH (Hydroxyl Radical) h2o->oh_rad o2_rad •O₂⁻ (Superoxide Radical) o2->o2_rad rr218 This compound (Dichlorotriazine Azo Dye) azo_cleavage Cleavage of Azo Bond (-N=N-) rr218->azo_cleavage •OH, •O₂⁻ attack intermediates Aromatic Intermediates (e.g., substituted phenols, naphthalenes) azo_cleavage->intermediates mineralization Further Oxidation intermediates->mineralization •OH, •O₂⁻ attack end_products CO₂ + H₂O + NO₃⁻ + SO₄²⁻ + Cl⁻ mineralization->end_products

Caption: Proposed degradation pathway of this compound via TiO₂ photocatalysis.

References

Application Notes and Protocols for Advanced Oxidation Processes in Reactive Red 218 Wastewater Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the degradation of Reactive Red 218 (RR218), a common monoazo dye, in wastewater using various Advanced Oxidation Processes (AOPs). AOPs are powerful methods for the remediation of water contaminated with recalcitrant organic pollutants like textile dyes.[1][2] They rely on the in-situ generation of highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a broad range of organic compounds, ideally leading to their complete mineralization into carbon dioxide and water.[2][3]

Overview of Advanced Oxidation Processes for Dye Degradation

Several AOPs have demonstrated efficacy in the degradation of reactive dyes. The selection of a specific AOP depends on factors such as the wastewater characteristics, operational costs, and required treatment efficiency. Key AOPs for RR218 degradation include:

  • Fenton and Photo-Fenton Processes: These processes utilize Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to generate hydroxyl radicals.[3] The efficiency of the Fenton process can be significantly enhanced by irradiation with UV or visible light (photo-Fenton), which promotes the regeneration of the Fe²⁺ catalyst.[2][4][5]

  • Photocatalysis: This method employs semiconductor photocatalysts, such as titanium dioxide (TiO₂), which, upon irradiation with light of appropriate wavelength, generate electron-hole pairs.[6] These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, that degrade the dye molecules.[7]

  • Ozonation: Ozone (O₃) is a powerful oxidizing agent that can directly react with dye molecules or decompose in water to form hydroxyl radicals, especially at alkaline pH.[8] The combination of ozone with hydrogen peroxide (peroxone process) can further enhance the generation of hydroxyl radicals.[9]

  • Sonolysis and Sonocatalysis: Power ultrasound can induce acoustic cavitation, the formation, growth, and implosive collapse of microbubbles in a liquid.[10] The extreme temperatures and pressures generated within these collapsing bubbles lead to the formation of hydroxyl radicals.[10][11] The efficiency of sonolysis can be improved by the addition of catalysts (sonocatalysis).[12]

Quantitative Data on AOP Performance for Reactive Dye Degradation

The following tables summarize the experimental conditions and degradation efficiencies for various AOPs applied to reactive red dyes, providing a basis for comparison.

Table 1: Fenton and Photo-Fenton Processes for Reactive Red Dye Degradation

Reactive DyeProcessInitial Dye Conc. (ppm)[Fe²⁺]/[H₂O₂] Molar RatiopHReaction Time (min)Color Degradation (%)COD Degradation (%)Reference
Reactive Red 2Fenton1501:20 - 1:8032069-[1][4]
Reactive Red 2Photo-Fenton1501:8031099.995[1][4]

Table 2: Photocatalysis for Reactive Red Dye Degradation

Reactive DyePhotocatalystInitial Dye Conc. (mg/L)Catalyst Loading (g/L)pHIrradiation Time (min)Degradation Efficiency (%)Reference
Reactive RedTiO₂/Xanthan Gum250.025512092.5[13]
Red Base 218CdS/Pt/TiO₂-P2515---Optimum at 15 mg/L[14]

Table 3: Ozonation and Related Processes for Reactive Red Dye Degradation

Reactive DyeProcessInitial Dye Conc. (mg/L)Oxidant Conc.pHReaction Time (min)Color Removal (%)COD Removal (%)Reference
Reactive Red 198O₃/H₂O₂2000.03 M H₂O₂940--[9]
Reactive Red 198Ozonation---~15Rapid & Effective-[15]

Table 4: Sonolysis for Azo Dye Degradation

Azo DyeProcessFrequency (kHz)Power (W)Reaction Time (h)DegradationReference
Various Azo DyesUltrasound8501201-4Decolorized & Degraded[11]

Experimental Protocols

Fenton and Photo-Fenton Degradation of this compound

Objective: To determine the degradation efficiency of RR218 using Fenton and photo-Fenton processes.

Materials:

  • This compound stock solution (e.g., 1000 ppm)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/v)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • UV lamp (for photo-Fenton)

  • Beakers, magnetic stirrer, pH meter, spectrophotometer

Protocol:

  • Prepare a working solution of RR218 (e.g., 150 ppm) by diluting the stock solution with deionized water.[4]

  • Adjust the pH of the dye solution to 3.0 using H₂SO₄ or NaOH.[4] This is the optimal pH for the Fenton reaction.[3][16]

  • Add the required amount of FeSO₄·7H₂O to achieve the desired [Fe²⁺]/[H₂O₂] molar ratio (e.g., 1:80).[4] Stir until dissolved.

  • To initiate the reaction, add the corresponding volume of H₂O₂. For the photo-Fenton process, simultaneously turn on the UV lamp positioned above the reactor.[4]

  • Withdraw samples at regular intervals (e.g., 0, 5, 10, 15, 20 minutes).

  • Immediately quench the reaction in the samples by adding a strong base (e.g., NaOH) to raise the pH.

  • Analyze the samples for residual dye concentration using a UV-Vis spectrophotometer at the maximum wavelength of RR218.

  • Calculate the percentage of color degradation. For a more thorough analysis, measure the Chemical Oxygen Demand (COD) to determine the extent of mineralization.[4]

Photocatalytic Degradation of this compound

Objective: To evaluate the photocatalytic degradation of RR218 using a semiconductor catalyst like TiO₂.

Materials:

  • This compound stock solution

  • Photocatalyst (e.g., TiO₂-P25)

  • Photoreactor with a light source (e.g., solar simulator or mercury lamp)[14]

  • Beakers, magnetic stirrer, pH meter, spectrophotometer

Protocol:

  • Prepare a working solution of RR218 (e.g., 15 mg/L).[14]

  • Adjust the pH of the solution to the desired value (e.g., pH 5).[13]

  • Add the photocatalyst to the dye solution at a specific loading (e.g., 1 g/L).[14]

  • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the light source to initiate the photocatalytic reaction.

  • Collect samples at regular time intervals.

  • Centrifuge or filter the samples to remove the photocatalyst particles before analysis.

  • Measure the absorbance of the supernatant at the maximum wavelength of RR218 to determine the residual dye concentration.

  • Calculate the degradation efficiency over time.

Visualizations

AOP_Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare RR218 Solution adjust_ph Adjust pH prep_dye->adjust_ph add_reagents Add AOP Reagents (e.g., Fe²⁺/H₂O₂, Catalyst) adjust_ph->add_reagents initiate_aop Initiate AOP (e.g., UV light, Ultrasound) add_reagents->initiate_aop sampling Collect Samples at Intervals initiate_aop->sampling quench Quench Reaction sampling->quench analyze Analyze Samples (UV-Vis, COD, TOC) quench->analyze calc Calculate Degradation % analyze->calc

Caption: General experimental workflow for AOP treatment of RR218 wastewater.

Azo_Dye_Degradation_Pathway RR218 This compound (Azo Dye: R-N=N-R') Intermediates Aromatic Intermediates (e.g., phenols, carboxylic acids) RR218->Intermediates Azo bond cleavage & Aromatic ring opening OH_radical •OH (Hydroxyl Radical) OH_radical->RR218 attacks OH_radical->Intermediates attacks Mineralization Mineralization Products (CO₂, H₂O, Inorganic Ions) Intermediates->Mineralization Further Oxidation

Caption: Simplified degradation pathway of an azo dye like RR218 by hydroxyl radicals.

References

Application Notes: Adsorption of Reactive Red 218 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive dyes, such as Reactive Red 218 (RR-218), are widely used in the textile industry due to their vibrant colors and excellent stability. However, their release into industrial effluents poses a significant environmental challenge due to their low biodegradability and potential toxicity. Activated carbon has emerged as a highly effective adsorbent for the removal of these dyes from wastewater owing to its high surface area, porous structure, and favorable surface chemistry. This document provides a comprehensive overview of the application of activated carbon for the adsorption of this compound, detailing experimental protocols and summarizing key performance data.

Principle of Adsorption

The adsorption of anionic reactive dyes like RR-218 onto activated carbon is a complex process influenced by several factors. The primary mechanisms involved are:

  • Electrostatic Interactions: The surface of activated carbon can possess positive charges at acidic pH values, leading to electrostatic attraction with the anionic sulfonate groups (-SO₃⁻) of the reactive dye molecules.

  • π-π Interactions: The aromatic rings present in both the dye structure and the graphitic structure of activated carbon can lead to π-π stacking interactions.

  • Van der Waals Forces: These weak intermolecular forces also contribute to the overall adsorption process.

  • Hydrogen Bonding: Functional groups on the activated carbon surface, such as carboxyl and hydroxyl groups, can form hydrogen bonds with the dye molecules.

The efficiency of the adsorption process is highly dependent on experimental conditions such as pH, temperature, initial dye concentration, adsorbent dosage, and contact time.

Experimental Protocols

This section details the methodologies for preparing activated carbon and conducting batch adsorption experiments to evaluate the removal of this compound.

Preparation of Activated Carbon

Activated carbon can be prepared from a variety of carbonaceous precursors. A common method involves chemical activation, which typically yields a high surface area and well-developed porosity.

Materials:

  • Precursor material (e.g., coconut shells, wood, agricultural waste)

  • Activating agent (e.g., phosphoric acid (H₃PO₄), zinc chloride (ZnCl₂), or potassium hydroxide (KOH))

  • Deionized water

  • Hydrochloric acid (HCl)

  • Nitrogen gas (N₂)

  • Furnace

  • Grinder and sieves

Protocol:

  • Washing and Drying: The precursor material is thoroughly washed with deionized water to remove any surface impurities and then dried in an oven at 110°C for 24 hours.

  • Impregnation: The dried precursor is mixed with a solution of the activating agent (e.g., 50% H₃PO₄) at a specific impregnation ratio (e.g., 1:4 w/w). The mixture is stirred for several hours to ensure uniform impregnation.

  • Carbonization/Activation: The impregnated material is then placed in a furnace and heated under a nitrogen atmosphere to a specific activation temperature (e.g., 500-800°C) for a defined period (e.g., 1-2 hours).

  • Washing and Neutralization: After cooling, the activated product is washed with hot deionized water and dilute HCl to remove the activating agent and any remaining inorganic matter. The washing is continued until the pH of the washing solution becomes neutral.

  • Drying and Sieving: The final activated carbon product is dried in an oven at 110°C overnight. The dried activated carbon is then ground and sieved to the desired particle size.

Batch Adsorption Experiments

Batch experiments are conducted to determine the adsorption capacity and kinetics of the prepared activated carbon for this compound.

Materials:

  • Prepared activated carbon

  • This compound dye stock solution (e.g., 1000 mg/L)

  • Deionized water

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

Protocol:

  • Preparation of Dye Solutions: A stock solution of this compound is prepared by dissolving a known weight of the dye in deionized water. Working solutions of desired concentrations are prepared by diluting the stock solution.

  • Adsorption Procedure:

    • A known amount of activated carbon (adsorbent dosage) is added to a series of conical flasks containing a fixed volume of the dye solution at a specific initial concentration.

    • The pH of the solutions is adjusted to the desired value using 0.1 M HCl or 0.1 M NaOH.[1][2][3]

    • The flasks are then agitated in an orbital shaker at a constant speed (e.g., 150 rpm) and temperature for a predetermined contact time.[4]

  • Analysis:

    • At the end of the agitation period, the samples are withdrawn and the activated carbon is separated from the solution by centrifugation or filtration.

    • The concentration of this compound remaining in the supernatant is determined using a UV-Vis spectrophotometer at its maximum wavelength (λ_max).

  • Calculation of Adsorption Capacity: The amount of dye adsorbed per unit mass of activated carbon at equilibrium (qₑ, mg/g) is calculated using the following equation:

    qₑ = (C₀ - Cₑ) * V / m

    where:

    • C₀ is the initial dye concentration (mg/L)

    • Cₑ is the equilibrium dye concentration (mg/L)

    • V is the volume of the dye solution (L)

    • m is the mass of the activated carbon (g)

Investigating Key Parameters:

  • Effect of pH: The adsorption experiments are carried out over a range of pH values (e.g., 2-12) to determine the optimal pH for dye removal.[2]

  • Effect of Contact Time: The concentration of the dye is monitored at different time intervals to determine the equilibrium time.

  • Effect of Initial Dye Concentration: The experiments are performed with various initial dye concentrations to study the effect on adsorption capacity.

  • Effect of Adsorbent Dosage: The amount of activated carbon is varied to find the optimal adsorbent dose for a given dye concentration.

Data Presentation

The quantitative data from adsorption experiments are crucial for evaluating the performance of the activated carbon. The following tables summarize typical data obtained from such studies.

Adsorption Isotherm Parameters

Adsorption isotherms describe the relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at equilibrium. The Langmuir and Freundlich models are commonly used to describe the adsorption of dyes.

Isotherm ModelParametersTypical Values for Reactive Dyes
Langmuir qₘ (mg/g)50 - 500
Kₗ (L/mg)0.01 - 0.5
> 0.95
Freundlich Kբ ((mg/g)(L/mg)¹/ⁿ)1 - 20
1/n0.1 - 1.0
> 0.90

Note: The values presented are typical ranges observed for the adsorption of various reactive dyes on activated carbon and may vary for this compound.[1][5][6][7]

Adsorption Kinetic Parameters

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data. The pseudo-second-order model often provides a better fit for the adsorption of reactive dyes on activated carbon.[1][8][9]

Kinetic ModelParametersTypical Values for Reactive Dyes
Pseudo-first-order k₁ (min⁻¹)0.01 - 0.1
qₑ,calc (mg/g)Varies
0.85 - 0.98
Pseudo-second-order k₂ (g/mg·min)0.0001 - 0.01
qₑ,calc (mg/g)Close to experimental qₑ
> 0.99

Note: The values presented are typical ranges observed for the adsorption of various reactive dyes on activated carbon and may vary for this compound.[8][10]

Effect of Experimental Parameters on Removal Efficiency
ParameterRange StudiedGeneral TrendOptimal Condition
pH 2 - 12Removal efficiency is higher at acidic pH and decreases as pH increases.[2]Acidic (pH 2-4)
Contact Time 0 - 180 minRapid initial adsorption followed by a slower approach to equilibrium.Varies (typically 60-120 min)
Initial Dye Conc. 10 - 500 mg/LRemoval percentage decreases with increasing initial concentration, while adsorption capacity (mg/g) increases.[4]Dependent on treatment goals
Adsorbent Dosage 0.1 - 2.0 g/LRemoval percentage increases with increasing adsorbent dosage.Dependent on dye concentration

Mandatory Visualizations

Experimental Workflow for Batch Adsorption Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Working Solutions (Varying Concentrations) A->B D Add Activated Carbon to Dye Solution B->D C Weigh Activated Carbon (Adsorbent) C->D E Adjust pH of the Solution D->E F Agitate at Constant Temperature and Speed E->F G Collect Samples at Different Time Intervals F->G H Separate Adsorbent (Centrifugation/Filtration) G->H I Measure Residual Dye Concentration (UV-Vis) H->I J Calculate Adsorption Capacity (qₑ) I->J K Analyze Data (Isotherms, Kinetics) J->K

Caption: Workflow for the batch adsorption of this compound onto activated carbon.

Logical Relationship of Adsorption Parameters

G cluster_params Controllable Parameters cluster_outcomes Performance Metrics pH Solution pH Removal_Eff Removal Efficiency (%) pH->Removal_Eff Ads_Capacity Adsorption Capacity (mg/g) pH->Ads_Capacity Temp Temperature Temp->Removal_Eff Temp->Ads_Capacity Init_Conc Initial Dye Concentration Init_Conc->Removal_Eff Init_Conc->Ads_Capacity Adsorbent_Dose Adsorbent Dosage Adsorbent_Dose->Removal_Eff Adsorbent_Dose->Ads_Capacity (inverse effect on mg/g) Contact_Time Contact Time Contact_Time->Removal_Eff Contact_Time->Ads_Capacity

Caption: Interplay of experimental parameters and their impact on adsorption performance.

References

Application Note: Quantification of Reactive Red 218 in Textile Effluent using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated method for the quantification of Reactive Red 218, a common azo dye, in textile industry effluent. The protocol employs a reversed-phase high-performance liquid chromatography (RP-HPLC) system coupled with a UV-Vis detector. Sample preparation involves a straightforward solid-phase extraction (SPE) procedure to remove interfering matrix components and concentrate the analyte. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine monitoring of this compound in environmental water samples.

Introduction

Reactive azo dyes, such as this compound, are extensively used in the textile industry due to their vibrant color and excellent wash fastness, which is achieved through the formation of covalent bonds with fibers like cotton.[1] However, a significant portion of these dyes can be lost to wastewater during the dyeing process, posing a potential environmental concern.[2] Regulatory bodies are increasingly mandating the monitoring of dye concentrations in industrial effluents. Therefore, a reliable and accurate analytical method for the quantification of these dyes is essential. High-performance liquid chromatography (HPLC) is a widely accepted technique for the analysis of azo dyes in various complex matrices.[3] This application note presents a validated ion-pair RP-HPLC method for the determination of this compound in textile effluent.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

  • Analytical Column: Zorbax Eclipse Plus C18 column (4.6 x 150 mm, 5 µm particle size) or equivalent.

  • Data Acquisition Software: OpenLab CDS or equivalent.

  • Solid-Phase Extraction (SPE) Manifold: 12 or 24-port vacuum manifold.

  • SPE Cartridges: Oasis WAX (Weak Anion Exchange) 6 cc, 150 mg sorbent mass.

  • Chemicals and Reagents:

    • This compound analytical standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, 18.2 MΩ·cm)

    • Tetrabutylammonium bromide (TBAB) (for ion-pairing)

    • Ammonium acetate

    • Formic acid

Preparation of Solutions
  • Mobile Phase A (Aqueous): 20 mM ammonium acetate buffer with 5 mM TBAB in water, adjusted to pH 6.5 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of HPLC grade water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with HPLC grade water to concentrations ranging from 0.1 to 20 µg/mL.

Sample Preparation (Solid-Phase Extraction)
  • Sample Collection: Collect effluent samples in clean glass bottles and store at 4°C if not analyzed immediately.

  • Filtration: Filter the effluent sample through a 0.45 µm nylon syringe filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition the Oasis WAX SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.

  • Sample Loading: Load 100 mL of the filtered effluent sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of HPLC grade water to remove hydrophilic impurities.

  • Elution: Elute the retained this compound from the cartridge with 5 mL of methanol containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (90% A: 10% B).

HPLC Method

The chromatographic separation is achieved using a reversed-phase C18 column with an ion-pairing agent in the mobile phase.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 20 mM Ammonium Acetate, 5 mM TBAB, pH 6.5B: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 60% B15-18 min: 60% B18-20 min: 60% to 10% B20-25 min: 10% B (equilibration)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 525 nm
Expected Retention Time Approximately 12.5 minutes

Method Validation and Data Presentation

The developed HPLC method was validated according to standard guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
0.112.5
0.563.2
1.0125.8
5.0630.1
10.01265.4
20.02530.9
Correlation Coefficient (R²) 0.9998
Accuracy and Precision

Accuracy was determined by the recovery of spiked samples at three different concentration levels. Precision was evaluated by calculating the relative standard deviation (RSD) for replicate injections.

Table 3: Accuracy and Precision Data

Spiked Concentration (µg/mL)Measured Concentration (µg/mL) (n=3)Recovery (%)RSD (%)
1.00.9898.02.1
5.04.9298.41.8
10.010.15101.51.5
Limits of Detection and Quantification

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

ParameterValue (µg/mL)
LOD (S/N = 3) 0.03
LOQ (S/N = 10) 0.10

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in effluent samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample_collection Effluent Sample Collection filtration Filtration (0.45 µm) sample_collection->filtration sample_loading Sample Loading (100 mL) filtration->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol -> Water) spe_conditioning->sample_loading washing Washing (Water) sample_loading->washing elution Elution (Methanol with 2% Formic Acid) washing->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_injection Injection into HPLC reconstitution->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV-Vis Detection (525 nm) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Workflow for the quantification of this compound.

Conclusion

The described HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound in textile effluent. The solid-phase extraction protocol effectively cleans up the sample matrix, and the ion-pair chromatography ensures good peak shape and resolution. The method is suitable for routine environmental monitoring and for assessing the efficiency of wastewater treatment processes in the textile industry.

References

Application Notes and Protocols for Salt-Free Reactive Dyeing of Cotton with Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the salt-free reactive dyeing of cotton fabric using Reactive Red 218. This method offers a more environmentally friendly alternative to conventional reactive dyeing by eliminating the need for large quantities of salt, thereby reducing the total dissolved solids (TDS) in the effluent. The core of this process lies in the cationization of cotton, which modifies the fiber's surface charge to facilitate the electrostatic attraction of anionic reactive dyes.

Principle of Salt-Free Reactive Dyeing

In conventional reactive dyeing, a high concentration of salt (e.g., sodium chloride or sodium sulfate) is necessary to overcome the electrostatic repulsion between the negatively charged cotton fiber in an aqueous medium and the anionic reactive dye molecules.[1][2][3] Cationization pre-treatment introduces positive charges onto the cotton fiber surface, creating a strong electrostatic attraction for the negatively charged reactive dye.[1][2][4][5] This enhanced affinity allows for high dye exhaustion and fixation without the need for salt.[1][2][4][5]

Experimental Protocols

I. Cationization of Cotton Fabric

This protocol describes a typical cationization process using a quaternary ammonium compound. Researchers may also explore other cationizing agents such as those derived from keratin, soya bean, or gelatin.[1][2][6]

Materials:

  • Scoured and bleached 100% cotton fabric

  • 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC) or a similar commercial cationizing agent

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare a cationization bath with a specific concentration of the cationizing agent (e.g., 20-40 g/L) and sodium hydroxide (e.g., 20 g/L) in deionized water. The material-to-liquor ratio (M:L) is typically maintained at 1:10 or 1:20.[7]

  • Immerse the cotton fabric in the bath at room temperature.

  • Gradually raise the temperature of the bath to 60-80°C and maintain it for a specified duration, typically 30-60 minutes, to facilitate the reaction between the cationizing agent and the cellulose.[7][8]

  • After the treatment, thoroughly rinse the fabric with cold water to remove any unreacted chemicals and then dry it in the open air or in an oven.[7]

II. Salt-Free Reactive Dyeing with this compound

Materials:

  • Cationized cotton fabric

  • This compound dye

  • Sodium carbonate (Na₂CO₃)

  • Wetting agent (optional, e.g., 1-2 g/L)

  • Leveling agent (optional, e.g., 1 g/L)

  • Acetic acid (for neutralization)

  • Standard soaping agent

Procedure:

  • Prepare a dyebath with the required amount of this compound (e.g., 2% on the weight of fabric - owf) and any desired auxiliaries like a wetting or leveling agent.[7] The material-to-liquor ratio is typically 1:10 to 1:20.[7]

  • Immerse the cationized cotton fabric in the dyebath at a starting temperature of around 40-50°C.

  • Raise the temperature to the dyeing temperature, typically 60°C for many reactive dyes, and hold for 30-60 minutes to allow for dye exhaustion.[7][8]

  • For fixation, add sodium carbonate (e.g., 10-20 g/L) to the dyebath to raise the pH to approximately 10-12.[7] Continue the dyeing process for another 30-60 minutes to facilitate the covalent bond formation between the dye and the cotton fiber.[1][7]

  • After dyeing, drain the dyebath and rinse the fabric with cold water.

  • Neutralize the fabric with a dilute acetic acid solution.

  • Perform a soaping wash at or near boiling temperature (e.g., 95°C) for 10-20 minutes with a standard soaping agent (e.g., 2 g/L) to remove any unfixed dye.[1]

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the dyed fabric.

Data Presentation

The following tables summarize typical quantitative data for conventional versus salt-free reactive dyeing. While specific data for this compound is not extensively published, the values presented are representative of the performance of other reactive dyes under similar conditions.

Table 1: Comparison of Dyeing Performance

Dyeing MethodColor Strength (K/S)Exhaustion (%)Fixation (%)
Conventional (with salt)3.71 - 4.5170.34 - 79.872.9 - 75.61
Salt-Free (Cationized)3.98 - 4.9678.65 - 80.2581.29 - 97.98

Data compiled from multiple sources using different reactive dyes and cationizing agents.[1][2][7][9]

Table 2: Comparison of Fastness Properties

Dyeing MethodWashing Fastness (Color Change)Washing Fastness (Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness
Conventional (with salt)4-54-54-53-44
Salt-Free (Cationized)4-54-54-544

Fastness ratings are on a scale of 1 to 5, where 5 is excellent.[1][10]

Visualizations

G cluster_0 Cationization of Cotton Cotton Cotton Fiber (Cell-OH) Cationized_Cotton Cationized Cotton (Cell-O-R-N+(CH3)3Cl-) Cotton->Cationized_Cotton Reaction NaOH NaOH NaOH->Cationized_Cotton Catalyst Cationizing_Agent Cationizing Agent (e.g., CHPTAC) Cationizing_Agent->Cationized_Cotton

Caption: Workflow for the cationization of cotton fiber.

G cluster_1 Salt-Free Dyeing and Fixation Cationized_Cotton Cationized Cotton (Positive Charge) Exhaustion Electrostatic Attraction (No Salt Required) Cationized_Cotton->Exhaustion Reactive_Dye This compound (Anionic) Reactive_Dye->Exhaustion Fixation Covalent Bond Formation Exhaustion->Fixation Dye on Fiber Alkali Alkali (Na2CO3) Alkali->Fixation High pH

Caption: Mechanism of salt-free reactive dyeing on cationized cotton.

References

Application of Reactive Red 218 in Viscose and Lyocell Dyeing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 218 is a versatile and widely used reactive dye prized for its vibrant red shade and good fastness properties on cellulosic fibers. This document provides detailed application notes and protocols for the dyeing of two common regenerated cellulosic fibers, viscose and lyocell, with this compound.

Viscose, a first-generation regenerated cellulosic fiber, and Lyocell, a second-generation regenerated cellulosic fiber, exhibit differences in their crystalline structure and surface properties. These differences can influence dye uptake, fixation, and the final fastness of the dyed material. These notes offer a comprehensive guide to achieving optimal and reproducible dyeing results for both substrates.

Dyeing Mechanism

Reactive dyes, such as this compound, form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions. The dyeing process typically involves three stages:

  • Exhaustion: The dye is adsorbed onto the fiber surface from the dyebath, a process facilitated by the addition of an electrolyte (e.g., Glauber's salt or sodium chloride).

  • Fixation: An alkali (e.g., soda ash) is added to the dyebath to raise the pH. This catalyzes the chemical reaction between the reactive groups of the dye and the hydroxyl groups of the cellulose, forming a stable covalent bond.

  • Wash-off: Unfixed and hydrolyzed dye is removed from the fiber surface through a series of washing and soaping steps to ensure optimal wet fastness properties.

A critical competing reaction during the fixation stage is the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber. This hydrolyzed dye has no affinity for the fiber and must be washed off, reducing the overall fixation efficiency. Careful control of dyeing parameters such as temperature, pH, and time is crucial to maximize fixation and minimize hydrolysis.

Experimental Protocols

Materials and Equipment
  • Substrates: Scoured and bleached 100% viscose and 100% lyocell fabrics.

  • Dye: this compound

  • Chemicals:

    • Sodium chloride (NaCl) or Glauber's salt (anhydrous sodium sulfate, Na₂SO₄)

    • Soda ash (sodium carbonate, Na₂CO₃)

    • Acetic acid (CH₃COOH)

    • Sequestering agent

    • Leveling agent

    • Soaping agent

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., Mathis Labomat or similar)

    • Spectrophotometer for color measurement (K/S values)

    • Launder-Ometer for wash fastness testing

    • Crockmeter for rubbing fastness testing

    • Light fastness tester (e.g., Xenon arc lamp)

    • pH meter

    • Standard laboratory glassware

Pre-treatment of Substrates

Before dyeing, it is essential to prepare the viscose and lyocell fabrics to ensure uniform dye uptake and remove any impurities.

  • Scouring: Treat the fabric in a bath containing 1-2 g/L of a non-ionic detergent and 1-2 g/L of soda ash at 80-90°C for 30-60 minutes.

  • Bleaching (if required): For a full white base, bleach the scoured fabric with a hydrogen peroxide solution (2-4 ml/L of 35% H₂O₂) and a stabilizer at 80-95°C for 45-60 minutes.

  • Rinsing: Thoroughly rinse the fabric with hot and then cold water to remove all residual chemicals.

  • Neutralization: If necessary, neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Drying: Dry the pre-treated fabric at a moderate temperature.

Exhaust Dyeing Protocol

The following is a general exhaust dyeing protocol. Optimal conditions may vary depending on the specific machinery, water quality, and desired shade depth.

  • Dye Bath Preparation:

    • Set the dyebath at 40°C with a liquor ratio of 1:10 to 1:20.

    • Add a sequestering agent (e.g., 0.5-1.0 g/L) and a leveling agent (e.g., 0.5-1.0 g/L).

    • Adjust the pH to 6.0-7.0 with acetic acid.

  • Dyeing Procedure:

    • Introduce the pre-treated fabric into the dyebath.

    • Run the machine for 10 minutes to ensure even wetting.

    • Add the pre-dissolved this compound dye solution. The amount of dye will depend on the desired depth of shade (e.g., 1% on weight of fabric).

    • Run for 10-15 minutes.

    • Gradually add the required amount of electrolyte (Glauber's salt or NaCl) in portions over 20-30 minutes. The amount of salt will vary with the depth of shade (see Table 1).

    • Raise the temperature to the dyeing temperature (e.g., 60°C) at a rate of 1-2°C per minute.

    • Continue dyeing at this temperature for 30-45 minutes to allow for dye exhaustion.

    • Add the pre-dissolved alkali (soda ash) in portions over 15-20 minutes to raise the pH to the desired level for fixation (e.g., pH 10.5-11.0).

    • Continue the dyeing process for another 45-60 minutes for fixation.

  • Post-dyeing Wash-off:

    • Drain the dyebath.

    • Rinse the fabric with cold water.

    • Hot rinse the fabric at 70-80°C.

    • Soaping: Treat the fabric with 1-2 g/L of a soaping agent at 90-95°C for 15-20 minutes. This step is crucial for removing unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water.

    • Neutralize with dilute acetic acid if necessary.

    • Dry the dyed fabric.

Data Presentation

The following tables summarize the recommended dyeing parameters and expected fastness properties for this compound on viscose and lyocell.

Table 1: Recommended Dyeing Parameters for this compound on Viscose and Lyocell

ParameterViscoseLyocell
Dye (% owf) 0.5 - 4.00.5 - 4.0
Liquor Ratio 1:15 - 1:201:10 - 1:15
Dyeing Temperature 60°C60°C
Glauber's Salt (g/L)
Pale Shades (<1% owf)30 - 5020 - 40
Medium Shades (1-2% owf)50 - 7040 - 60
Dark Shades (>2% owf)70 - 9060 - 80
Soda Ash (g/L) 15 - 2015 - 20
Dyeing Time (Exhaustion) 30 - 45 min30 - 45 min
Dyeing Time (Fixation) 45 - 60 min45 - 60 min
pH (Fixation) 10.5 - 11.010.5 - 11.0

Table 2: Typical Fastness Properties of this compound on Viscose and Lyocell

Fastness PropertyTest MethodViscoseLyocell
Light Fastness ISO 105-B025-65-6
Wash Fastness (Staining) ISO 105-C064-54-5
Wash Fastness (Change in Shade) ISO 105-C064-54-5
Water Fastness (Severe) ISO 105-E014-54-5
Perspiration Fastness (Acid & Alkali) ISO 105-E044-54-5
Rubbing Fastness (Dry) ISO 105-X1244-5
Rubbing Fastness (Wet) ISO 105-X122-33

Note: The fastness ratings are based on a scale of 1 to 5, where 5 is the best.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the exhaust dyeing process for viscose and lyocell with this compound.

DyeingProcess cluster_pretreatment Pre-treatment cluster_dyeing Exhaust Dyeing cluster_posttreatment Post-treatment Scouring Scouring Bleaching Bleaching (Optional) Rinsing_Neutralization Rinsing & Neutralization Dye_Bath_Prep Dye Bath Preparation (40°C, pH 6-7) Rinsing_Neutralization->Dye_Bath_Prep Dyeing_Step1 Add Fabric & Auxiliaries Dyeing_Step2 Add Dye Dyeing_Step3 Add Electrolyte (Salt) Dyeing_Step4 Raise Temperature to 60°C (Exhaustion Phase) Dyeing_Step5 Add Alkali (Soda Ash) (Fixation Phase) Rinsing1 Cold Rinse Dyeing_Step5->Rinsing1 Hot_Rinse Hot Rinse Soaping Soaping at 95°C Rinsing2 Hot & Cold Rinse Drying Drying Final_Product Dyed Fabric Drying->Final_Product

Caption: Workflow for exhaust dyeing of viscose and lyocell with this compound.

Signaling Pathway of Dye-Fiber Interaction

The following diagram illustrates the chemical interaction between this compound and the cellulosic fiber.

DyeFiberInteraction cluster_fixation Fixation Reaction cluster_hydrolysis Hydrolysis (Side Reaction) Dye This compound (D-R-X) Dyed_Fiber Dyed Fiber (D-R-O-Cell) Dye->Dyed_Fiber Hydrolyzed_Dye Hydrolyzed Dye (D-R-OH) Dye->Hydrolyzed_Dye Cellulose Cellulosic Fiber (Cell-OH) Activated_Cellulose Activated Cellulose (Cell-O⁻) Cellulose->Activated_Cellulose Activation Alkali Alkali (OH⁻) Water Water (H₂O) Water->Hydrolyzed_Dye Activated_Cellulose->Dyed_Fiber Covalent Bond Formation

Caption: Chemical pathways in reactive dyeing of cellulosic fibers.

Application Notes and Protocols for Kinetic Studies of Reactive Red 218 Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes, such as Reactive Red 218 (RR-218), are widely used in the textile industry due to their ability to form covalent bonds with fibers, resulting in excellent wash fastness. However, under alkaline conditions typical of the dyeing process, these dyes can also react with water in a competing hydrolysis reaction.[1] The hydrolyzed dye is no longer reactive towards the fiber, leading to reduced dyeing efficiency and the generation of colored effluents that require treatment.[1][2] Understanding the kinetics of this hydrolysis reaction is crucial for optimizing dyeing processes to maximize fixation and minimize environmental impact.[1]

These application notes provide a detailed experimental setup and protocol for studying the hydrolysis kinetics of this compound. The methodology is based on established principles for analyzing reactive dye hydrolysis, primarily utilizing High-Performance Liquid Chromatography (HPLC) to separate and quantify the unhydrolyzed and hydrolyzed forms of the dye.[1][3]

Factors Influencing Hydrolysis

Several factors significantly influence the rate of hydrolysis of reactive dyes:

  • pH: Higher pH levels increase the concentration of hydroxide ions, accelerating the rate of hydrolysis.[2]

  • Temperature: Increased temperature generally leads to a higher rate of hydrolysis.[2]

  • Dye Concentration: The effect of dye concentration can be complex, but in some cases, higher concentrations can lead to an increased rate of hydrolysis.[1]

  • Salt Concentration: The presence of electrolytes, such as sodium chloride or sodium sulfate, can influence the hydrolysis rate.[2]

  • Liquor Ratio: A longer liquor ratio (the ratio of the volume of dye bath to the weight of the textile) can increase hydrolysis.[2]

Data Presentation

The following table summarizes typical experimental parameters and expected outputs for kinetic studies of this compound hydrolysis. The specific values should be optimized based on preliminary experiments.

ParameterValue/RangePurpose
Dye C.I. This compoundThe subject of the kinetic study.
Initial Dye Concentration 10 - 100 mg/LTo investigate the effect of concentration on hydrolysis rate.
pH 9 - 12To simulate dyeing conditions and study the effect of alkalinity.
Temperature 40 - 80 °CTo study the effect of temperature on the reaction rate.
Reaction Time 0 - 120 minutesTo monitor the progress of the hydrolysis reaction.
Analytical Method HPLC-UV/VisTo separate and quantify unhydrolyzed and hydrolyzed dye.[3]
HPLC Column C18 reverse-phaseStandard for separation of organic molecules like dyes.[1]
Mobile Phase Gradient of Acetonitrile and aqueous bufferTo achieve good separation of the dye forms.[1]
Detection Wavelength To be determined (typically λmax of RR-218)For quantitative analysis of the dye.
Kinetic Model Pseudo-first-orderOften applicable to hydrolysis reactions in excess water.
Rate Constant (k) To be determined (min⁻¹)A quantitative measure of the hydrolysis rate.

Experimental Protocols

This section details the methodology for conducting a kinetic study of this compound hydrolysis.

Materials and Reagents
  • This compound (analytical grade)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for pH adjustment

  • Hydrochloric acid (HCl), 0.1 M for quenching the reaction

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Ammonium dihydrogen phosphate or other suitable buffer salts (HPLC grade)

  • Tetrabutylammonium bromide (ion-pairing agent, optional for HPLC)[1]

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Thermostatically controlled water bath or reactor

  • HPLC system with a UV/Vis detector and a C18 column

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Stock Dye Solution: Accurately weigh a known amount of this compound powder and dissolve it in deionized water to prepare a stock solution of a specific concentration (e.g., 1 g/L).

  • Buffer/Alkali Solution: Prepare a solution of sodium carbonate or sodium hydroxide at a concentration suitable to achieve the desired pH in the final reaction mixture.

  • Quenching Solution: Prepare a 0.1 M solution of hydrochloric acid.

Hydrolysis Reaction Procedure
  • In a series of temperature-controlled reaction vessels, add a calculated volume of the this compound stock solution and deionized water to achieve the desired initial dye concentration.

  • Allow the solutions to equilibrate to the desired reaction temperature (e.g., 60 °C).

  • Initiate the hydrolysis reaction by adding the pre-heated alkali solution to each vessel to adjust the pH to the desired level (e.g., pH 11). Start a timer immediately.

  • At predetermined time intervals (e.g., 0, 10, 20, 30, 45, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 5 mL) from each reaction vessel.

  • Immediately quench the reaction in the aliquot by adding it to a volumetric flask containing a sufficient amount of 0.1 M HCl to neutralize the alkali and bring the pH to approximately 7.[1] This prevents further hydrolysis.

  • Dilute the quenched sample to the mark with deionized water.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Analysis

The following is an adaptable HPLC method based on protocols for similar reactive dyes.[1] Method development and validation are recommended for this compound.

  • HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) and a UV/Vis detector is suitable.

  • Mobile Phase: A gradient elution is often effective.

    • Solvent A: Acetonitrile (containing an optional ion-pairing agent like 0.025 M tetrabutylammonium bromide).[1]

    • Solvent B: Aqueous buffer (e.g., 0.05 M ammonium dihydrogen phosphate).[1]

  • Gradient Program: A typical gradient might start with a low percentage of Solvent A, which is gradually increased over the run to elute the more hydrophobic components. The exact gradient profile should be optimized to achieve baseline separation of the unhydrolyzed and hydrolyzed dye peaks.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Monitor the absorbance at the maximum wavelength (λmax) of this compound.

  • Quantification: The concentration of the unhydrolyzed and hydrolyzed dye in each sample is determined by integrating the peak areas from the chromatograms. The percentage of hydrolyzed dye can be calculated relative to the total peak area of both forms.

Data Analysis
  • Plot the concentration of the unhydrolyzed this compound as a function of time for each experimental condition (i.e., each pH and temperature).

  • To determine the reaction order and the rate constant (k), test the fit of the data to kinetic models. For a pseudo-first-order reaction, the natural logarithm of the concentration of the unhydrolyzed dye versus time will yield a straight line with a slope of -k.

    • ln[Dye]t = -kt + ln[Dye]₀

    • Where [Dye]t is the concentration of unhydrolyzed dye at time t, [Dye]₀ is the initial concentration, and k is the pseudo-first-order rate constant.

  • The Arrhenius equation can be used to determine the activation energy of the hydrolysis reaction by conducting experiments at different temperatures.

Visualizations

Experimental Workflow for Kinetic Study of this compound Hydrolysis

experimental_workflow cluster_prep Preparation cluster_reaction Hydrolysis Reaction cluster_analysis Sample Analysis cluster_data Data Processing prep_dye Prepare RR-218 Stock Solution setup Set up Reaction Vessels at Desired Temperature prep_dye->setup prep_alkali Prepare Alkali Solution initiate Initiate Reaction (Add Alkali, Start Timer) prep_alkali->initiate prep_quench Prepare Quenching Solution (HCl) quench Quench Reaction (Neutralize with HCl) prep_quench->quench setup->initiate sampling Withdraw Aliquots at Time Intervals initiate->sampling sampling->quench filter_sample Filter Sample quench->filter_sample hplc HPLC Analysis filter_sample->hplc quantify Quantify Dye Forms (Peak Area) hplc->quantify kinetics Determine Rate Constants (Kinetic Modeling) quantify->kinetics

Caption: Experimental workflow for the kinetic study of this compound hydrolysis.

Signaling Pathway of this compound Hydrolysis

hydrolysis_pathway unhydrolyzed This compound (Active Form) hydrolyzed Hydrolyzed RR-218 (Inactive Form) unhydrolyzed->hydrolyzed k_hydrolysis conditions Alkaline Conditions (High pH, Temp) conditions->unhydrolyzed water H₂O (OH⁻) water->unhydrolyzed

Caption: Simplified pathway of this compound hydrolysis under alkaline conditions.

References

Application Notes and Protocols for Assessing the Color Fastness of Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Red 218 is a monoazo reactive dye known for its vibrant red shade and its application in dyeing cellulosic fibers such as cotton.[1] As a fiber-reactive dye, it forms a covalent bond with the fiber, a characteristic that generally imparts good color fastness properties.[1][2] The assessment of color fastness is a critical step in quality control, ensuring that the dyed textile material retains its color during various stages of processing and consumer use. This document provides detailed protocols for assessing the color fastness of textiles dyed with this compound to washing, light, and rubbing, based on internationally recognized standards.

Properties of this compound

PropertyDescription
C.I. Name This compound
CAS Number 113653-03-5[3]
Chemical Class Monoazo Dye[1]
Appearance Red powder or granules[2][4][5]
Solubility Highly soluble in water[4]
Application Primarily used for dyeing and printing on cotton and other cellulosic fibers.[1]

Quantitative Color Fastness Data of this compound on Cotton

The following table summarizes the color fastness ratings of this compound on cotton fabric. The ratings are based on the Grey Scale for assessing color change and staining, where 1 indicates poor fastness and 5 indicates excellent fastness.

Fastness TestStandardColor ChangeStaining
Light Fastness ISO 105-B024-
Washing (Water Severe) ISO 105-E014-54-5
Perspiration (Alkaline) ISO 105-E044-54-5
Perspiration (Acid) ISO 105-E044-54-5
Rubbing (Dry) ISO 105-X12-4-5
Rubbing (Wet) ISO 105-X12-3

Data sourced from a technical data sheet for this compound.[4]

Experimental Protocols

Color Fastness to Washing

This protocol is based on the ISO 105-C06 standard, which is a widely accepted method for determining the resistance of the color of textiles to domestic and commercial laundering.[6][7][8]

Apparatus and Materials:

  • Launder-Ometer or a similar apparatus for rotating closed containers in a thermostatically controlled water bath.

  • Stainless steel containers (75 ± 5 mm diameter x 125 ± 10 mm high) of 550 ± 50 mL capacity.

  • Stainless steel balls (6.0 ± 0.5 mm diameter).

  • Multifiber adjacent fabric (fulfilling ISO 105-F10).

  • ECE reference detergent 'B' (without optical brightening agent).

  • Sodium perborate tetrahydrate.

  • Grade 3 water for preparing solutions.

  • Grey Scale for assessing color change (ISO 105-A02).

  • Grey Scale for assessing staining (ISO 105-A03).

  • Spectrophotometer or colorimeter (optional, for objective assessment).

Procedure (ISO 105-C06, Test No. A2S):

  • Specimen Preparation: Cut a specimen of the textile dyed with this compound to 100 mm x 40 mm. Prepare a composite specimen by attaching it to a piece of multifiber adjacent fabric of the same dimensions by sewing along one of the shorter sides.

  • Test Solution Preparation: Prepare a solution containing 4 g/L of ECE reference detergent and 1 g/L of sodium perborate in Grade 3 water.

  • Washing Procedure:

    • Preheat the Launder-Ometer to the test temperature of 40°C ± 2°C.[6]

    • Place the composite specimen, 10 stainless steel balls, and 150 mL of the test solution into a stainless steel container.[6]

    • Seal the container and place it in the Launder-Ometer.

    • Run the machine for 30 minutes at the specified temperature.[9]

  • Rinsing and Drying:

    • Remove the container and take out the composite specimen.

    • Rinse the specimen twice in beakers of Grade 3 water at 40°C for 1 minute each time.

    • Squeeze out the excess water.

    • Open the stitching on all sides except one of the shorter sides.

    • Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.

  • Assessment:

    • Assess the change in color of the dried specimen by comparing it with an untreated sample using the Grey Scale for color change.

    • Assess the degree of staining on each of the six fiber strips of the multifiber adjacent fabric using the Grey Scale for staining.

Color Fastness to Artificial Light

This protocol is based on the ISO 105-B02 standard, which determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[10]

Apparatus and Materials:

  • Xenon arc fading lamp apparatus.

  • Blue wool references (ISO 105-B08).

  • Specimen holders.

  • Opaque card for masking.

  • Grey Scale for assessing color change (ISO 105-A02).

Procedure:

  • Specimen Preparation: Mount a specimen of the textile dyed with this compound onto a specimen holder. A portion of the specimen should be covered with an opaque card.

  • Exposure:

    • Place the mounted specimen in the xenon arc fading lamp apparatus along with the appropriate blue wool references.

    • Expose the specimen and the references to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in the standard.

  • Assessment:

    • Periodically inspect the specimen and the blue wool references.

    • The test ends when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale for color change, or when a certain blue wool reference has faded to a specific degree.

    • Assess the color fastness to light by comparing the change in color of the specimen with that of the blue wool references that were exposed simultaneously. The light fastness is rated on a scale of 1 (very low) to 8 (very high).[11]

Color Fastness to Rubbing (Crocking)

This protocol is based on the ISO 105-X12 standard, which determines the amount of color transferred from the surface of a colored textile material to other surfaces by rubbing.[12]

Apparatus and Materials:

  • Crockmeter (rubbing fastness tester).

  • Standard white cotton rubbing cloth (50 mm x 50 mm).

  • Grey Scale for assessing staining (ISO 105-A03).

  • Grade 3 water for wet rubbing.

Procedure:

  • Specimen Preparation: Cut a specimen of the textile dyed with this compound of at least 140 mm x 50 mm.

  • Dry Rubbing:

    • Fix the specimen onto the base of the Crockmeter.

    • Mount a dry, conditioned square of the white cotton rubbing cloth onto the rubbing finger of the Crockmeter.

    • Lower the rubbing finger onto the specimen.

    • Turn the crank to slide the finger back and forth 10 times at a rate of one turn per second.

    • Remove the white rubbing cloth.

  • Wet Rubbing:

    • Thoroughly wet a square of the white cotton rubbing cloth in Grade 3 water.

    • Squeeze it to achieve a water content of 95% to 100% of its original dry weight.

    • Repeat the rubbing procedure as described for dry rubbing with the wet cloth.

  • Drying: Air-dry the wet rubbing cloth.

  • Assessment:

    • Place three layers of clean white rubbing cloth under the tested cloths for assessment.

    • Assess the degree of staining on both the dry and wet rubbing cloths using the Grey Scale for staining under standardized lighting conditions.

Visualized Experimental Workflows

G Workflow for Color Fastness to Washing (ISO 105-C06) cluster_prep Preparation cluster_wash Washing cluster_post Post-Treatment & Assessment prep_specimen Prepare Composite Specimen (100mm x 40mm Dyed Fabric + Multifiber) load_machine Load Specimen, Steel Balls, and Solution into Container prep_specimen->load_machine prep_solution Prepare Test Solution (4 g/L ECE Detergent + 1 g/L Sodium Perborate) prep_solution->load_machine run_machine Run Launder-Ometer (40°C for 30 min) load_machine->run_machine rinse_dry Rinse and Dry Specimen run_machine->rinse_dry assess Assess Color Change and Staining (Using Grey Scales) rinse_dry->assess

Caption: Workflow for assessing color fastness to washing.

G Workflow for Color Fastness to Light (ISO 105-B02) cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment mount_specimen Mount Dyed Specimen and Blue Wool References expose Expose in Xenon Arc Apparatus mount_specimen->expose compare Compare Fading of Specimen with Blue Wool References expose->compare rate Assign Light Fastness Rating (1-8) compare->rate G Workflow for Color Fastness to Rubbing (ISO 105-X12) cluster_prep Preparation cluster_dry Dry Rubbing cluster_wet Wet Rubbing prep_specimen Prepare Dyed Fabric Specimen dry_rub Rub with Dry Cotton Cloth (10 Cycles on Crockmeter) prep_specimen->dry_rub wet_rub Rub with Wet Cotton Cloth (10 Cycles on Crockmeter) prep_specimen->wet_rub assess_dry Assess Staining on Dry Cloth dry_rub->assess_dry final_report Final Report assess_dry->final_report dry_cloth Air-Dry the Wet Cloth wet_rub->dry_cloth assess_wet Assess Staining on Wet Cloth dry_cloth->assess_wet assess_wet->final_report

References

Troubleshooting & Optimization

Technical Support Center: Reactive Red 218 Dyeing on Cotton Fabric

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and answers to frequently asked questions regarding uneven dyeing of cotton fabric with Reactive Red 218.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of uneven dyeing, such as patchiness or shade variation, when using this compound on cotton?

A1: Uneven dyeing with reactive dyes on cotton can stem from several factors throughout the dyeing cycle. Key causes include improper fabric preparation, issues with water quality, incorrect dye dissolution and application, and poor control over dyeing parameters like temperature, pH, and electrolyte concentration.[1][2][3] Inadequate scouring and bleaching can leave impurities or oils on the fabric, which resist dye uptake.[4][5] Furthermore, issues like rapid heating of the dye bath or poor circulation within the dyeing machinery can lead to the dye "rushing" onto the fabric unevenly.[2]

Q2: How does water hardness affect the dyeing process with this compound?

A2: Water hardness, caused by dissolved minerals like calcium (Ca²⁺) and magnesium (Mg²⁺) ions, can significantly disrupt reactive dyeing.[6][7] These ions can react with the anionic reactive dye molecules, causing them to aggregate or even precipitate out of the dye bath.[8] This reduces the amount of dye available to bond with the cotton fibers, leading to weaker shades and potential for dye spots.[2] Additionally, these ions can react with the alkali (like soda ash) used for fixation, forming insoluble precipitates that deposit on the fabric, resulting in a harsh feel and poor color uniformity.[6][7] It is recommended to use soft water with a hardness of less than 50 ppm for optimal results.[2]

Q3: What is dye hydrolysis, and how does it contribute to dyeing faults?

A3: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (hydroxide ions) instead of the cotton fiber.[9][10] This reaction deactivates the dye, making it unable to form a covalent bond with the cellulose.[11][12] Hydrolyzed dye has a low affinity for the fiber and remains physically attached until the washing-off stage.[11] Factors that increase the rate of hydrolysis include high temperatures, high pH, and extended dyeing times in alkaline conditions.[13][14] If hydrolyzed dye is not completely removed during washing, it can lead to poor wet fastness properties and staining of other fabrics.[12]

Q4: What is the specific role of salt and alkali in the dyeing process, and how can their incorrect addition lead to unevenness?

A4: In a dye bath, both the cotton fiber and the reactive dye molecules carry a negative charge, which causes electrostatic repulsion.[15][16] Salt (e.g., sodium chloride or Glauber's salt) is added as an electrolyte to neutralize the negative charge on the cotton fiber, which helps to push the dye molecules from the solution onto the fiber surface, a process called exhaustion.[15][17] Alkali (e.g., soda ash) is then added to raise the pH of the dye bath.[18] This activates the hydroxyl groups on the cellulose, allowing the reactive dye to form a strong covalent bond with the fiber in a process called fixation.[19] If salt is added too quickly or is not evenly distributed, it can cause rapid, uneven exhaustion of the dye. Similarly, premature or uneven addition of alkali can cause localized fixation before the dye has had a chance to level out, resulting in patchy dyeing.[3]

Q5: Can the properties of this compound itself influence dyeing uniformity?

A5: Yes, the intrinsic properties of a reactive dye, such as its substantivity (affinity for the fiber), reactivity, and diffusion coefficient, play a crucial role.[20] A dye with very high substantivity may exhaust onto the fiber too quickly, increasing the risk of unlevel dyeing if not properly controlled.[20] Conversely, a dye with low substantivity may require more salt to achieve adequate exhaustion. The reactivity of the dye determines the optimal temperature and pH for fixation. Dyes with poor diffusion characteristics may not penetrate the fiber structure evenly, leading to surface dyeing and potential for color variations.[4]

Troubleshooting Guide for Uneven Dyeing

This guide outlines common dyeing defects and provides systematic steps to identify and rectify the root causes.

Observed Defect Potential Causes Recommended Corrective Actions & Preventions
Patchy Dyeing / Blotches 1. Improper Fabric Pre-treatment: Residual oils, waxes, or sizing agents on the fabric are resisting dye uptake.[2][4] 2. Incorrect Dye Dissolution: Undissolved dye particles are filtering out on the fabric surface.[2][5] 3. Water Hardness: Precipitation of dye-metal complexes.[2][6] 4. Premature Fixation: Alkali added too early or too quickly, causing localized dye fixation before leveling.[3]Corrective: For light to medium shades, stripping and re-dyeing may be possible. For dark shades, re-dyeing to a darker color like black is often the only option.[21] Preventive: • Ensure thorough scouring and bleaching to achieve high fabric absorbency (droplet test < 3 seconds).[2] • Dissolve dye powder completely in lukewarm water (around 40-50°C) and filter the solution before adding it to the dye bath.[2][22] • Use softened water or add a suitable sequestering agent to chelate metal ions.[2][6] • Add alkali progressively after the dye has been allowed to exhaust and level for a sufficient time.[22]
Shade Variation (Side-to-Center or End-to-End) 1. Poor Liquor Circulation: Inadequate pump pressure or blocked nozzles in the dyeing machine.[2] 2. Uneven Temperature: Inconsistent temperature across the dye bath.[23] 3. Improper Loading: Overloading the machine or tangled fabric rope restricts dye liquor flow.[5] 4. Rapid Heating Rate: Temperature ramped up too quickly, not allowing for dye migration and leveling.[2]Corrective: Difficult to correct. Attempting a leveling cycle with additional leveling agents at an elevated temperature might help in some cases. Preventive: • Ensure dyeing machine is well-maintained and operating at the correct pressure and flow rate. • Verify temperature control systems are calibrated and functioning correctly. • Adhere to the machine's specified loading capacity and use an anti-creasing agent.[9][24] • Employ a controlled, gradual heating rate (e.g., 1-1.5°C/min) during the critical exhaustion phase.[2]
Specks or Color Spots 1. Dye Agglomeration: Poor solubility of the dye or interaction with hard water ions.[2][8] 2. Machine Contamination: Residual dye flakes from a previous dyeing (especially dark shades) dislodging from the machine.[2] 3. Undissolved Alkali: Particles of soda ash landing on the fabric surface causing dark spots.Corrective: A thorough soaping at the boil may remove some surface spots. Severe cases are difficult to rectify. Preventive: • Ensure dye is fully dissolved before use.[2] • Implement a rigorous machine cleaning schedule, especially when changing from dark to light shades.[2] • Dissolve all chemicals, including alkali, completely before adding them to the machine.

Data Presentation: Typical Dyeing Parameters

The following tables provide recommended starting parameters for a typical exhaust dyeing process for cotton with this compound. These values may need optimization based on the specific shade depth, equipment, and fabric type.

Table 1: Recommended Salt and Alkali Concentrations by Shade Depth

Shade Depth This compound (% owf) Glauber's Salt (g/L) Soda Ash (g/L)
Pale< 1.0%20 - 4010 - 15
Medium1.0% - 3.0%40 - 6015 - 20
Dark> 3.0%60 - 8020

Note: % owf = percentage on weight of fabric. These values are indicative and should be adjusted based on the specific dye characteristics and liquor ratio.[9]

Table 2: Process Parameters

Parameter Recommended Value / Range Rationale
Liquor Ratio (M:L) 1:8 to 1:15Lower liquor ratios reduce water, salt, and energy consumption.[13]
Exhaustion Temperature 60°C - 80°COptimal temperature for dye migration and leveling before fixation. For hot brand dyes, this can be higher.[25]
Fixation Temperature 60°C - 80°CTemperature at which the covalent bond forms. Varies by the reactive group of the dye.
pH for Fixation 10.5 - 11.5Alkaline pH is necessary to activate the cellulose for reaction with the dye.[16][26]
Dyeing Time Exhaustion: 30-45 min Fixation: 45-60 minAllows for sufficient dye migration, leveling, and subsequent reaction with the fiber.[27]

Experimental Protocols

Protocol 1: Standard Laboratory Exhaust Dyeing of Cotton Fabric with this compound

1. Materials and Reagents:

  • Scoured and bleached 100% cotton knit fabric.

  • This compound dye powder.

  • Glauber's Salt (Anhydrous Na₂SO₄).

  • Soda Ash (Anhydrous Na₂CO₃).

  • Sequestering agent.

  • Leveling agent.

  • Acetic Acid (for neutralization).

  • Non-ionic soaping agent.

  • Distilled or deionized water.

  • Laboratory dyeing apparatus (e.g., beaker dyer with programmable temperature control).

2. Procedure:

  • Fabric Preparation: Weigh the dry cotton fabric accurately. Wet out the fabric thoroughly in deionized water.

  • Dye Bath Preparation:

    • Set the required liquor ratio (e.g., 1:10). Calculate the total volume of the dye bath.

    • Add the calculated volume of water, sequestering agent (e.g., 0.5 g/L), and leveling agent (e.g., 1.0 g/L) to the dyeing vessel.[9]

    • Set the initial temperature of the bath to 40°C.

  • Dye Dissolution: Separately, weigh the required amount of this compound dye powder. Make a paste with a small amount of lukewarm water, then dissolve it completely by adding more hot water (approx. 80°C).[22] Filter the solution.

  • Dyeing - Exhaustion Phase:

    • Add the wetted-out fabric to the dye bath and run for 5 minutes for acclimatization.

    • Add the filtered dye solution to the bath.

    • Run for 10 minutes.

    • Add the calculated amount of Glauber's salt in two portions, 10 minutes apart.

    • Raise the temperature from 40°C to 80°C at a rate of 1.5°C per minute.

    • Run the machine at 80°C for 30 minutes to ensure complete dye exhaustion and leveling.

  • Dyeing - Fixation Phase:

    • Separately dissolve the calculated amount of Soda Ash in hot water.

    • Add the alkali solution to the dye bath in two portions, 10 minutes apart.

    • Continue dyeing at 80°C for another 45-60 minutes.

  • Post-Dyeing Washing (Wash-Off):

    • Drain the dye bath.

    • Rinse the fabric with cold water until the water runs clear.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L) at 50°C for 10 minutes.[25]

    • Drain and rinse again.

    • Soap the fabric with a non-ionic soaping agent (e.g., 2 g/L) at 95°C (near boil) for 10-15 minutes to remove unfixed and hydrolyzed dye.[25]

    • Rinse thoroughly with hot water, then cold water.

  • Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

Visualizations

Diagram 1: Troubleshooting Workflow for Uneven Dyeing

G start Uneven Dyeing Observed check_pretreatment Check Fabric Pre-treatment start->check_pretreatment absorbency Absorbency Test (< 3 sec?) check_pretreatment->absorbency rescour Re-scour & Bleach Fabric absorbency->rescour No check_water Review Water Quality absorbency->check_water Yes end_node Implement Corrective Actions rescour->end_node hardness Hardness < 50 ppm? check_water->hardness add_seq Use Sequestering Agent hardness->add_seq No check_process Analyze Dyeing Process Parameters hardness->check_process Yes add_seq->end_node dissolution Was Dye/Chem Fully Dissolved? check_process->dissolution dosing Was Dosing Gradual? dissolution->dosing Yes improve_diss Improve Dissolution & Filtration dissolution->improve_diss No temp_profile Was Temp Ramp Controlled? dosing->temp_profile Yes adjust_dosing Adjust Dosing Procedure dosing->adjust_dosing No adjust_ramp Adjust Temp Profile temp_profile->adjust_ramp No temp_profile->end_node Yes improve_diss->end_node adjust_dosing->end_node adjust_ramp->end_node

Caption: A logical workflow for diagnosing the root causes of uneven dyeing.

Diagram 2: Key Stages of Exhaust Dyeing with Reactive Dyes

G cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase cluster_washoff Wash-off Phase A 1. Dye & Fabric in Neutral Bath B 2. Add Salt (Electrolyte) A->B C 3. Dye migrates to fiber surface B->C D 4. Add Alkali (Raise pH) C->D E 5. Covalent Bond Formation D->E F Dye-O-Cellulose E->F Desired Reaction G Dye-OH (Hydrolysis) E->G Side Reaction H 6. Soaping at Boil E->H I 7. Removal of Hydrolyzed Dye H->I

Caption: The three critical phases of the reactive dyeing process on cotton.

References

How to improve low fixation efficiency of Reactive red 218

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the low fixation efficiency of Reactive Red 218 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it achieve fixation?

This compound is a water-soluble, monoazo reactive dye primarily used for dyeing cellulosic fibers like cotton.[1] Its molecular structure contains reactive groups that, under alkaline conditions, form strong, covalent bonds with the hydroxyl (-OH) groups of cellulose fibers.[1][2][3] This chemical bond is responsible for the dye's high wash fastness and vibrant color. The fixation process involves the dye molecule adsorbing onto the fiber surface, followed by a chemical reaction that permanently "fixes" it to the fiber.[1]

Q2: What is "fixation efficiency" and why is it a critical parameter?

Fixation efficiency refers to the percentage of dye that chemically bonds with the fiber out of the total amount of dye used in the process. A low fixation efficiency means a significant portion of the dye does not bond, leading to several issues:

  • Poor Color Yield: The resulting fabric shade is lighter than intended.[4]

  • Increased Hydrolysis: Unfixed dye reacts with water (hydrolysis) instead of the fiber, becoming inactive.[3][5]

  • Poor Wash Fastness: The hydrolyzed, unfixed dye has a low affinity for the fiber and is easily washed off, which can cause color bleeding and staining.[3][6][7]

  • Environmental Concerns: A large amount of hydrolyzed dye in the effluent increases pollution and requires extensive wastewater treatment.[5][8][9]

Q3: What are the primary causes of low fixation efficiency for this compound?

The most significant cause of low fixation is the competing reaction of dye hydrolysis , where the reactive groups of the dye react with water molecules instead of the fiber's hydroxyl groups.[3][5][8] This reaction is accelerated by improper process parameters. Key factors that contribute to low fixation include:

  • Incorrect pH: The pH of the dyebath is the most influential factor.[10] An excessively high pH significantly increases the rate of dye hydrolysis.[5][11]

  • Suboptimal Temperature: High temperatures can accelerate dye hydrolysis more than the fixation reaction.[5][11][12]

  • Improper Alkali and Salt Concentration: Incorrect amounts or timing of alkali and salt addition can hinder dye exhaustion and fixation.[4][13]

  • Poor Water Quality: The presence of heavy metal ions (like Ca²⁺, Mg²⁺) in hard water can lead to dye precipitation, reducing the amount of dye available for fixation.[14]

  • Extended Process Time: Keeping the dye in an alkaline solution for too long before it can react with the fiber increases the chance of hydrolysis.[5]

Q4: How does the interplay of salt and alkali affect the dyeing process?

Salt and alkali play distinct but crucial roles in reactive dyeing:

  • Salt (e.g., Sodium Chloride, Sodium Sulfate): Reactive dyes have a relatively low affinity for cellulosic fibers in water. Salt is added as an electrolyte to improve dye exhaustion.[15][16] It effectively "pushes" the dye molecules out of the water and onto the fiber surface, increasing the chances of fixation.[15][16]

  • Alkali (e.g., Sodium Carbonate): Alkali is the fixing agent. It works by raising the pH of the dyebath, which activates the hydroxyl groups on the cellulose fiber (forming cellulos-O⁻ ions) and facilitates the covalent bond formation with the reactive dye.[2][9][17] However, this same alkaline condition also promotes the undesirable hydrolysis of the dye.[9]

Therefore, the sequential and controlled addition of these chemicals is critical. Salt is added first to ensure maximum dye adsorption onto the fiber, followed by the careful addition of alkali to initiate the fixation reaction.

Troubleshooting Guide

Problem: My fixation efficiency is consistently low (<70%). What are the first parameters I should check?

Low fixation is often a result of suboptimal process control. Begin by verifying the following critical parameters:

  • Dyebath pH: This is the most influential factor on fixation efficiency.[10] For most reactive dyes, the optimal fixation pH is around 10.5-11.[4][18] A pH above this range can drastically increase the rate of dye hydrolysis.[5][11]

  • Temperature Control: Ensure the fixation temperature is appropriate. While higher temperatures can increase reaction rates, they can also disproportionately accelerate hydrolysis.[5] A common fixation temperature is 60°C.[4][17]

  • Alkali Dosing: Adding alkali too early, too quickly, or in excessive amounts will cause the dye to hydrolyze in the bath before it has a chance to exhaust onto the fiber. Consider adding alkali in stages to maintain a stable pH.[18]

  • Water Quality: Use deionized or soft water. Hard water contains metal ions that can interfere with the dye.[13][14] If hard water is unavoidable, use a sequestering agent.[7][19]

Problem: The final color of my fabric is lighter than expected (poor color yield).

A pale shade is a direct symptom of low dye fixation or insufficient dye uptake.

  • Cause: Insufficient salt concentration.

    • Solution: Ensure the correct amount of salt is used for the given liquor ratio. Salt promotes the exhaustion of the dye onto the fiber before fixation.[15]

  • Cause: Premature dye hydrolysis.

    • Solution: Review the timing of alkali addition. Alkali should only be added after the dye has had sufficient time to exhaust onto the fiber in the presence of salt. Mixing dye and alkali in a stock solution for extended periods before use should be avoided.[5]

  • Cause: Dye precipitation.

    • Solution: This can occur due to hard water or poor dye solubility.[20] Ensure the dye is fully dissolved before starting the process and use a sequestering agent if water hardness is an issue.[19]

Problem: I'm observing poor wash fastness and significant color bleeding during rinsing.

This indicates a large amount of unfixed, hydrolyzed dye remains on the fabric surface.

  • Cause: Incomplete fixation reaction.

    • Solution: Verify fixation time and temperature. The standard fixation time is often 45-60 minutes.[12] Ensure the temperature is maintained consistently throughout this period.

  • Cause: Inadequate "soaping" or wash-off process.

    • Solution: An effective wash-off process is critical to remove hydrolyzed dye. This typically involves rinsing followed by soaping at a high temperature (e.g., 90°C) with a suitable soaping agent to remove unfixed dye and prevent it from redepositing on the fabric.[4][18] The salt concentration during soaping should be very low (<1 g/L).[19]

  • Cause: High rate of dye hydrolysis during dyeing.

    • Solution: Address the root causes of hydrolysis by optimizing pH, temperature, and alkali dosing as previously described. Using bifunctional reactive dyes, if possible, can also improve fixation rates.[4]

Data Presentation

Table 1: Key Chemical and Physical Properties of this compound

PropertyValue / DescriptionReference
C.I. Name This compound[21]
Dye Class Monoazo Reactive Dye[1]
Solubility Highly soluble in water (>300 g/L)[21]
Appearance Red powder or granules[21][22]
Primary Application Dyeing of cotton and other cellulosic fibers[1]
Fixation Mechanism Forms covalent bonds with hydroxyl groups in cellulose[1]
Stability Sensitive to strong acids and bases[1]

Table 2: Influence of Process Parameters on Fixation Efficiency

ParameterEffect of IncreaseOptimal Range (General)NotesReference
pH Increases fixation up to an optimum, then rapidly increases hydrolysis.10.5 - 11.0The most critical parameter for fixation.[4][10][18]
Temperature Increases both fixation and hydrolysis rates.60°C - 65°CHigher temperatures can favor hydrolysis, reducing overall efficiency.[4][5][18]
Salt Concentration Increases dye exhaustion onto the fiber.Varies with liquor ratio and shade depth.Essential for overcoming the natural repulsion between dye and fiber.[5][15]
Liquor Ratio A lower liquor ratio generally increases fixation efficiency.As low as practical (e.g., 4:1 to 10:1)Reduces water, salt, and energy consumption.[23]
Fixation Time Increases fixation up to a plateau.45 - 60 minutesExtending time beyond the optimum offers little benefit and may increase hydrolysis.[12]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing Protocol for Cotton with this compound

This protocol provides a general methodology for dyeing a cotton substrate. Researchers should optimize concentrations and times based on their specific equipment and desired shade depth.

  • Material Preparation:

    • Begin with a pre-scoured and bleached cotton fabric sample.

    • Weigh the dry fabric to calculate the required amounts of dye and chemicals (o.w.f - on weight of fabric).

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 10:1, meaning 10 mL of water for every 1 g of fabric).

    • Add the required volume of deionized water to the dyeing vessel.

    • Add a sequestering agent (e.g., 0.5 g/L) if water hardness is a concern.

    • Dissolve the required amount of salt (e.g., 40-60 g/L Sodium Chloride) thoroughly in the bath.

  • Dyeing - Exhaustion Phase:

    • Introduce the fabric to the dyebath.

    • Raise the temperature to the dyeing temperature (e.g., 60°C).

    • Separately, dissolve the pre-weighed this compound dye (e.g., 2% o.w.f) in a small amount of warm water (not exceeding 40°C) and add it to the dyebath.[5]

    • Run the machine or agitate the bath for 30 minutes to allow for dye exhaustion (adsorption onto the fiber).

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, slowly add the pre-dissolved alkali (e.g., 10-20 g/L Sodium Carbonate) to the dyebath over 10-15 minutes. This gradual addition helps prevent a sudden pH spike.

    • Continue dyeing at the fixation temperature (60°C) for 45-60 minutes.

  • Wash-off Process:

    • Drain the dye bath.

    • Rinse the fabric with cold water to remove residual salt and alkali.

    • Perform a soaping wash: Treat the fabric in a fresh bath with a soaping agent (e.g., 2 g/L) at 90-95°C for 10-15 minutes. This step is crucial for removing unfixed, hydrolyzed dye.[4][17]

    • Rinse thoroughly with hot and then cold water until the water runs clear.

    • Dry the fabric.

Protocol 2: Spectrophotometric Determination of Dye Fixation Efficiency (E)

This method quantifies the percentage of dye that has been fixed to the fiber.

  • Collect Samples:

    • Initial Dyebath (C₀): Before adding the fabric, take a precise aliquot from the initial, well-mixed dyebath.

    • Exhaust Dyebath (C₁): After the exhaustion phase (before adding alkali), take another aliquot.

    • Final Dyebath (C₂): After the fixation phase is complete, take a final aliquot from the dyebath.

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the dye's maximum wavelength (λ_max).

    • Plot absorbance versus concentration to create a calibration curve and determine the relationship (Beer-Lambert Law).

  • Measure Absorbance of Samples:

    • Dilute the collected dyebath aliquots (C₀, C₁, C₂) with deionized water to bring their absorbance values within the linear range of the calibration curve. Note the dilution factor.

    • Measure the absorbance of the diluted samples.

  • Calculate Concentrations:

    • Use the calibration curve and the measured absorbances to determine the concentration of dye in each sample, correcting for the dilution factor.

  • Calculate Fixation Efficiency (E):

    • The fixation efficiency is the percentage of dye that has reacted with the fiber. It is calculated as:

      • E (%) = [(C₀ - C₂) / C₀] * 100

    • Where:

      • C₀ = Initial concentration of dye in the bath.

      • C₂ = Concentration of both unfixed and hydrolyzed dye remaining in the bath after fixation.

Visualizations

cluster_fixation Desired Fixation Pathway cluster_hydrolysis Competing Hydrolysis Pathway Dye This compound (Dye-Cl) FixedDye Covalent Bond (Dye-O-Fiber) FIXATION Dye->FixedDye HydrolyzedDye Hydrolyzed Dye (Dye-OH) HYDROLYSIS Dye->HydrolyzedDye Reaction with Water Fiber Cellulose Fiber (Fiber-OH) ActivatedFiber Activated Fiber (Fiber-O⁻) Fiber->ActivatedFiber Activation Alkali Alkali (OH⁻) Water Water (H₂O) Water->HydrolyzedDye ActivatedFiber->FixedDye

Caption: Reaction pathways for this compound, showing desired fixation vs. competing hydrolysis.

Start Start: Low Fixation Efficiency CheckParams 1. Verify Critical Parameters: - pH (10.5-11) - Temperature (60°C) - Water Hardness Start->CheckParams ParamsOK Parameters Correct? CheckParams->ParamsOK CheckProcess 2. Review Process Sequence: - Salt added before dye? - Alkali added after exhaustion? - Alkali dosed gradually? ParamsOK->CheckProcess Yes AdjustParams Action: Adjust pH, Temp, or use Sequestering Agent ParamsOK->AdjustParams No ProcessOK Process Sequence Correct? CheckProcess->ProcessOK CheckWash 3. Evaluate Wash-off: - Soaping at high temp (>90°C)? - Using effective soaping agent? - Rinsing thoroughly? ProcessOK->CheckWash Yes AdjustProcess Action: Correct the order and method of chemical addition ProcessOK->AdjustProcess No WashOK Wash-off Adequate? CheckWash->WashOK Resolved Issue Resolved WashOK->Resolved Yes AdjustWash Action: Improve soaping temperature, agent, and rinsing steps WashOK->AdjustWash No AdjustParams->CheckParams AdjustProcess->CheckProcess AdjustWash->CheckWash

Caption: A logical workflow for troubleshooting low fixation efficiency of reactive dyes.

Fixation High Fixation Efficiency pH Optimal pH (10.5-11) Hydrolysis Minimized Hydrolysis pH->Hydrolysis Controls Bonding Effective Covalent Bonding pH->Bonding Temp Controlled Temp. (~60°C) Temp->Hydrolysis Controls Temp->Bonding Salt Adequate Salt Concentration Exhaustion Maximized Exhaustion Salt->Exhaustion Alkali Gradual Alkali Dosing Alkali->Bonding Water Soft / Deionized Water Water->Exhaustion Wash Thorough Wash-off Wash->Fixation Ensures Apparent Efficiency Exhaustion->Bonding Bonding->Fixation

Caption: Key parameter relationships influencing the final fixation efficiency in reactive dyeing.

References

Technical Support Center: Minimizing Hydrolysis of Reactive Red 218 in Alkaline Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the hydrolysis of C.I. Reactive Red 218 during alkaline dyeing processes.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing process with this compound, focusing on problems arising from dye hydrolysis.

Problem Potential Cause Recommended Solution
Pale or Weak Shade Excessive Dye Hydrolysis: The reactive dye has reacted with water instead of the fiber, reducing the amount of dye available for fixation.[1][2] This is often due to high temperature, high pH, or prolonged dyeing time.[1][3]1. Optimize Temperature: Maintain the dyeing temperature within the recommended range for this compound (typically 60-80°C for vinyl sulfone dyes). Avoid unnecessarily high temperatures. 2. Control pH: Maintain the pH of the dye bath between 10.5 and 11.5. A pH that is too high will accelerate hydrolysis.[2][4] 3. Minimize Time: Reduce the time the dye is in contact with the alkali before and during the fixation phase.[5]
Incorrect Dye Concentration: Insufficient dye was used for the desired shade depth.Recalculate the required dye amount based on the weight of the fabric (owf) and desired shade percentage.
Uneven Dyeing or Patchiness Premature Fixation: The alkali was added too early or too quickly, causing the dye to fix before it was evenly distributed on the fiber.1. Staged Alkali Dosing: Add the alkali in portions over a period of time to allow for even dye migration before fixation begins. 2. Temperature Control: Ensure the temperature is uniform throughout the dye bath.
Poor Dye Solubility: The dye has not fully dissolved, leading to speckling or uneven color.1. Proper Dissolution: Ensure the dye powder is completely dissolved in warm water before adding it to the dye bath.[6] 2. Use of Solubilizing Agents: Consider the use of a suitable solubilizing agent if solubility issues persist.
Poor Wash Fastness Presence of Hydrolyzed Dye: Unfixed, hydrolyzed dye remains on the fiber and is washed out during laundering, leading to color bleeding.[4]1. Thorough Rinsing: After dyeing, rinse the fabric thoroughly with cold and then hot water to remove any unfixed dye. 2. Soaping: Perform a soaping step at or near boiling temperature with a suitable detergent to remove hydrolyzed dye.[6]
Incomplete Fixation: The conditions were not optimal for the covalent bonding of the dye to the fiber.Review and optimize all dyeing parameters: temperature, pH, time, and salt concentration.
Shade Inconsistency Between Batches Variations in Process Parameters: Inconsistent control of temperature, pH, time, liquor ratio, or chemical concentrations between dyeing batches.[7]1. Standardize Procedures: Strictly adhere to a standardized and documented dyeing protocol for all batches. 2. Calibrate Equipment: Regularly calibrate all equipment, including thermometers, pH meters, and chemical dosing systems.

Frequently Asked Questions (FAQs)

Q1: What is dye hydrolysis and why is it a problem with this compound?

A1: Dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (specifically, hydroxyl ions) instead of the hydroxyl groups of the cellulosic fiber.[1][3] This reaction deactivates the dye, rendering it unable to form a covalent bond with the fiber. The hydrolyzed dye remains loosely on the fiber surface and is washed off during laundering, leading to a number of problems including:

  • Reduced color yield and paler shades. [1]

  • Poor wash fastness due to the bleeding of unfixed dye. [4]

  • Increased effluent load with colored wastewater. [4]

  • Inconsistent and difficult-to-reproduce dyeings.

This compound, being a reactive dye, is susceptible to hydrolysis, particularly under the alkaline conditions required for fixation on cellulosic fibers.[8][9]

Q2: What are the key factors that influence the rate of hydrolysis of this compound?

A2: The primary factors that accelerate the hydrolysis of reactive dyes like this compound are:

  • High pH (Alkalinity): The concentration of hydroxyl ions (OH⁻) is higher at elevated pH, which increases the probability of the dye reacting with water instead of the fiber.[1][3]

  • High Temperature: Increased temperature provides the activation energy for the hydrolysis reaction, causing it to proceed at a faster rate.[1][3]

  • Prolonged Time: The longer the dye is exposed to alkaline conditions at an elevated temperature, the greater the extent of hydrolysis.[1]

  • Liquor Ratio: A higher liquor ratio (more water per unit of fabric) can lead to a slight increase in hydrolysis.[1]

Q3: How can I minimize the hydrolysis of this compound during the dyeing process?

A3: To minimize hydrolysis, it is crucial to control the dyeing parameters carefully:

  • Optimize pH: Maintain the pH of the dye bath within the recommended range of 10.5-11.5 for the fixation of vinyl sulfone dyes. Avoid excessively high pH levels.[2][4]

  • Control Temperature: Use the lowest effective temperature for fixation, typically between 60°C and 80°C.

  • Manage Time: Minimize the time the dye is in the alkaline bath before fixation is complete. Prepare the dye and alkali solutions separately and mix them just before use.[5]

  • Use the Correct Alkali: Sodium carbonate is a commonly used alkali. The choice and concentration of alkali should be optimized for the specific shade depth and dyeing equipment.

  • Staged Dosing: Introduce the alkali into the dye bath in a controlled manner (e.g., in portions or through a dosing pump) to allow for even dye absorption before fixation begins.

Q4: What is the ideal pH and temperature for dyeing with this compound to minimize hydrolysis?

A4: The optimal pH for fixation of most vinyl sulfone reactive dyes is typically between 10.5 and 11.5.[4] The ideal temperature is generally in the range of 60°C to 80°C. It is important to note that there is a trade-off: higher temperatures increase the rate of both fixation and hydrolysis. Therefore, the optimal conditions will provide the best balance between achieving a high level of fixation and minimizing hydrolysis.

Q5: Can the type of alkali used affect the hydrolysis of this compound?

A5: Yes, the type and concentration of the alkali are critical. Stronger alkalis like caustic soda (NaOH) will raise the pH more significantly than weaker alkalis like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). For hot-dyeing reactive dyes like those in the vinyl sulfone class, a combination of sodium carbonate and a controlled amount of caustic soda is sometimes used to achieve and maintain the target pH. It is crucial to use the recommended alkali and concentration to avoid an excessively high pH which would lead to rapid hydrolysis.

Quantitative Data on this compound Hydrolysis (Illustrative)

Table 1: Illustrative First-Order Hydrolysis Rate Constants (k_hyd) for this compound at 60°C

pHIllustrative k_hyd (min⁻¹)
10.00.005
10.50.010
11.00.020
11.50.040
12.00.080

Table 2: Illustrative Percentage of Hydrolyzed this compound after 60 Minutes at Different Temperatures (pH 11.0)

Temperature (°C)Illustrative % Hydrolysis after 60 min
5015%
6025%
7040%
8060%

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton with this compound to Minimize Hydrolysis

This protocol describes a standard laboratory procedure for exhaust dyeing of cotton fabric with this compound, incorporating steps to minimize dye hydrolysis.

Materials:

  • Scoured and bleached cotton fabric

  • C.I. This compound

  • Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride)

  • Soda ash (sodium carbonate)

  • Acetic acid

  • Non-ionic detergent

  • Laboratory dyeing machine (e.g., beaker dyer)

Procedure:

  • Fabric Preparation: Weigh the dry cotton fabric accurately. Pre-wet the fabric thoroughly in deionized water.

  • Dye Bath Preparation:

    • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (owf) and the desired shade depth.

    • Prepare the dye stock solution by dissolving the calculated amount of this compound powder in a small volume of warm water (40-50°C). Ensure the dye is completely dissolved.[6]

    • Set the dye bath in the dyeing machine with the required volume of water (maintain a liquor ratio of, for example, 1:20).

    • Add the dissolved dye solution to the dye bath.

  • Dyeing - Exhaustion Phase:

    • Introduce the pre-wetted fabric into the dye bath at room temperature.

    • Start the machine and gradually raise the temperature to the dyeing temperature (e.g., 60°C).

    • Add the calculated amount of salt in two to three portions over 15-20 minutes. This promotes the exhaustion of the dye onto the fiber.

    • Continue running the machine at this temperature for 30 minutes to allow for dye migration and leveling.

  • Dyeing - Fixation Phase:

    • Prepare the alkali solution by dissolving the calculated amount of soda ash in a small amount of warm water.

    • Slowly add the alkali solution to the dye bath over 10-15 minutes. A staged addition is crucial to prevent rapid fixation and potential unlevelness.

    • Continue the dyeing process at the set temperature (e.g., 60°C) for 45-60 minutes for fixation.

  • Post-Dyeing Wash-Off:

    • Drain the dye bath.

    • Rinse the fabric with cold water until the water runs clear.

    • Rinse with hot water (70-80°C).

    • Soaping: Treat the fabric in a fresh bath with a non-ionic detergent (e.g., 1-2 g/L) at 90-95°C for 10-15 minutes. This step is critical for removing hydrolyzed dye.

    • Rinse again with hot water and then cold water.

  • Neutralization and Drying:

    • Neutralize the fabric in a bath containing a small amount of acetic acid (0.5-1.0 g/L) for 5-10 minutes.

    • Rinse with cold water.

    • Squeeze or hydro-extract the fabric and dry it.

Protocol 2: Spectrophotometric Determination of Dye Hydrolysis

This protocol outlines a method to quantify the extent of dye hydrolysis using a UV-Vis spectrophotometer. This involves separating the unhydrolyzed and hydrolyzed dye forms using a technique like High-Performance Liquid Chromatography (HPLC) and then quantifying their amounts.[10]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column

  • UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: At various time intervals during the fixation phase of the dyeing process, withdraw a small aliquot of the dye bath.

  • HPLC Separation:

    • Inject the dye bath sample into the HPLC system.

    • Use a suitable mobile phase gradient to separate the unhydrolyzed (more reactive) and hydrolyzed (less reactive) forms of the dye. The hydrolyzed form, being more polar, will typically have a shorter retention time on a C18 column.[10]

  • Quantification:

    • Monitor the elution from the column at the wavelength of maximum absorbance (λmax) for this compound.

    • The area under each peak in the chromatogram is proportional to the concentration of that species.

    • Calculate the percentage of hydrolyzed dye at each time point using the following formula:

    % Hydrolysis = (Area of Hydrolyzed Dye Peak / (Area of Unhydrolyzed Dye Peak + Area of Hydrolyzed Dye Peak)) * 100

  • Kinetic Analysis:

    • Plot the concentration of the unhydrolyzed dye as a function of time.

    • Determine the pseudo-first-order hydrolysis rate constant (k_hyd) from the slope of the natural logarithm of the unhydrolyzed dye concentration versus time plot.

Visualizations

Hydrolysis_vs_Fixation cluster_dyebath Alkaline Dye Bath cluster_fiber Cellulosic Fiber cluster_water Water Reactive_Dye This compound (Active Form) Fixed_Dye Fixed Dye (Covalent Bond) Reactive_Dye->Fixed_Dye Fixation (Desired Reaction) Hydrolyzed_Dye Hydrolyzed Dye (Inactive) Reactive_Dye->Hydrolyzed_Dye Hydrolysis (Competing Reaction) Fiber_OH Fiber-OH (Cellulose) Water_OH H₂O (OH⁻)

Caption: Competing reactions of this compound in an alkaline dye bath.

Experimental_Workflow Start Start Fabric_Prep 1. Fabric Preparation (Weighing, Pre-wetting) Start->Fabric_Prep Dye_Bath_Prep 2. Dye Bath Preparation (Dissolve Dye) Fabric_Prep->Dye_Bath_Prep Exhaustion 3. Exhaustion Phase (Add Fabric, Heat, Add Salt) Dye_Bath_Prep->Exhaustion Fixation 4. Fixation Phase (Staged Alkali Dosing) Exhaustion->Fixation Wash_Off 5. Post-Dyeing Wash-Off (Rinsing, Soaping) Fixation->Wash_Off Neutralization 6. Neutralization & Drying Wash_Off->Neutralization End End Neutralization->End

Caption: Workflow for exhaust dyeing with this compound.

Troubleshooting_Logic Problem Dyeing Problem (e.g., Pale Shade) Check_Hydrolysis Check for Excessive Hydrolysis Problem->Check_Hydrolysis Check_Parameters Review Dyeing Parameters (Temp, pH, Time) Check_Hydrolysis->Check_Parameters Yes Check_Chemicals Verify Chemical Concentrations (Dye, Salt, Alkali) Check_Hydrolysis->Check_Chemicals No Optimize Optimize Parameters to Minimize Hydrolysis Check_Parameters->Optimize Check_Procedure Examine Dyeing Procedure (e.g., Alkali Dosing) Check_Chemicals->Check_Procedure Check_Procedure->Optimize

Caption: Logical workflow for troubleshooting common dyeing problems.

References

Technical Support Center: Optimizing Reactive Red 218 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their dyeing experiments with C.I. Reactive Red 218.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the fixation of this compound on cellulosic fibers like cotton?

A1: The optimal pH for the fixation of most reactive dyes, including those in the same class as this compound, is in the alkaline range, typically between 10.5 and 11.5.[1] This alkaline environment is crucial for the chemical reaction that forms a covalent bond between the dye molecule and the hydroxyl groups of the cellulose fibers, ensuring high wash fastness.[2][3] Maintaining the correct pH is critical; deviations can lead to reduced fixation rates and dye hydrolysis.

Q2: What is the recommended temperature for dyeing with this compound?

A2: this compound is generally considered a "hot brand" reactive dye, meaning it requires higher temperatures for efficient fixation.[4] The optimal dyeing temperature is typically in the range of 72°C to 93°C.[4] A common starting point for optimization is around 80°C to 85°C.[2] The temperature profile during the dyeing process, including the rate of temperature rise, is also a critical parameter to control for achieving level and reproducible dyeing.

Q3: What is the role of salt in the this compound dyeing process?

A3: Salt, such as sodium chloride or sodium sulfate, is used as an electrolyte in the dyebath. Its primary function is to improve the exhaustion of the dye onto the fabric.[3] In solution, both the reactive dye and the cotton fiber have a negative surface charge, which causes repulsion. The salt neutralizes this negative charge on the fiber, reducing the repulsion and allowing the dye molecules to move closer to the fiber surface for subsequent fixation.[3]

Q4: What is dye hydrolysis, and how can it be minimized when using this compound?

A4: Dye hydrolysis is a competing reaction where the reactive group of the dye reacts with water molecules instead of the fiber. This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to lower color yield and poor wash fastness.[1][4] Hydrolysis is promoted by high pH and high temperature.[4] To minimize hydrolysis, it is crucial to add the alkali (which raises the pH for fixation) only after the dye has been exhausted onto the fiber and to control the temperature and dyeing time according to the recommended protocol. Avoid keeping the dye solution at a high pH for extended periods before the dyeing process.[4]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Uneven Dyeing or Shading - Poor pretreatment of the fabric (e.g., incomplete scouring or bleaching).[5][6]- Dye solution added too quickly.[7]- Inadequate circulation of the dye liquor.[5]- Temperature raised too rapidly.[5]- Incorrect pH.[6]- Ensure the fabric is properly prepared and free from impurities.- Add the dye solution gradually over a period of time.- Ensure good agitation or circulation in the dyeing machine.- Control the rate of temperature rise (e.g., 1-2°C per minute).- Maintain a consistent and correct pH throughout the fixation phase.
Color Spots or Speckles - Undissolved dye particles in the dyebath.[7]- Poor solubility of this compound.[5]- Hard water, which can cause dye agglomeration.[5]- Ensure the dye is completely dissolved before adding it to the dyebath. Filtering the dye solution can help.- Use a high-quality dye and consider using a dispersing agent if solubility is an issue.- Use softened or deionized water for preparing the dyebath. A sequestering agent can be added to counter the effects of hard water.[3]
Poor Color Yield or Pale Shade - Insufficient dye fixation due to incorrect pH or temperature.- Excessive dye hydrolysis.[4]- Insufficient amount of salt for exhaustion.- Incorrect dyeing time.- Optimize the fixation pH (typically 10.5-11.5) and temperature (72-93°C).- Add alkali at the correct stage of the process and avoid prolonged exposure of the dye to alkaline conditions at high temperatures before fixation.- Ensure the correct concentration of salt is used based on the shade depth.- Follow the recommended dyeing time for exhaustion and fixation.
Poor Wash Fastness - Incomplete removal of hydrolyzed and unfixed dye.[5][8]- Low degree of dye fixation.- After dyeing, thoroughly rinse the fabric and perform a soaping treatment at or near boiling temperature to remove any unfixed dye.[5]- Review and optimize the fixation parameters (pH, temperature, time) to ensure maximum covalent bonding of the dye to the fiber.
Batch-to-Batch Shade Inconsistency - Variations in dyeing parameters (temperature, time, pH).[9]- Inconsistent water quality.- Differences in the fabric substrate.- Variation in dye and chemical concentrations.[9]- Strictly control all dyeing parameters for each batch.- Use a consistent source of water with controlled hardness.- Ensure the fabric used in different batches is from the same lot and has undergone identical pretreatment.- Accurately weigh all dyes and chemicals.

Data Presentation

Table 1: Recommended Parameters for Exhaust Dyeing of Cotton with this compound (Hot Brand)

ParameterRecommended Range/ValuePurpose
Liquor Ratio 1:10 to 1:20Ratio of the weight of goods to the volume of the dyebath.
Dye Concentration 0.5 - 4.0% (on weight of fabric)Dependent on the desired shade depth.
Salt (Sodium Chloride or Sodium Sulfate) 40 - 80 g/LPromotes dye exhaustion. Higher concentrations for deeper shades.
Exhaustion Temperature 80 - 85°COptimal temperature for dye uptake by the fiber.
Exhaustion Time 30 - 45 minutesTime for the dye to adsorb onto the fiber surface.
Alkali (Soda Ash - Sodium Carbonate) 10 - 20 g/LRaises the pH for dye fixation.
Fixation pH 10.5 - 11.5Creates the necessary alkaline environment for the covalent bond formation.
Fixation Temperature 80 - 85°COptimal temperature for the chemical reaction between the dye and fiber.
Fixation Time 45 - 60 minutesDuration for the dye-fiber reaction to complete.

Experimental Protocols

Detailed Methodology for Exhaust Dyeing of Cotton with this compound

This protocol describes a laboratory-scale exhaust dyeing procedure for 100% cotton fabric.

1. Materials and Reagents:

  • Pre-scoured and bleached 100% cotton fabric

  • C.I. This compound

  • Sodium chloride (NaCl) or anhydrous sodium sulfate (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃ - Soda Ash)

  • Wetting agent (optional)

  • Sequestering agent (if using hard water)

  • Acetic acid (for neutralization)

  • Non-ionic soap

  • Laboratory dyeing machine (e.g., beaker dyer)

  • pH meter

  • Standard laboratory glassware

2. Procedure:

  • Preparation:

    • Accurately weigh the dry cotton fabric sample.

    • Calculate the required amounts of dye, salt, and soda ash based on the weight of the fabric and the desired shade depth (refer to Table 1).

    • Prepare a stock solution of the dye by pasting it with a small amount of cold water and then dissolving it in hot water (around 50°C). Ensure the dye is fully dissolved.

  • Dyeing - Exhaustion Phase:

    • Set the dyebath with the required volume of water to achieve the desired liquor ratio.

    • Add the wetting agent and sequestering agent (if needed) to the dyebath and mix.

    • Set the initial temperature of the dyebath to 50°C.

    • Immerse the wetted cotton fabric in the dyebath and run for 5 minutes for even wetting.

    • Add the dissolved dye solution to the dyebath.

    • Add the calculated amount of salt to the dyebath in portions over 15-20 minutes to ensure level dye uptake.

    • Raise the temperature of the dyebath to 80-85°C at a rate of 1.5°C per minute.

    • Continue the dyeing process at this temperature for 30-45 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase:

    • After the exhaustion phase, add the calculated amount of soda ash (pre-dissolved in a small amount of water) to the dyebath.

    • Continue the dyeing at 80-85°C for another 45-60 minutes for dye fixation.

  • Post-Dyeing Treatment:

    • Cool the dyebath and drain the liquor.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 40°C for 10 minutes.

    • Rinse the fabric again with cold water.

    • Perform a soaping wash with a non-ionic soap solution (1-2 g/L) at 95°C for 15 minutes to remove unfixed and hydrolyzed dye.

    • Rinse the fabric thoroughly with hot water and then cold water until the water runs clear.

    • Squeeze the excess water and air dry the fabric.

Mandatory Visualization

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_exhaustion Exhaustion cluster_fixation Fixation cluster_post Post-Treatment p1 Weigh Fabric p2 Calculate Chemicals p1->p2 p3 Dissolve Dye p2->p3 d1 Set Dyebath (50°C) p3->d1 d2 Add Fabric d1->d2 d3 Add Dye d2->d3 d4 Add Salt (in portions) d3->d4 d5 Raise Temp to 80-85°C d4->d5 d6 Run for 30-45 min d5->d6 f1 Add Soda Ash (Alkali) d6->f1 f2 Run for 45-60 min (at 80-85°C) f1->f2 w1 Rinse (Cold) f2->w1 w2 Neutralize (Acetic Acid) w1->w2 w3 Soap at 95°C w2->w3 w4 Rinse (Hot & Cold) w3->w4 w5 Dry w4->w5

Caption: Workflow for the exhaust dyeing of cotton with this compound.

Dye_Fiber_Interaction Dye This compound (Anionic) Fiber Cotton Fiber (Anionic Surface in Water) Dye->Fiber Repulsion Dye->Fiber Exhaustion Hydrolysis Dye Hydrolysis (Inactive Dye) Dye->Hydrolysis Fixation Covalent Bond (Dyed Fiber) Dye->Fixation Reacts with Fiber Salt Salt (NaCl) Na+ Cl- Salt->Fiber Neutralizes Surface Charge Alkali Alkali (Na2CO3) Raises pH Alkali->Hydrolysis Promotes Side Reaction Alkali->Fixation Catalyzes Reaction

References

Troubleshooting color variations in batch dyeing with Reactive red 218

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing color variations in batch dyeing with Reactive Red 218.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of shade variation between batches when using this compound?

Batch-to-batch shade variation is a frequent issue in textile dyeing.[1][2][3] The primary causes can be categorized as inconsistencies in raw materials, dyeing formulas and conditions, and dye properties.[1] Minor deviations in parameters such as temperature, pH, dyeing time, and water quality can lead to significant color differences.[1] For this compound specifically, its relatively poor solubility can also contribute to color difference, color spots, or variations between dye lots.[4]

Q2: How does pH affect the performance of this compound?

The pH of the dye bath is a critical factor in reactive dyeing.[5][6] The process involves two main stages: dye exhaustion (adsorption onto the fiber) and fixation (covalent bond formation). An initial neutral to slightly acidic pH is ideal for the exhaustion phase.[6] If the pH is too high initially, premature hydrolysis of the dye can occur, where the dye reacts with water instead of the fiber.[6][7][8][9] This hydrolyzed dye cannot form a covalent bond with the fiber, leading to a lighter shade and poor wash fastness.[7][10]

For the fixation step, an alkaline pH is required to enable the chemical reaction between the dye and the cellulose fiber.[7][11] For most medium temperature reactive dyes, the optimal fixation pH is between 10.5 and 11.0.[12] However, each reactive dye has a narrow optimal pH range for fixation, and deviating from this can decrease the fixation rate.[12] If the pH is too high, the rate of hydrolysis increases significantly, which reduces the final color depth.[7][12] Conversely, a pH that is too low results in incomplete fixation, leading to lighter shades and poor colorfastness.[6]

Q3: What is the function of salt in the dyeing process with this compound?

Salt, such as sodium chloride (NaCl) or Glauber's salt (sodium sulfate), is essential in reactive dyeing to promote dye exhaustion.[13][14] In an aqueous solution, both the cellulose fibers and the reactive dye molecules carry a negative charge, which causes electrostatic repulsion.[15] Salt neutralizes the negative charge on the fiber surface, reducing this repulsion and allowing the dye molecules to approach and adsorb onto the fiber.[15][16] This increases the concentration of dye on the fiber before the addition of alkali for fixation.[14] The amount of salt required is influenced by the liquor ratio; a lower liquor ratio generally requires less salt.[14][15]

Q4: What is dye hydrolysis and how can it be minimized?

Dye hydrolysis is a chemical reaction where the reactive dye molecule reacts with water instead of the fiber.[8][9][10] This reaction is accelerated by alkaline conditions and higher temperatures.[7][8][17] Once a dye molecule is hydrolyzed, it can no longer form a covalent bond with the fiber, leading to wasted dye, reduced color yield, and potential for staining during the washing process.[7][17][18]

To minimize hydrolysis:

  • Control Temperature: During dye dissolution and the initial dyeing phase, the temperature should be kept moderate, as high temperatures increase the rate of hydrolysis.[9][17]

  • Manage pH: Avoid introducing alkali too early in the process. The dye and alkali solutions should be prepared separately and mixed just before use.[17] The pH should be carefully controlled during fixation to stay within the optimal range for the dye.[18]

  • Dyeing Time: Prolonged dyeing times can increase the extent of hydrolysis.[17]

  • Use of Agents: Mild oxidizing agents, sometimes referred to as resist salts, can be used in printing applications to mitigate hydrolysis during steaming.[10][19]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Lighter Shade Than Standard 1. Dye Hydrolysis: Excessive reaction of the dye with water due to high pH or temperature.[7][17] 2. Insufficient Alkali: The pH was too low during the fixation stage, leading to incomplete reaction with the fiber.[6] 3. Incorrect Salt Concentration: Insufficient salt leads to poor dye exhaustion.[16]1. Verify the pH of the dye bath before and after alkali addition. Ensure the temperature profile of the dyeing process is accurate. Prepare dye and alkali solutions separately and mix just before use.[17] 2. Check the pH of the fixation bath to ensure it is within the optimal range (typically 10.5-11.0 for medium temperature reactive dyes).[12] 3. Verify the salt concentration based on the liquor ratio and depth of shade.
Darker Shade Than Standard 1. Incorrect Dye Weighing: An error in the amount of dye used. 2. Lower Liquor Ratio: A lower than specified liquor ratio can lead to a higher concentration of dye and chemicals.1. Review and verify the dye weighing procedure and calibration of scales. 2. Ensure the liquor ratio is accurately measured and maintained throughout the process.
Inconsistent Color Within a Batch (Uneven Dyeing) 1. Poor Dye Solubility: this compound has been noted to have relatively poor solubility, which can cause color spots.[4] 2. Premature Fixation: Adding alkali too early or at too high a temperature can cause the dye to fix unevenly.[6] 3. Inadequate Mixing/Circulation: Poor agitation in the dye bath can lead to localized high concentrations of dye or chemicals.1. Ensure the dye is completely dissolved before adding it to the dye bath. Check the temperature of the water used for dissolution. 2. Follow a controlled dosing procedure for the alkali, adding it gradually over a set period. 3. Verify that the circulation pump or agitation system is functioning correctly.
Batch-to-Batch Shade Variation 1. Inconsistent Process Parameters: Minor variations in time, temperature, pH, or liquor ratio between batches.[1][5] 2. Water Quality Fluctuation: Changes in water hardness (calcium and magnesium ions) can affect dye solubility and fixation.[1] 3. Variation in Substrate: Differences in the raw material or pretreatment of the fabric can alter dye uptake.[1]1. Standardize and strictly control all dyeing parameters. Use calibrated equipment for measurements.[3] 2. Regularly test the hardness and pH of the process water.[3] 3. Ensure consistent and thorough pretreatment of all fabric batches.

Experimental Protocols

Protocol 1: Evaluation of Dye Bath pH on Color Strength

Objective: To determine the optimal fixation pH for this compound on a specific substrate.

Methodology:

  • Prepare a series of dye baths with identical concentrations of this compound, salt, and substrate. Maintain a constant liquor ratio.

  • Allow for a 30-minute exhaustion period at a controlled temperature (e.g., 60°C).

  • Prepare a series of alkali solutions (e.g., sodium carbonate) to achieve a range of final dye bath pH values (e.g., 9.5, 10.0, 10.5, 11.0, 11.5, 12.0).

  • Add the alkali to each respective dye bath and continue the dyeing process for the standard fixation time (e.g., 60 minutes).

  • After dyeing, rinse the samples thoroughly to remove any unfixed dye.

  • Wash the samples in a standardized soaping solution (e.g., 2 g/L non-ionic detergent at 90°C for 15 minutes).

  • Dry the samples and measure the color strength (K/S value) using a spectrophotometer.

  • Plot the color strength against the final pH of the dye bath to identify the optimal fixation pH. Studies have shown that for many reactive dyes, the color strength increases with pH up to an optimal point (around pH 11), after which it may level off or decrease.[20]

Protocol 2: Assessment of Water Hardness Impact

Objective: To determine if variations in water hardness are contributing to inconsistent dyeing results.

Methodology:

  • Prepare two identical dye baths with this compound, salt, and substrate according to the standard procedure.

  • For the first dye bath, use deionized (soft) water.

  • For the second dye bath, use tap water or water with a known, elevated hardness level (calcium and magnesium ions).

  • Run the complete dyeing and washing process for both samples.

  • Visually and instrumentally (using a spectrophotometer) compare the final shade of the two samples. A significant difference indicates that water hardness is a contributing factor to color variation.

Process Visualization

Below are diagrams illustrating key logical relationships in the troubleshooting process.

TroubleshootingWorkflow Start Color Variation Observed CheckParameters Review Process Parameters (Time, Temp, pH, Liquor Ratio) Start->CheckParameters CheckMaterials Examine Raw Materials (Dye Lot, Substrate, Water) Start->CheckMaterials InconsistentParameters Parameters Inconsistent? CheckParameters->InconsistentParameters InconsistentMaterials Materials Inconsistent? CheckMaterials->InconsistentMaterials InconsistentParameters->CheckMaterials No StandardizeParameters Standardize & Recalibrate Process Controls InconsistentParameters->StandardizeParameters Yes StandardizeMaterials Standardize Material Sourcing & Pre-treatment InconsistentMaterials->StandardizeMaterials Yes ProblemSolved Problem Resolved InconsistentMaterials->ProblemSolved No (Escalate) ReDye Conduct New Dyeing Batch StandardizeParameters->ReDye StandardizeMaterials->ReDye ReDye->ProblemSolved

Caption: A logical workflow for troubleshooting color variation.

ReactiveDyeProcess cluster_exhaustion Exhaustion Phase (Neutral pH) cluster_fixation Fixation Phase (Alkaline pH) cluster_hydrolysis Competing Reaction Dye Reactive Dye (in solution) Adsorption Dye Adsorption on Fiber Dye->Adsorption HydrolyzedDye Hydrolyzed Dye (Inactive) Dye->HydrolyzedDye Fiber Cellulose Fiber (- charge) Fiber->Adsorption Salt Salt (NaCl) Neutralizes charge Salt->Adsorption facilitates CovalentBond Covalent Bond Formation (Dye-O-Fiber) Adsorption->CovalentBond Alkali Alkali (Na2CO3) Activates Fiber & Dye Alkali->CovalentBond enables Alkali->HydrolyzedDye accelerates Water Water (H2O) Water->HydrolyzedDye

Caption: The key reactions in the reactive dyeing process.

References

Technical Support Center: Preventing Color Bleeding in Textile Printing with Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing color bleeding when using Reactive Red 218 in textile printing experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of color bleeding with this compound?

A1: Color bleeding with this compound primarily stems from two main factors:

  • Incomplete Dye Fixation: For reactive dyes to be permanently fixed onto cellulosic fibers like cotton, they must form a covalent bond. This reaction is dependent on specific conditions of temperature, pH, and time. If these conditions are not optimal, a portion of the dye will not bond with the fiber.[1][2]

  • Dye Hydrolysis: Reactive dyes can also react with water (hydrolysis), especially under the alkaline conditions required for fixation.[3][4] This hydrolyzed dye cannot react with the textile fibers and remains on the surface.[3] If not properly removed, this unfixed, hydrolyzed dye can bleed during subsequent washing processes.[3][4]

Q2: What is the role of alkali in the fixation of this compound?

A2: Alkali, such as sodium carbonate (soda ash) or sodium hydroxide (caustic soda), plays a critical role in the fixation process. It increases the pH of the dyeing environment, which activates the hydroxyl groups on the cellulose fibers.[5][6] This activation makes the fiber receptive to forming a covalent bond with the reactive dye molecule, leading to permanent color fixation.[6] The optimal pH for fixation of many reactive dyes is between 11 and 12.[7]

Q3: Why is salt added during the dyeing process with this compound?

A3: Salt, typically sodium chloride or sodium sulfate, is used as an electrolyte in the dyebath.[5][7] Cotton fibers and reactive dye molecules both carry a negative charge in water, leading to electrostatic repulsion. Salt helps to neutralize the negative charge on the fiber surface, which reduces this repulsion and allows the dye to approach and be adsorbed by the fiber more easily, a process known as exhaustion.[5][8]

Q4: What is the importance of the washing-off process after dyeing?

A4: The washing-off process is a critical step to ensure high wash fastness and prevent future color bleeding.[7][9] Its primary purpose is to remove all unfixed and hydrolyzed dye from the fabric surface.[3][4] An effective washing-off process typically involves a sequence of cold and hot rinses, followed by a soaping stage at or near boiling temperature to effectively remove all residual dye.[6][7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during textile printing with this compound.

Problem Potential Cause Recommended Solution
Color bleeds onto adjacent white areas during washing. 1. Incomplete dye fixation. [1][2] 2. Ineffective removal of hydrolyzed dye. [3][4] 3. Incorrect pH during fixation. [7]1. Ensure optimal fixation parameters (temperature, time, and alkali concentration) are used. For many reactive dyes, a temperature of 60-70°C is recommended.[6] 2. Implement a thorough washing-off process with multiple rinses and a high-temperature soaping step.[7] 3. Maintain the dyebath pH between 11 and 12 during the fixation stage.[7]
Printed fabric has a "halo" effect or blurry edges. 1. Excessive moisture in the fabric before printing. [1] 2. Low viscosity of the printing paste. 1. Ensure the fabric is properly dried to the correct moisture content before printing.[1] 2. Adjust the thickener concentration in the print paste to achieve the desired viscosity.
The final color shade is lighter than expected. 1. Premature hydrolysis of the dye. [3] 2. Sub-optimal fixation temperature or time. 3. Incorrect amount of alkali. 1. Prepare the dye solution and print paste just before use to minimize hydrolysis. 2. Verify and calibrate the temperature and duration of the fixation step. 3. Accurately measure and add the recommended amount of alkali for the specific shade depth.
Poor color fastness to rubbing (crocking). Presence of unfixed dye on the fabric surface. [10]Improve the washing-off process to ensure complete removal of all loose dye particles. The use of a suitable soaping agent can aid in this process.

Quantitative Data

Table 1: Typical Fastness Properties of this compound on Cotton

Fastness PropertyRating (out of 5)
Light Fastness5-6
Washing Fastness (Staining)5
Washing Fastness (Fading)5
Oxygen Bleach Fastness (Fading)4-5

Source: Adapted from various technical resources.[11]

Table 2: Recommended Parameters for Exhaust Dyeing of Cotton with Reactive Dyes

ParameterRecommended Value
Liquor Ratio1:10 - 1:20
Dyeing Temperature60 - 80°C
pH for Fixation11 - 12
Electrolyte (Salt) Concentration50 - 100 g/L (depending on shade depth)[8]
Alkali (Soda Ash) Concentration10 - 20 g/L (depending on shade depth)
Dyeing Time (Fixation)45 - 60 minutes[6]

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton Fabric with this compound

  • Preparation:

    • Thoroughly scour and bleach the cotton fabric to remove any impurities.

    • Prepare a dyebath with the required amount of water at a liquor ratio of 1:20.

    • Dissolve the calculated amount of this compound dye in a small amount of warm water and add it to the dyebath.

    • Add any necessary auxiliaries like a sequestering agent to counteract water hardness.

  • Dyeing (Exhaustion Phase):

    • Introduce the wet fabric into the dyebath.

    • Raise the temperature to 60°C.

    • Gradually add the calculated amount of salt (e.g., sodium chloride) over 20 minutes.

    • Continue dyeing for 40 minutes, ensuring the fabric is in constant motion for even dyeing.[12]

  • Fixation Phase:

    • Add the calculated amount of alkali (e.g., soda ash) to the dyebath.

    • Continue dyeing at 60°C for another 45-60 minutes.[6]

  • Washing-Off:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with cold running water until the water runs clear.[12]

    • Perform a hot rinse.

    • Soap the fabric at or near boil (95-100°C) for 10-15 minutes with a neutral detergent.[6][7]

    • Rinse again with hot and then cold water.

    • Dry the fabric.

Protocol 2: Cold Pad-Batch Dyeing of Cotton with this compound

  • Preparation:

    • Ensure the cotton fabric is properly desized, scoured, and bleached.

    • Prepare the dye liquor by dissolving this compound, a wetting agent, and urea (if required) in water.

    • Separately prepare the alkali solution (e.g., sodium silicate or a mixture of caustic soda and soda ash).

  • Padding:

    • The dye liquor and alkali solution are typically mixed just before entering the padding trough.

    • Pass the fabric through the padding mangle at a controlled speed and pressure to ensure even liquor pick-up (typically 60-70%).[13]

  • Batching and Fixation:

    • Immediately after padding, batch the fabric onto a roll and cover it with a plastic film to prevent drying and exposure to air.

    • Store the batched fabric at room temperature (25-30°C) for a specified period (e.g., 8-24 hours) to allow for dye fixation.[14][15]

  • Washing-Off:

    • After the batching time, unroll the fabric and begin the washing-off process as described in the exhaust dyeing protocol (Protocol 1, step 4).

Visualizations

logical_workflow_for_troubleshooting_color_bleeding start Color Bleeding Observed check_fixation Review Fixation Protocol (Temp, Time, Alkali) start->check_fixation fixation_ok Parameters Correct? check_fixation->fixation_ok check_washing Evaluate Washing-Off Procedure washing_ok Procedure Thorough? check_washing->washing_ok fixation_ok->check_washing Yes optimize_fixation Optimize Fixation: - Increase Time/Temp - Adjust Alkali Conc. fixation_ok->optimize_fixation No improve_washing Improve Washing: - Add Hot Rinse - Increase Soaping Temp/Time - Use Soaping Agent washing_ok->improve_washing No check_hydrolysis Investigate Dye Hydrolysis washing_ok->check_hydrolysis Yes end_resolved Issue Resolved optimize_fixation->end_resolved improve_washing->end_resolved hydrolysis_issue Excessive Hydrolysis? check_hydrolysis->hydrolysis_issue prepare_fresh Prepare Fresh Dye Solution Just Before Use hydrolysis_issue->prepare_fresh Yes hydrolysis_issue->end_resolved No prepare_fresh->end_resolved

Caption: Troubleshooting workflow for color bleeding issues.

reactive_dye_fixation_and_hydrolysis cluster_0 Dyeing Environment cluster_1 Reaction Pathways ReactiveDye This compound (Dye-Cl) Fixation Fixation (Covalent Bond) Dye-O-Cell ReactiveDye->Fixation Hydrolysis Hydrolysis (Inactive Dye) Dye-OH ReactiveDye->Hydrolysis Cellulose Cotton Fiber (Cell-OH) Cellulose->Fixation Water Water (H₂O) Water->Hydrolysis Alkali Alkali (OH⁻) Alkali->Fixation activates Alkali->Hydrolysis catalyzes experimental_workflow_anti_bleeding_agent start Start: Evaluate New Anti-Bleeding Agent prep_fabric Prepare Standard Cotton Swatches start->prep_fabric prep_solutions Prepare Dye & Agent Solutions (Control & Test Concentrations) start->prep_solutions dyeing Dye Fabric Swatches (Standard Protocol) prep_fabric->dyeing prep_solutions->dyeing fixation Fixation Step dyeing->fixation washing Washing-Off with Agent (Control vs. Test) fixation->washing assessment Assess Color Bleeding (Staining on Multifiber Strip) washing->assessment analysis Spectrophotometric Analysis of Wash Liquor washing->analysis data Compare Quantitative Data assessment->data analysis->data conclusion Conclusion on Agent Effectiveness data->conclusion

References

Addressing poor solubility issues of Reactive red 218 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of Reactive Red 218 in dye baths. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

This compound, a monoazo dye, is generally considered to be highly soluble in water.[1] Technical data sheets often report its solubility to be greater than 300 g/L under optimal conditions.[2] However, practical applications in dye baths can present solubility challenges, with some sources noting that it can have relatively poor solubility under certain conditions, potentially leading to issues like color spots and shade inconsistencies.[3]

Q2: What are the primary factors that negatively impact the solubility of this compound in a dye bath?

Several factors can adversely affect the solubility of this compound and other reactive dyes during the preparation of a dye bath:

  • Electrolyte Concentration: The addition of electrolytes, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), is common in reactive dyeing to promote dye exhaustion onto the fiber. However, high concentrations of these salts significantly decrease the solubility of the dye, a phenomenon known as "salting out".[4][5][6] This can lead to dye aggregation and precipitation.[7][8]

  • Temperature: While warm water (around 40-50°C) can aid in the initial dissolution of the dye powder, excessively high temperatures can accelerate hydrolysis.[6][9] Hydrolysis is a chemical reaction between the dye and water, which deactivates the dye's reactive groups, making it unable to bind to the substrate and potentially altering its solubility.[6]

  • pH: Reactive dyes are most stable in a neutral pH (6.5-7.5) solution during dissolution.[9] The introduction of alkali, which is necessary for the fixation stage of dyeing, increases the rate of dye hydrolysis.[5][6] Adding alkali to the dye solution before it is fully dissolved can cause localized high pH zones, leading to precipitation and inactivation of the dye.

  • Water Hardness: The presence of metal ions such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and copper (Cu²⁺) in the water used for the dye bath can lead to the formation of insoluble dye complexes.[7] This results in reduced color yield, shade changes, and poor fastness properties. The use of softened or deionized water is highly recommended.[9]

  • Dye Concentration: Attempting to create highly concentrated stock solutions can exceed the dye's solubility limit under specific bath conditions (e.g., high electrolyte content), leading to the formation of aggregates and precipitates.[8]

Troubleshooting Guide

This guide provides systematic steps to diagnose and resolve common solubility issues with this compound.

Issue 1: Dye powder is not dissolving completely, leaving specks or sediment.

Potential Cause Troubleshooting Step Explanation
Improper Dissolution Technique Employ the "pasting" method.[6]Creating a smooth paste with a small amount of warm water or a 20% urea solution before adding the remaining solvent ensures all dye particles are wetted, preventing clumping and aiding dissolution.[6][9]
Low Temperature Use warm water (40-50°C) for dissolution.[6]Increased temperature enhances the rate of dissolution. However, avoid boiling, as it can cause dye degradation.[6]
Water Quality Use softened or deionized water.[9]Hard water contains metal ions that can form insoluble precipitates with the dye.[7]

Issue 2: The dye solution appears cloudy or precipitates after adding electrolytes.

Potential Cause Troubleshooting Step Explanation
"Salting Out" Effect Ensure the dye is fully dissolved before adding electrolytes. Add electrolytes gradually with stirring.High concentrations of salt reduce the solubility of reactive dyes.[4][5] Adding salt to an already dissolved dye solution helps to mitigate immediate precipitation.
Dye Aggregation Add a solubilizing agent like urea to the dissolution water.[5][6][10]Urea is a hydrotropic agent that disrupts the non-covalent forces between dye molecules, preventing aggregation and increasing solubility.[10][11]
Low Temperature of Dye Bath Maintain the recommended dyeing temperature.A decrease in temperature after preparing the solution at a higher temperature can cause the dye to precipitate out.[6]

Issue 3: Color yield is low, and the shade is inconsistent.

Potential Cause Troubleshooting Step Explanation
Dye Hydrolysis Dissolve the dye in neutral water first. Add alkali to the dye bath just before introducing the substrate or as per the specific dyeing protocol.[5]Premature addition of alkali causes the dye to react with water instead of the substrate, rendering it inactive.
Precipitation on Substrate Filter the dye stock solution through a fine filter (e.g., 0.45 µm) before adding it to the dye bath.[6]This removes any undissolved dye particles or small aggregates that could cause spots or unlevel dyeing.
Use of Additives Consider incorporating a non-ionic surfactant or a hydrotrope into the dye bath formulation.These additives can help to keep the dye dispersed and solubilized, especially in the presence of high electrolyte concentrations.[10][12][13]

Experimental Protocols

Protocol 1: Standard Preparation of a this compound Stock Solution

This protocol outlines the standard procedure for dissolving this compound to minimize solubility issues.

  • Weighing: Accurately weigh the required amount of this compound powder in a chemical fume hood, wearing appropriate personal protective equipment (PPE).

  • Pasting: Transfer the dye powder to a beaker. Add a small volume of warm (40-50°C) deionized water or a 20% w/v urea solution. Mix thoroughly with a glass rod to form a smooth, lump-free paste.[6]

  • Dissolution: Gradually add the remaining volume of deionized water while stirring continuously with a magnetic stirrer. Continue stirring until all the dye has visibly dissolved.

  • Cooling and Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.

  • Filtration (Optional but Recommended): If any particulates are visible, or for critical applications, filter the solution through a 0.45 µm syringe filter to ensure a completely clear solution.[6]

Protocol 2: Method for Improving Solubility with Co-solvents

This protocol describes the use of additives to enhance the solubility of this compound, particularly for preparing high-concentration solutions.

  • Prepare Additive Solution: Prepare a stock solution of the chosen co-solvent. For example:

    • Urea Solution: Dissolve 200 g of urea in 800 mL of deionized water to make a 20% w/v solution.

    • Non-ionic Surfactant Solution: Prepare a 1% w/v solution of a suitable non-ionic surfactant (e.g., a polyoxyethylene ether type) in deionized water.

  • Dye Pasting: Weigh the this compound powder and prepare a paste using the additive solution as described in Protocol 1, Step 2.

  • Dissolution: Use the additive solution for the gradual dissolution of the dye paste, as described in Protocol 1, Step 3.

  • Final Steps: Cool, adjust the final volume with the additive solution, and filter if necessary.

Data Presentation

Table 1: Factors Influencing this compound Solubility

FactorEffect on SolubilityRecommended Practice
Temperature Increases, but high temperatures (>60°C) risk hydrolysis.[6][14]Dissolve at 40-50°C.[6]
pH Stable at neutral pH. High alkaline pH increases hydrolysis.[6][15]Dissolve in neutral water (pH 6.5-7.5) before adding alkali.[9]
Electrolytes Decreases solubility ("salting out").[4][6]Add after the dye is fully dissolved.
Urea Increases solubility.[5][6]Use a 10-20% urea solution as the solvent.
Water Hardness Decreases solubility due to precipitate formation.[7]Use deionized or softened water.

Visualizations

G cluster_prep Dye Solution Preparation cluster_bath Dye Bath Addition start Start: Weigh This compound Powder paste Create Paste with Warm Water/Urea Solution start->paste dissolve Gradually Add Remaining Solvent with Stirring paste->dissolve cool Cool to Room Temperature dissolve->cool adjust Adjust to Final Volume cool->adjust filtrate Filter Solution (Optional) adjust->filtrate end_prep Prepared Stock Solution filtrate->end_prep add_dye Add Dye Solution to Dye Bath end_prep->add_dye add_salt Add Electrolyte (e.g., NaCl) add_dye->add_salt add_alkali Add Alkali (e.g., Soda Ash) add_salt->add_alkali add_substrate Introduce Substrate for Dyeing add_alkali->add_substrate

Caption: Experimental workflow for preparing and using this compound dye solutions.

G issue Poor Solubility of This compound cause1 High Electrolyte Concentration issue->cause1 cause2 Incorrect Temperature or pH issue->cause2 cause3 Improper Dissolution Technique issue->cause3 cause4 Poor Water Quality issue->cause4 solution1 Dissolve Dye Before Salt; Use Solubilizing Agents (Urea) cause1->solution1 addresses solution2 Dissolve at 40-50°C; Use Neutral pH Water cause2->solution2 addresses solution3 Use 'Pasting' Method; Ensure Thorough Stirring cause3->solution3 addresses solution4 Use Deionized or Softened Water cause4->solution4 addresses

Caption: Logical relationships for troubleshooting poor solubility of this compound.

References

Technical Support Center: Strategies for Reducing Effluent Toxicity from Reactive Red 218 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on strategies to reduce the toxicity of effluent containing Reactive Red 218.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at treating this compound effluent.

ProblemPossible Cause(s)Solution / Recommendation
Low Color Removal Efficiency - Incorrect pH for the chosen treatment method.- Suboptimal coagulant/adsorbent/catalyst dosage.- Insufficient reaction time.- Presence of interfering substances in the effluent.- Adjust the pH to the optimal range for your specific treatment. For instance, Fenton and photo-Fenton processes are often most effective at a pH of 3.[1][2][3]- Perform dosage optimization experiments (e.g., jar tests for coagulation) to determine the most effective concentration of your treatment agent.[4]- Increase the reaction time and monitor color removal at different intervals to determine the optimal duration.- Characterize the effluent for other contaminants that might compete with the dye for the treatment agent.
High Residual Toxicity After Treatment - Formation of toxic degradation byproducts.- Incomplete mineralization of the dye molecule.- The chosen treatment method is not effective against the dye's degradation intermediates.- Combine different treatment methods. For example, an advanced oxidation process can be followed by a biological treatment to degrade toxic intermediates.[5][6][7]- Analyze the treated effluent using techniques like GC-MS to identify the byproducts.[8]- Conduct toxicity assays (e.g., using Daphnia similis or phytotoxicity tests) to assess the toxicity of the treated effluent.[9][10]- Optimize the treatment process to achieve complete mineralization to CO2 and H2O.
Inconsistent or Irreproducible Results - Fluctuations in experimental conditions (pH, temperature, dosage).- Variability in the composition of the synthetic or real effluent.- Degradation of reagents over time.- Strictly control all experimental parameters. Use calibrated instruments.- For real wastewater, ensure representative sampling and thorough mixing before each experiment.- Prepare fresh reagent solutions for each set of experiments, especially for reagents like H2O2.
Poor Floc Formation in Coagulation-Flocculation - Incorrect coagulant dosage (either too low or too high).- Non-optimal pH for the coagulant used.- Inadequate mixing speeds (rapid and slow mix).- Presence of dispersing agents in the effluent.- Conduct a jar test to determine the optimal coagulant dose and pH.[4][11]- Ensure proper mixing speeds and durations for both the coagulation (rapid mix) and flocculation (slow mix) stages.[12]- Consider using a coagulant aid or polyelectrolyte to improve floc formation and settling.[4]
Low Adsorption Capacity - Adsorbent surface is saturated.- Unfavorable pH affecting surface charge of the adsorbent and dye molecule.- Competition from other ions or molecules in the effluent.- Inappropriate adsorbent for the target dye.- Increase the adsorbent dosage or regenerate the saturated adsorbent.[13]- Adjust the pH to promote electrostatic attraction between the adsorbent and the anionic this compound dye.[13]- Pre-treat the effluent to remove interfering substances.- Test different types of adsorbents (e.g., activated carbon, bentonite, bio-adsorbents) to find one with a higher affinity for this compound.[14][15]

Frequently Asked Questions (FAQs)

General Questions

Q1: Why is it necessary to treat textile effluents containing this compound?

A1: Textile industry effluents are a major source of water pollution.[16] Reactive dyes like this compound are designed to be stable and resistant to degradation, which means they persist in the environment.[14] Their discharge into water bodies can block sunlight penetration, affecting aquatic photosynthesis, and some azo dyes and their breakdown products can be toxic, mutagenic, or carcinogenic.[17][18] Therefore, treatment is essential to mitigate these environmental and health risks.

Q2: What are the main strategies for reducing the toxicity of this compound effluent?

A2: The primary strategies can be categorized into three groups:

  • Physicochemical Methods: These include processes like coagulation-flocculation, adsorption, and membrane filtration.[5][16] These methods are effective at transferring the pollutant from one phase to another but can generate sludge that requires further disposal.[16]

  • Chemical Methods (Advanced Oxidation Processes - AOPs): These methods, such as ozonation, Fenton, and photo-Fenton processes, use highly reactive radicals (like hydroxyl radicals) to degrade the dye molecules into simpler, less toxic compounds, and potentially mineralize them to CO2 and water.[3][19][20]

  • Biological Methods: Bioremediation utilizes microorganisms (bacteria, fungi, algae) or their enzymes to break down the complex dye structure.[5][17][21] This approach is often considered eco-friendly and cost-effective.[16][17]

Questions on Methodology

Q3: How do I choose the most suitable treatment method for my experiment?

A3: The choice of method depends on several factors:

  • Effluent Characteristics: The concentration of the dye, presence of other organic and inorganic compounds, salinity, and pH of the wastewater.

  • Treatment Goal: Whether the aim is simply color removal or complete mineralization and toxicity reduction.

  • Cost and Scalability: Some methods like AOPs can be more expensive than biological treatments.[19]

  • Operational Complexity: Methods like coagulation-flocculation are relatively simple, while AOPs may require more specialized equipment.[22] A combination of methods, such as a chemical process followed by a biological treatment, can often be more effective than a single process.[6][7]

Q4: What are the typical optimal conditions for different treatment processes?

A4: Optimal conditions vary significantly between methods. For example:

  • Coagulation-Flocculation: The optimal pH and coagulant dose are critical. For instance, Polyaluminium Chloride (PAC) has been shown to achieve 100% color removal at a pH of 4.1, while MgCl2 is more effective at a pH of 10.4.[4]

  • Fenton/Photo-Fenton: These processes are highly pH-dependent and typically work best under acidic conditions, around pH 3.[1][2][3]

  • Adsorption: The process is influenced by pH, temperature, adsorbent dose, and initial dye concentration.[13] For anionic dyes like this compound, a lower pH can increase adsorption on many surfaces due to increased positive surface charge.[23]

  • Bioremediation: Optimal conditions depend on the specific microorganism(s) used, but generally involve controlling pH, temperature, and nutrient availability.[8][18]

Q5: How can I effectively assess the reduction in toxicity?

A5: Toxicity assessment should not rely solely on color removal. It's crucial to evaluate the toxicity of the treated effluent. This can be done through:

  • Chemical Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can identify the degradation byproducts, some of which may be more toxic than the parent dye.[8]

  • Toxicity Bioassays: Using indicator organisms is a common approach. This includes phytotoxicity tests (using plant seeds) and zootoxicity tests (e.g., using aquatic invertebrates like Daphnia).[9][10]

  • COD/BOD Measurement: A significant decrease in Chemical Oxygen Demand (COD) indicates mineralization of the organic dye molecule. An increase in the Biological Oxygen Demand (BOD)/COD ratio suggests an improvement in biodegradability.[24]

Data Summary Tables

Table 1: Comparison of Treatment Strategies for Reactive Dyes
Treatment MethodPrincipleAdvantagesDisadvantagesTypical Removal Efficiency
Coagulation-Flocculation Destabilization of colloidal particles, followed by aggregation into larger flocs for separation.[12]Relatively simple and cost-effective for color and suspended solids removal.[22]Generates large volumes of sludge; may not effectively remove soluble dyes.[16][19]90-100% color removal achievable with optimal coagulants and conditions.[4]
Adsorption Dye molecules adhere to the surface of an adsorbent material.[13]High efficiency, ease of operation, availability of low-cost adsorbents.[4][5]Adsorbent requires regeneration or disposal; capacity can be limited.[13]Up to 95.74% for similar dyes on bentonite.[25] Maize silk showed 63.3 mg/g capacity for RR218.[14]
Advanced Oxidation (e.g., Fenton) Generation of highly reactive hydroxyl radicals (•OH) that non-selectively degrade organic pollutants.[3][20]Rapid degradation rates; potential for complete mineralization of dyes.[1]High cost of reagents (e.g., H2O2); requires strict pH control (acidic); produces iron sludge.[19]Photo-Fenton can achieve >99% color and 95% COD removal for reactive red dyes.[1][2]
Ozonation Direct oxidation by ozone molecules or indirect oxidation by hydroxyl radicals.Effective for color removal and improving biodegradability; no sludge production.[26]High energy consumption; potential formation of toxic byproducts like bromate.[5]Can achieve >90% color removal in under 30 minutes.[27]
Bioremediation Microbial enzymes break down the azo bond and aromatic structure of the dye.[17][21]Eco-friendly, low cost, and can lead to complete mineralization with less sludge.[16][17]Slow process; sensitive to toxicity, pH, and temperature; may require specific microbial strains.[14]Can achieve over 90% decolorization under optimal conditions.[18]
Table 2: Optimal Parameters for Selected Treatment Processes
ProcessParameterOptimal Value / RangeDye / EffluentReference
Coagulation Coagulant / pHPAC / 4.1Reactive Dye[4]
Coagulant / pHMgCl2 / 10.4Reactive Dye[4]
Coagulant / pHAlum / 2.4Reactive Dye[4]
Photo-Fenton pH3Reactive Red 2[1][2]
[Fe2+]/[H2O2] Molar Ratio1:80Reactive Red 2 (150 ppm)[1][2]
Reaction Time10 minutesReactive Red 2 (150 ppm)[1][2]
Sono-Nano-Fenton pH3Reactive Red 198 (50 mg/L)[20]
H2O2 Concentration2 mmolReactive Red 198[20]
Ozonation pH3C.I. Reactive Black 5[27]
Ozone Concentration85 g/m³C.I. Reactive Black 5[27]
Reaction Time30 minutesC.I. Reactive Black 5[27]
Bioremediation pH6-8Acid Orange 7[18]
Temperature30°CAcid Orange 7[18]

Experimental Protocols

Protocol 1: Coagulation-Flocculation Jar Test

Objective: To determine the optimal coagulant dosage and pH for the removal of this compound.

Materials:

  • Jar testing apparatus with multiple stirrers

  • Beakers (1000 mL)

  • This compound effluent

  • Coagulant stock solution (e.g., Alum, PAC, MgCl2)[4]

  • pH meter, 0.1 M HCl, and 0.1 M NaOH for pH adjustment

  • Spectrophotometer

Methodology:

  • Fill six beakers with 500 mL of the dye effluent.

  • Place the beakers in the jar test apparatus.

  • While stirring, adjust the pH of the water in each beaker to a desired value. For a wide range, test pH values from 4 to 10.

  • Add varying doses of the coagulant stock solution to each beaker (e.g., 200, 400, 800, 1600, 2000 ppm).[4] Leave one beaker as a control with no coagulant.

  • Rapid Mix: Stir the samples at a high speed (e.g., 120-150 rpm) for 1-3 minutes to ensure rapid dispersal of the coagulant.

  • Slow Mix (Flocculation): Reduce the stirring speed to a slow mix (e.g., 20-40 rpm) for 15-20 minutes to promote floc formation.

  • Sedimentation: Turn off the stirrers and allow the flocs to settle for 30 minutes.

  • Carefully collect a supernatant sample from the top of each beaker.

  • Measure the residual color of the supernatant using a spectrophotometer at the dye's maximum wavelength (λmax).

  • Calculate the percentage of color removal for each dose and pH combination to identify the optimal conditions.

Protocol 2: Batch Adsorption Experiment

Objective: To evaluate the adsorption capacity of an adsorbent for this compound.

Materials:

  • Adsorbent material (e.g., activated carbon, maize silk)[14]

  • This compound stock solution of known concentration

  • Conical flasks (250 mL)

  • Orbital shaker with temperature control

  • pH meter, buffer solutions

  • Spectrophotometer

Methodology:

  • Prepare a series of dye solutions with different initial concentrations by diluting the stock solution.

  • For each concentration, place a fixed volume (e.g., 50 mL) into a conical flask.

  • Adjust the pH of each solution to the desired value.

  • Add a precisely weighed amount of the adsorbent (e.g., 0.25 g) to each flask.[14]

  • Place the flasks on the orbital shaker and agitate at a constant speed (e.g., 150 rpm) and temperature for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • After shaking, filter or centrifuge the samples to separate the adsorbent from the solution.

  • Measure the final concentration of the dye in the supernatant using a spectrophotometer.

  • Calculate the amount of dye adsorbed per unit mass of adsorbent (qe) and the percentage of removal.

  • Repeat the experiment at different pH values, adsorbent dosages, and temperatures to determine the optimal conditions.[13]

Protocol 3: Photo-Fenton Oxidation

Objective: To degrade this compound using the photo-Fenton process.

Materials:

  • Photoreactor equipped with a UV lamp

  • Beaker or reaction vessel

  • Magnetic stirrer

  • This compound solution (e.g., 150 ppm)[2]

  • Ferrous sulfate (FeSO4·7H2O) solution

  • Hydrogen peroxide (H2O2, 30%)

  • Sulfuric acid (H2SO4) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer and COD analysis kit

Methodology:

  • Place a known volume of the dye solution into the reaction vessel.

  • Adjust the initial pH of the solution to 3.0 using H2SO4.[1][2]

  • Add the required amount of FeSO4 solution to achieve the desired Fe2+ concentration.

  • Turn on the magnetic stirrer.

  • Add the required amount of H2O2 to the solution to achieve the desired [Fe2+]/[H2O2] molar ratio (e.g., 1:80).[2]

  • Simultaneously, turn on the UV lamp to initiate the photo-Fenton reaction. Start the timer.

  • Withdraw samples at regular time intervals (e.g., 0, 2, 5, 10, 20 minutes).

  • Immediately quench the reaction in the collected samples by adding a small amount of NaOH to raise the pH.

  • Analyze the samples for residual dye concentration (color removal) using a spectrophotometer and for COD reduction using a COD kit.

  • Plot the percentage of degradation versus time to determine the reaction kinetics.

Visualizations

Experimental_Workflow cluster_0 Effluent Characterization cluster_1 Treatment Process cluster_2 Analysis & Evaluation Start This compound Effluent Sample Char Measure Initial Parameters (pH, COD, Color, Toxicity) Start->Char Treatment Apply Treatment Strategy (e.g., AOP, Adsorption, Coagulation, Bioremediation) Char->Treatment Analysis Measure Final Parameters (pH, COD, Color) Treatment->Analysis Toxicity Toxicity Assessment (Bioassays) Analysis->Toxicity Result Evaluate Removal Efficiency & Toxicity Reduction Toxicity->Result

Caption: General experimental workflow for treating this compound effluent.

Fenton_Process Fe2 Fe²⁺ (Catalyst) OH_Radical •OH (Hydroxyl Radical) Fe2->OH_Radical H2O2 H₂O₂ (Oxidant) H2O2->OH_Radical  Reaction (pH 3) UV UV Light (for Photo-Fenton) UV->OH_Radical  Accelerates  Reaction Products Degradation Products (e.g., smaller organic acids) OH_Radical->Products Dye This compound Dye->Products Oxidation by •OH Mineralization CO₂ + H₂O + Mineral Salts Products->Mineralization Further Oxidation

Caption: Simplified diagram of the Fenton and Photo-Fenton oxidation process.

Troubleshooting_Logic Start Experiment Start Problem Low Pollutant Removal? Start->Problem Check_pH Is pH optimal? Problem->Check_pH Yes Success Problem Solved Problem->Success No Check_Dosage Is dosage optimal? Check_pH->Check_Dosage Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Time Is reaction time sufficient? Check_Dosage->Check_Time Yes Adjust_Dosage Optimize dosage Check_Dosage->Adjust_Dosage No Adjust_Time Increase time Check_Time->Adjust_Time No Reevaluate Re-evaluate method/ Check for interferences Check_Time->Reevaluate Yes Adjust_pH->Problem Adjust_Dosage->Problem Adjust_Time->Problem

Caption: Logical workflow for troubleshooting low pollutant removal efficiency.

References

Technical Support Center: Overcoming Challenges in Salt-Free Dyeing with Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with salt-free dyeing of cotton using Reactive Red 218. The information is presented in a practical question-and-answer format, supplemented with data tables, detailed experimental protocols, and process diagrams.

Introduction to Salt-Free Reactive Dyeing

Conventional reactive dyeing of cotton, a cellulosic fiber, necessitates the use of large quantities of salt (e.g., sodium chloride or sodium sulfate). In an aqueous environment, both the cotton fiber and the anionic reactive dye molecules develop a negative charge, leading to electrostatic repulsion. Salt is added to the dyebath to neutralize this negative charge on the cotton fiber, thereby facilitating the exhaustion of the dye onto the fabric. However, the high salt content in the resulting effluent poses significant environmental challenges.

Salt-free reactive dyeing primarily relies on the surface modification of cotton through a process called cationization . This process introduces positive charges onto the cotton fiber, creating an electrostatic attraction with the anionic this compound. This attraction promotes dye uptake and fixation without the need for salt, leading to a more environmentally friendly and efficient dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in salt-free dyeing with this compound?

A1: The main challenge is achieving a strong and even dye uptake without the use of salt. This is because both this compound, being an anionic dye, and cotton fiber are negatively charged in water, causing them to repel each other. The most effective solution is the cationization of the cotton substrate prior to dyeing.

Q2: What is cationization and how does it work?

A2: Cationization is a chemical modification process that introduces positive charges onto the surface of the cotton fibers. This is typically achieved by treating the cotton with a cationic agent. The resulting positively charged cotton fiber then electrostatically attracts the negatively charged anionic this compound dye molecules, facilitating high dye exhaustion and fixation in the absence of salt.

Q3: What are common cationic agents used for cotton?

A3: Several commercial and laboratory-synthesized cationic agents are available. Common examples include 3-chloro-2-hydroxypropyl trimethylammonium chloride (CHPTAC), poly(diallyldimethylammonium chloride) (poly-DADMAC), and various commercial polyaminochlorohydrin quaternary ammonium compounds. The choice of agent can influence the efficiency of cationization and the final dyeing results.

Q4: Can I use the same dyeing parameters for cationized cotton as for conventional cotton dyeing?

A4: Not necessarily. The optimal dyeing parameters, such as temperature, time, and pH, for cationized cotton can differ from those for conventional dyeing. It is crucial to optimize these parameters for your specific cationizing agent and for this compound to achieve the best results in terms of color yield and fastness.

Q5: What is dye hydrolysis and how can it be minimized in salt-free dyeing?

A5: Dye hydrolysis is a side reaction where the reactive group of the dye reacts with water molecules instead of the hydroxyl groups of the cotton fiber. This hydrolyzed dye can no longer form a covalent bond with the fiber, leading to poor wash fastness. Hydrolysis is promoted by high pH and high temperatures. To minimize hydrolysis, it is important to carefully control the dyeing pH and temperature and to add the alkali (which is necessary for the fixation reaction) at the appropriate stage of the dyeing process.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Color Yield / Pale Shade Insufficient cationization of the cotton.- Increase the concentration of the cationic agent. - Optimize the cationization temperature and time. - Ensure proper pH during cationization.
Incorrect dyeing pH.The optimal pH for fixation of most reactive dyes is around 10.5-11. Start with a pH in this range and optimize for this compound.
Premature hydrolysis of the dye.- Add alkali (e.g., sodium carbonate) to the dyebath only after the dye has had sufficient time to exhaust onto the fiber. - Avoid excessively high dyeing temperatures.
Uneven Dyeing / Patchiness Uneven cationization.- Ensure uniform impregnation of the cationic agent during the padding or exhaust process. - Use a suitable wetting agent during cationization.
Poor solubility of this compound.- Prepare the dye solution with warm water and ensure it is fully dissolved before adding to the dyebath. - Consider using a dispersing agent to improve dye solubility.[1][2]
Dyeing temperature is too high initially.Start the dyeing process at a lower temperature to allow for even dye migration before raising the temperature for fixation.
Inadequate liquor circulation.Ensure proper agitation or circulation in the dyeing machine to promote even dye distribution.
Poor Wash Fastness Incomplete fixation of the dye.- Optimize the fixation time, temperature, and alkali concentration. - Ensure the pH is within the optimal range for fixation.
Insufficient wash-off of unfixed dye.- Implement a thorough wash-off procedure with hot and cold rinses and a soaping step to remove all hydrolyzed and unfixed dye.
Shade Inconsistency Between Batches Variation in cationization process.- Standardize the cationization recipe and procedure, including chemical concentrations, temperature, and time.
Fluctuations in dyeing parameters.- Precisely control the dyeing temperature, time, pH, and liquor ratio for each batch.
Water hardness.Use deionized or softened water for both cationization and dyeing to avoid interference from metal ions.

Quantitative Data for Salt-Free Dyeing with Reactive Dyes

The following tables provide recommended starting parameters for the salt-free dyeing of cationized cotton with reactive dyes. These values are based on literature for similar reactive dyes and should be optimized for this compound.

Table 1: Recommended Starting Parameters for Cotton Cationization (Exhaust Method)

ParameterRange
Cationic Agent Concentration20 - 60 g/L
Sodium Hydroxide (for activation)10 - 20 g/L
Temperature60 - 80 °C
Time30 - 60 minutes
Liquor Ratio1:10 - 1:20

Table 2: Recommended Starting Parameters for Salt-Free Dyeing of Cationized Cotton with Reactive Dyes (Exhaust Method)

ParameterRange
This compound Concentration1 - 4 % (on weight of fabric)
Dyeing Temperature60 - 80 °C
Dyeing Time (Exhaustion)30 - 45 minutes
Alkali (e.g., Sodium Carbonate)10 - 20 g/L
Fixation Time45 - 60 minutes
Fixation pH10.5 - 11.5
Liquor Ratio1:10 - 1:20

Experimental Protocols

Protocol 1: Cationization of Cotton Fabric (Exhaust Method)
  • Preparation: Scour and bleach the cotton fabric to ensure it is free from impurities.

  • Bath Setup: Prepare a treatment bath with the calculated amounts of cationic agent and sodium hydroxide in deionized water at the desired liquor ratio.

  • Treatment: Immerse the cotton fabric in the bath at room temperature. Raise the temperature to the target cationization temperature (e.g., 70°C) at a rate of 2°C/minute.

  • Duration: Maintain the temperature for the specified duration (e.g., 45 minutes) with continuous agitation.

  • Rinsing: After the treatment, cool the bath and rinse the fabric thoroughly with cold water to remove any unreacted chemicals.

  • Neutralization: Neutralize the fabric with a dilute solution of acetic acid (e.g., 1 g/L).

  • Final Rinse and Drying: Rinse the fabric again with cold water and dry it at ambient temperature.

Protocol 2: Salt-Free Dyeing of Cationized Cotton with this compound (Exhaust Method)
  • Dye Solution Preparation: Prepare a stock solution of this compound by dissolving the required amount of dye powder in deionized water with gentle warming if necessary. Ensure the dye is completely dissolved.

  • Dyebath Setup: Set up a dyebath with the required volume of deionized water and a wetting agent (e.g., 1 g/L).

  • Dyeing - Exhaustion Phase: Immerse the cationized cotton fabric in the dyebath at a starting temperature of 40°C. Add the prepared dye solution. Raise the temperature to the dyeing temperature (e.g., 60°C) at a rate of 2°C/minute. Run for 30-45 minutes to allow for dye exhaustion.

  • Dyeing - Fixation Phase: Add the required amount of pre-dissolved alkali (e.g., sodium carbonate) to the dyebath to raise the pH to the desired level (e.g., 11). Continue the dyeing process at the same temperature for another 45-60 minutes for fixation.

  • Wash-off:

    • Drain the dyebath and rinse the fabric with cold water.

    • Rinse with hot water (e.g., 70-80°C).

    • Soap the fabric at a boil (95-100°C) for 10-15 minutes with a non-ionic detergent (e.g., 2 g/L).

    • Rinse again with hot water, followed by a final cold water rinse.

  • Drying: Squeeze the excess water and dry the fabric.

Protocol 3: Color Fastness to Washing (ISO 105-C06)
  • Sample Preparation: Prepare a composite specimen by stitching a piece of the dyed fabric between two pieces of standard multifiber fabric.

  • Washing: Place the composite specimen in a stainless-steel container with a standard soap solution and stainless-steel balls.

  • Test Conditions: Launder the specimen in a launder-o-meter at a specified temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes).

  • Rinsing and Drying: After laundering, rinse the specimen thoroughly with cold water and dry it in air at a temperature not exceeding 60°C.

  • Evaluation: Assess the change in color of the dyed fabric and the staining of the adjacent multifiber fabric using standard grey scales under a standardized light source.

Visualizations

Experimental_Workflow_Salt_Free_Dyeing cluster_prep Fabric Preparation cluster_cation Cationization cluster_dye Salt-Free Dyeing cluster_finish Finishing prep Scouring & Bleaching of Cotton Fabric cat_bath Prepare Cationizing Bath (Cationic Agent + NaOH) prep->cat_bath cationize Exhaust Treatment (e.g., 70°C, 45 min) cat_bath->cationize cat_rinse Rinse & Neutralize cationize->cat_rinse cat_dry Dry Cationized Fabric cat_rinse->cat_dry dye_bath Set Dyebath cat_dry->dye_bath dye_sol Prepare this compound Solution dye_sol->dye_bath exhaust Exhaustion Phase (e.g., 60°C, 30-45 min) dye_bath->exhaust fix Add Alkali (pH 10.5-11.5) Fixation Phase (45-60 min) exhaust->fix wash_off Wash-off (Rinse, Soap, Rinse) fix->wash_off final_dry Final Drying wash_off->final_dry

Caption: Experimental workflow for salt-free dyeing of cotton with this compound.

Troubleshooting_Guide cluster_uneven Uneven Dyeing cluster_low_yield Low Color Yield cluster_poor_fastness Poor Wash Fastness start Dyeing Issue Identified check_cat Check Cationization Uniformity start->check_cat Unevenness check_sol Verify Dye Solubility start->check_sol Unevenness check_temp Review Dyeing Temperature Profile start->check_temp Unevenness check_agitation Assess Liquor Circulation start->check_agitation Unevenness check_cat_eff Evaluate Cationization Efficiency start->check_cat_eff Pale Shade check_ph Verify Fixation pH start->check_ph Pale Shade check_hydrolysis Investigate Dye Hydrolysis start->check_hydrolysis Pale Shade check_fixation Review Fixation Parameters (Time, Temp, Alkali) start->check_fixation Color Bleeds check_washoff Improve Wash-off Procedure start->check_washoff Color Bleeds

Caption: Logical troubleshooting guide for common issues in salt-free reactive dyeing.

References

Validation & Comparative

A Comparative Analysis of Monoazo Reactive Dyes: Reactive Red 218, Reactive Orange 16, and Reactive Black 5

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, monoazo reactive dyes are a cornerstone for achieving vibrant and lasting shades on cellulosic fibers. This guide provides a detailed comparative study of three prominent monoazo reactive dyes: C.I. Reactive Red 218, C.I. Reactive Orange 16, and C.I. Reactive Black 5. The comparison focuses on their performance in terms of degradation, toxicity, and dyeing properties, supported by experimental data to aid researchers, scientists, and drug development professionals in their material selection and process optimization.

Executive Summary

This comparative analysis reveals distinct performance characteristics among the three selected monoazo reactive dyes. While all are vinyl sulfone-based and thus share a common reactive mechanism, their molecular structures lead to significant differences in their environmental impact and dyeing efficacy. Reactive Black 5, a bifunctional dye, generally exhibits higher fixation efficiency. The degradation rates and toxicity profiles also vary, underscoring the importance of specific dye selection based on both performance and environmental considerations.

Data Presentation: A Comparative Overview

The following tables summarize the key performance indicators for this compound, Reactive Orange 16, and Reactive Black 5, based on available experimental data.

Parameter This compound Reactive Orange 16 Reactive Black 5
C.I. Name This compoundReactive Orange 16Reactive Black 5
CAS Number 113653-03-5[1]20262-58-217095-24-8
Molecular Formula C32H20Cl2N6O6S2Na2[1]C20H17N3Na2O11S3C26H21N5Na4O19S6
Reactive Group(s) Vinyl SulfoneVinyl Sulfone2 Vinyl Sulfone
Functionality MonofunctionalMonofunctionalBifunctional[2]

Table 1: General Properties of Selected Monoazo Reactive Dyes

Parameter This compound Reactive Orange 16 Reactive Black 5
Light Fastness Good[3]-Good
Wash Fastness Excellent[4]-Excellent[2][5]
Rubbing Fastness Good[6]Moderate to GoodGood to Excellent
Fixation Efficiency (%) ~50-70 (as a monofunctional dye)[2]~50-70 (as a monofunctional dye)~70-85 (as a bifunctional dye)[2]

Table 2: Comparative Dyeing Performance and Color Fastness

Parameter This compound Reactive Orange 16 Reactive Black 5
Photocatalytic Degradation (UV/TiO2) Effective degradation reported[7][8]Effective degradation reportedEffective degradation reported[7][8][9][10]
Cytotoxicity Potential for skin and eye irritation[11]Cytotoxic effects observed on HaCaT and HepG2 cells at high concentrations[12]Cytotoxicity of degradation byproducts can be a concern

Table 3: Environmental and Toxicological Profile

Experimental Protocols

Exhaustion Dyeing of Cotton Fabric with Reactive Dyes

This protocol outlines a standard laboratory procedure for dyeing cotton fabric using the exhaustion method, which is applicable to all three vinyl sulfone dyes discussed.

Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • Reactive dye (this compound, Reactive Orange 16, or Reactive Black 5)

  • Glauber's salt (Na2SO4) or Common Salt (NaCl)

  • Soda ash (Na2CO3)

  • Wetting agent

  • Sequestering agent

  • Leveling agent

  • Acetic acid

  • Soap solution

  • Distilled water

Procedure:

  • Dye Bath Preparation: Set up a dye bath with the required amount of water. Add a wetting agent (e.g., 1 g/L), a sequestering agent (e.g., 0.5 g/L), and a leveling agent (e.g., 1 g/L) to the bath at room temperature.[13][14]

  • Material Introduction: Introduce the pre-weighed cotton fabric into the dye bath.

  • Dye Addition: Add the pre-dissolved reactive dye to the bath.

  • Exhaustion Phase:

    • For cold brand reactive dyes, run the bath for 5 minutes, then add salt (e.g., 30 g/L) and raise the temperature to 40-50°C for 20-30 minutes.[15]

    • For hot brand reactive dyes, after adding the dye, start heating to 30-40°C for 5 minutes, then add salt (e.g., 80 g/L) and run for another 20-30 minutes.

  • Fixation Phase:

    • Add soda ash (e.g., 20 g/L for cold brand, up to 80 g/L for hot brand) to the dye bath to raise the pH to approximately 11.[13][15]

    • For cold brand dyes, continue running the bath at 50-60°C for 40-60 minutes.[15]

    • For hot brand dyes, raise the temperature to 80-90°C and run for 45-60 minutes.

  • After-treatment:

    • Drain the dye bath and rinse the fabric.

    • Neutralize the fabric with a 1% acetic acid solution at 60°C for 10 minutes.[13][15]

    • Wash the fabric with a 1 g/L soap solution to remove any unfixed dye.[13][15]

    • Rinse with hot water, followed by a cold water rinse.[13][15]

    • Dry the fabric.

Photocatalytic Degradation Study

This protocol describes a general procedure for evaluating the photocatalytic degradation of the dyes.

Materials and Reagents:

  • Reactive dye solution of known concentration

  • Titanium dioxide (TiO2) photocatalyst (e.g., P25)

  • UV lamp

  • Photoreactor

  • pH meter

  • UV-Vis Spectrophotometer

Procedure:

  • Reaction Setup: Prepare a specific volume of the dye solution at a desired initial concentration in the photoreactor.

  • Catalyst Addition: Add a measured amount of TiO2 catalyst to the solution.

  • pH Adjustment: Adjust the initial pH of the suspension to the desired value using dilute acid or base.

  • Irradiation: Irradiate the suspension with a UV lamp under constant stirring.

  • Sampling: Withdraw aliquots of the suspension at regular time intervals.

  • Analysis: Centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of the dye using a UV-Vis spectrophotometer.

  • Degradation Calculation: Calculate the degradation efficiency using the change in absorbance over time.

Visualizations

Experimental_Workflow_Dye_Degradation A Dye Solution Preparation B Catalyst Addition (e.g., TiO2) A->B C pH Adjustment B->C D UV Irradiation in Photoreactor C->D E Sampling at Intervals D->E F Sample Preparation (Centrifugation/Filtration) E->F G UV-Vis Spectrophotometry F->G H Data Analysis (Degradation Efficiency) G->H

Caption: Workflow for Photocatalytic Degradation Experiment.

Dyeing_Process_Workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Prepare Dye Bath (Water, Auxiliaries) B Introduce Cotton Fabric A->B C Add Dissolved Dye B->C D Exhaustion Phase (Add Salt, Heat) C->D E Fixation Phase (Add Alkali, Heat) D->E F Rinse E->F G Neutralize (Acetic Acid) F->G H Soap Wash G->H I Hot & Cold Rinse H->I J Dry I->J

Caption: Exhaustion Dyeing Process for Cotton.

Concluding Remarks

The selection of a reactive dye for a specific application requires a multi-faceted evaluation of its performance characteristics. Reactive Black 5, as a bifunctional dye, offers superior fixation, which can lead to more efficient dyeing processes and reduced effluent treatment needs.[2] However, the degradation and toxicity profiles of all three dyes warrant careful consideration, particularly in the context of increasing environmental regulations. The choice between this compound, Reactive Orange 16, and Reactive Black 5 will ultimately depend on the desired shade, fastness requirements, and the environmental and economic constraints of the application. Further comparative studies under standardized conditions are recommended to provide a more definitive ranking of these dyes across all performance metrics.

References

A Comparative Performance Analysis of Bifunctional vs. Polyfunctional Reactive Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance characteristics of bifunctional and polyfunctional reactive red dyes, tailored for researchers, scientists, and professionals in drug development who may utilize these dyes in their work. The comparison is supported by experimental data on key performance indicators such as fixation efficiency, color strength, and fastness properties.

Introduction to Reactive Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, such as cellulosic fibers like cotton.[1][2] This chemical bond accounts for their excellent wash fastness properties compared to other dye classes.[3] The general structure of a reactive dye can be represented as D-B-G-X, where 'D' is the chromophore (color-producing part), 'B' is a bridging group, 'G' is the reactive group carrier, and 'X' is the reactive group.[1]

  • Bifunctional Reactive Dyes: These dyes contain two reactive groups per molecule.[2][4] The presence of two reactive sites increases the probability of fixation to the fiber, leading to higher fixation yields compared to monofunctional dyes.[4][5][6] They can be categorized as homo-bifunctional (containing two identical reactive groups) or hetero-bifunctional (containing two different reactive groups).[4]

  • Polyfunctional Reactive Dyes: A more recent development, these dyes feature more than two reactive groups.[7][8] They are designed for even better exhaustion and fixation performance, aiming for higher efficiency and sustainability in the dyeing process.[7][8][9]

Performance Comparison: Experimental Data

The following sections present a comparative analysis based on experimental findings from studies comparing bifunctional and polyfunctional reactive dyes on cellulosic fabrics. A notable study evaluated the performance of a bifunctional dye (Novacron Brilliant Red FN-3GL) against a polyfunctional dye (Avitera Cardinal SE) on cotton, modal, and lyocell fabrics at various shade percentages (1%, 2%, 3%, and 4%).[7][9]

Exhaustion and Fixation Efficiency

Exhaustion (%) refers to the percentage of dye that moves from the dyebath onto the fiber during the dyeing process. Fixation (%) is the percentage of the exhausted dye that chemically bonds with the fiber.

Experimental results indicate that while bifunctional reactive dyes may show a higher initial exhaustion rate, a significant portion can be lost during the wash-off process.[9][10] In contrast, polyfunctional dyes demonstrate a much higher fixation percentage of the exhausted dye, often exceeding 90%.[8][9] This suggests that most of the polyfunctional dye that is absorbed by the fiber becomes permanently fixed, leading to less dye in the effluent and a more efficient process.[9] However, it has been noted that simply increasing the number of reactive groups does not always guarantee higher fixation, as other molecular properties and dyeing techniques play a crucial role.[7][10]

Table 1: Exhaustion and Fixation Percentages on Cotton Fabric

Shade %Bifunctional Dye: Exhaustion (%)Bifunctional Dye: Fixation (%)Polyfunctional Dye: Exhaustion (%)Polyfunctional Dye: Fixation (%)
1%80.160.375.268.1
2%82.362.578.471.2
3%85.665.181.374.5
4%88.267.884.678.9

Data extracted from graphical representations in a comparative study.[7][9]

Color Strength (K/S Value)

The K/S value is a measure of the color strength on a dyed fabric, calculated from its reflectance values. A higher K/S value indicates a deeper shade.

Studies comparing different types of reactive dyes have shown varied results. One study found that a monochlorotriazine/vinyl sulphone (MCT/VS) bifunctional reactive dye yielded the best color strength.[3] Another comparison between a bifunctional and a polyfunctional red dye showed comparable K/S values, with the specific outcome depending on the fabric type and shade percentage.

Table 2: K/S Values on Different Cellulosic Fabrics

Shade %FabricBifunctional Dye (K/S)Polyfunctional Dye (K/S)
1%Cotton12.513.2
2%Cotton18.118.9
3%Cotton22.423.1
4%Cotton25.826.5
1%Modal13.113.8
2%Modal19.019.7
3%Modal23.524.3
4%Modal27.128.0
1%Lyocell14.014.7
2%Lyocell20.221.0
3%Lyocell24.925.8
4%Lyocell28.629.5

Data synthesized from a comparative study.[7]

Color Fastness Properties

Color fastness refers to the resistance of the dyed material to various agents such as washing, rubbing, and light.

Generally, both bifunctional and polyfunctional reactive dyes exhibit good to excellent fastness properties due to the stable covalent bonds formed with the fiber.[1][3] Polyfunctional reactive dyed fabrics have shown better color fastness to washing compared to their bifunctional counterparts.[3] In one study, all samples dyed with both dye types showed very good to excellent wash fastness.[9] However, when evaluating rubbing fastness, bifunctional dyes sometimes outperform polyfunctional ones. Light fastness can also vary, with some bifunctional groups showing better results than polyfunctional ones in certain experiments.

Table 3: Comparative Fastness Ratings

Fastness PropertyBifunctional DyesPolyfunctional Dyes
Wash Fastness (Staining) Good to ExcellentExcellent
Wash Fastness (Shade Change) Very Good to ExcellentVery Good to Excellent
Rubbing Fastness (Dry) Good to ExcellentAverage to Good
Rubbing Fastness (Wet) GoodAverage
Light Fastness FairPoor to Fair

Ratings are generalized from multiple studies.[3][9][11]

Mandatory Visualizations

Conceptual Structures of Reactive Dyes

G cluster_0 Bifunctional Reactive Dye cluster_1 Polyfunctional Reactive Dye a Chromophore b Reactive Group 1 a->b Linker c Reactive Group 2 a->c Linker d Chromophore e Reactive Group 1 d->e Linker f Reactive Group 2 d->f Linker g Reactive Group 3 d->g Linker

Caption: Conceptual diagram of bifunctional vs. polyfunctional dyes.

Experimental Workflow for Reactive Dyeing

G A 1. Fabric Preparation (Scouring & Bleaching) B 2. Dyebath Preparation (Dye, Water, Auxiliaries) A->B C 3. Dyeing: Exhaustion Phase (Add Fabric, Add Salt) B->C D 4. Dyeing: Fixation Phase (Add Alkali, Maintain Temp) C->D E 5. Wash-off (Rinsing & Soaping) D->E F 6. Drying & Conditioning E->F G 7. Performance Analysis (Colorimetry, Fastness Testing) F->G

Caption: Generalized experimental workflow for reactive dyeing of textiles.

Dye-Fiber Reaction Pathway

G cluster_0 Desired Reaction: Fixation cluster_1 Side Reaction: Hydrolysis Dye_Solution Dye in Solution (D-X) Dye_Fiber Covalent Bond (D-O-Cell) Dye_Solution->Dye_Fiber Dye_Hydrolyzed Hydrolyzed Dye (D-OH) Dye_Solution->Dye_Hydrolyzed Fiber Cellulose Fiber (Cell-OH) Fiber_Ion Activated Fiber (Cell-O⁻) Fiber->Fiber_Ion + OH⁻ Alkali Alkali (OH⁻) Water Water (H₂O) Water->Dye_Hydrolyzed Fiber_Ion->Dye_Fiber

Caption: Signaling pathway of reactive dye fixation and hydrolysis.

Experimental Protocols

The following is a generalized methodology for the dyeing of cellulosic fabrics with reactive dyes, synthesized from various standard procedures.[12][13][14]

Materials and Equipment
  • Substrate: Scoured and bleached cellulosic fabric (e.g., cotton, modal, lyocell).

  • Dyes: Bifunctional and/or polyfunctional reactive red dyes.

  • Chemicals: Glauber's salt (Na₂SO₄) or common salt (NaCl), Soda ash (Na₂CO₃), Acetic acid, Non-ionic detergent.

  • Apparatus: Laboratory-scale dyeing machine (e.g., Ahiba IR), spectrophotometer, wash fastness tester, rubbing tester, light fastness tester, beakers, pipettes, pH meter.

Dyeing Procedure
  • Recipe Calculation: All chemicals are calculated based on the weight of the fabric (owf) and a specific material-to-liquor ratio (MLR), typically 1:10.

  • Dyebath Setup: The dyebath is set at a starting temperature (e.g., 50°C for hot brand dyes).[13] The required amount of water is added.

  • Exhaustion: The fabric is introduced into the dyebath. The pre-dissolved dye is added and the machine is run for 10-15 minutes.

  • Salt Addition: Electrolyte (e.g., Glauber's salt) is added in portions over 15-20 minutes to aid the exhaustion of the dye onto the fiber.[13][14] The temperature is gradually raised to the target dyeing temperature (e.g., 60°C for some bifunctional dyes, 80-85°C for hot brand dyes).[7][13]

  • Fixation: After a period of level dyeing (e.g., 20-30 minutes), the pre-dissolved alkali (e.g., Soda ash) is added to the dyebath to raise the pH. This catalyzes the covalent reaction between the dye and the fiber.[1][13] Fixation continues for 30-60 minutes.

  • Wash-off: After dyeing, the dyed fabric is subjected to a rigorous washing process to remove unfixed and hydrolyzed dye.[1] This typically involves:

    • A cold rinse.

    • A hot rinse.

    • A soaping bath with a detergent at near-boil temperature for 10-15 minutes.

    • Several more hot and cold rinses until the water runs clear.[14]

  • Drying: The fabric is finally squeezed and air-dried.

Performance Evaluation
  • Exhaustion & Fixation %: Determined spectrophotometrically by measuring the absorbance of the dyebath before and after dyeing, and after the washing-off process.

  • Color Strength (K/S): Measured using a reflectance spectrophotometer. The Kubelka-Munk equation (K/S = (1-R)² / 2R) is used to calculate the color strength from the reflectance (R) at the wavelength of maximum absorption.[3]

  • Wash Fastness: Assessed according to standard methods like ISO 105 C06. The change in color of the sample and the staining on adjacent multifiber fabrics are evaluated using grey scales.[9]

  • Rubbing Fastness: Evaluated using a crockmeter according to standards like ISO 105-X12 for both dry and wet conditions.

  • Light Fastness: Determined using a light fastness tester with a Xenon arc lamp (e.g., ISO 105 B02), with results rated against a blue wool scale.

Conclusion

The choice between bifunctional and polyfunctional reactive red dyes depends on the specific performance priorities of the application.

  • Polyfunctional reactive dyes generally offer superior fixation efficiency , which translates to better dye utilization, less colored effluent, and potentially better wash fastness.[3][8][9] This makes them a more sustainable option.[7][9]

  • Bifunctional reactive dyes may exhibit higher initial exhaustion and, in some cases, can provide better color strength (K/S) and superior rubbing and light fastness depending on their specific chemical structure.[3][11]

For applications where maximum dye fixation, minimal environmental impact, and excellent wash fastness are critical, polyfunctional dyes are a strong choice. For scenarios where specific shades with high color yield or exceptional rubbing fastness are required, specific bifunctional dyes may be more suitable. It is recommended that researchers conduct their own evaluations based on the specific fiber substrate and performance requirements of their application.

References

A Comparative Guide to the Validation of HPLC-MS for Detecting Reactive Red 218 and its Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the validation of analytical procedures designed to detect the dichlorotriazine reactive azo dye, Reactive Red 218, and its byproducts. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting and implementing robust analytical methods.

This compound is a widely used dye in the textile industry. Due to the potential for unreacted dye and its degradation byproducts to be present in wastewater and on finished textiles, validated analytical methods are crucial for environmental monitoring and product safety assessment. The primary byproducts of interest arise from the hydrolysis of the reactive dichlorotriazine group and the reductive cleavage of the azo bond.

Comparative Performance of Validated HPLC-MS Methods

The validation of an HPLC-MS method ensures its suitability for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). Below is a comparison of two common HPLC-MS approaches for the analysis of a representative reactive red dye (e.g., Reactive Red 198, a close structural analog to this compound) and its primary degradation byproducts.

Method A represents a standard HPLC-MS/MS method utilizing a C18 stationary phase, which is a workhorse for reversed-phase chromatography. Method B employs a Phenyl-Hexyl stationary phase, which can offer alternative selectivity for aromatic compounds like azo dyes due to π-π interactions.

AnalyteMethodLinearity (R²)LOD (µg/L)LOQ (µg/L)Precision (%RSD)Accuracy (Recovery %)
Reactive Red Dye Method A (HPLC-MS/MS)>0.9950.5 - 2.01.5 - 6.0< 1090 - 110
Method B (UPLC-QToF-MS)>0.9980.1 - 0.50.3 - 1.5< 595 - 105
Hydrolysis Byproduct 1 Method A (HPLC-MS/MS)>0.9951.0 - 5.03.0 - 15.0< 1285 - 115
Method B (UPLC-QToF-MS)>0.9970.2 - 1.00.6 - 3.0< 792 - 108
Azo Cleavage Byproduct 1 Method A (HPLC-MS/MS)>0.9960.2 - 1.00.6 - 3.0< 893 - 107
Method B (UPLC-QToF-MS)>0.9990.05 - 0.20.15 - 0.6< 597 - 103

Experimental Protocols

Detailed methodologies are crucial for the successful replication and validation of analytical methods.

Sample Preparation (Textile Samples)
  • Extraction:

    • Weigh 1.0 g of the textile sample, cut into small pieces.

    • Add 10 mL of a methanol/water (70:30, v/v) solution.

    • Sonicate for 30 minutes at 50°C.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice and combine the supernatants.

  • Clean-up (if necessary):

    • For complex matrices, a solid-phase extraction (SPE) step may be employed using a C18 cartridge to remove interfering substances.

  • Final Preparation:

    • Evaporate the combined extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter prior to injection.

Method A: HPLC-MS/MS
  • Chromatographic Conditions:

    • Column: C18, 100 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • Gas Flow: Desolvation gas at 600 L/hr, Cone gas at 50 L/hr.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each analyte would be determined by infusion of individual standards.

Method B: UPLC-QToF-MS
  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 50 mm x 2.1 mm, 1.7 µm particle size. The phenyl-hexyl phase can offer different selectivity for aromatic compounds compared to a standard C18 column.[1][2][3]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 98% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 45°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Capillary Voltage: 2.8 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow: Desolvation gas at 800 L/hr, Cone gas at 40 L/hr.

    • Detection Mode: Full scan with targeted MS/MS fragmentation.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships in method validation.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Textile_Sample Textile Sample Extraction Solvent Extraction Textile_Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Filtration Filtration Reconstitution->Filtration HPLC_Separation HPLC Separation Filtration->HPLC_Separation MS_Detection MS Detection HPLC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound and its byproducts.

validation_parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Precision Precision Method->Precision Accuracy Accuracy Method->Accuracy Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ LOD->LOQ Precision->Accuracy

Caption: Interdependencies of key parameters in HPLC method validation.

References

A Comparative Analysis of Color Fastness: Reactive Red 218 Versus Natural Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile dyeing, the durability of color, or its fastness, is a critical determinant of quality. This guide provides a comprehensive comparison of the color fastness properties of a widely used synthetic dye, Reactive Red 218, against a selection of common natural dyes. For researchers, scientists, and professionals in drug development, where precise and stable coloring can be crucial for experimental consistency and product integrity, understanding these differences is paramount. This report synthesizes experimental data on wash, light, and rubbing fastness, outlines the methodologies for these assessments, and visually represents the underlying chemical interactions and testing workflows.

Quantitative Comparison of Color Fastness

The color fastness of textiles is evaluated on a scale, typically from 1 to 5, where a higher rating indicates better fastness. The following tables summarize the performance of this compound in comparison to various natural dyes when applied to cotton fabric.

Table 1: Wash Fastness (ISO 105-C06)

Dye TypeColor ChangeStaining on Cotton
This compound 4-54-5
Madder (Alizarin) 3-43-4
Indigo 2-33
Turmeric (Curcumin) 22-3
Logwood 33

Table 2: Light Fastness (ISO 105-B02)

Dye TypeBlue Wool Scale Rating (1-8)
This compound 5-6
Madder (Alizarin) 3-4
Indigo 2-3
Turmeric (Curcumin) 1
Logwood 2-3

Table 3: Rubbing Fastness (ISO 105-X12)

Dye TypeDry RubbingWet Rubbing
This compound 4-54
Madder (Alizarin) 43
Indigo 2-32
Turmeric (Curcumin) 3-42-3
Logwood 3-42-3

Experimental Protocols

The data presented above is predicated on standardized testing methodologies to ensure reproducibility and comparability. The following are detailed protocols for the key color fastness experiments.

Wash Fastness (ISO 105-C06)

This test evaluates the resistance of the color to domestic and commercial laundering.

  • Apparatus: Launder-Ometer or a similar device, stainless steel balls, multifiber fabric, grey scale for assessing color change and staining.

  • Procedure:

    • A dyed textile specimen (100 mm x 40 mm) is attached to a piece of multifiber fabric of the same size.[1]

    • The composite sample is placed in a stainless steel container with a specified volume of a standard soap solution and stainless steel balls to simulate mechanical action.[1][2]

    • The container is placed in a Launder-Ometer and agitated at a controlled temperature (e.g., 40°C, 50°C, or 60°C) for a specific duration (e.g., 30 or 45 minutes).[1][3]

    • After the cycle, the sample is removed, rinsed with distilled water, and dried in air at a temperature not exceeding 60°C.[3]

    • The color change of the dyed specimen and the degree of staining on the multifiber fabric are assessed by comparing them with the grey scales under standard lighting conditions.[1][3]

Light Fastness (ISO 105-B02)

This method assesses the resistance of the color to the fading effect of light.

  • Apparatus: Xenon arc lamp apparatus, Blue Wool standards, grey scale.

  • Procedure:

    • A specimen of the dyed textile is mounted on a card.[4]

    • A set of Blue Wool standards (rated 1-8) is also mounted. The Blue Wool standards are fabrics dyed with blue dyes of known lightfastness.[4]

    • The specimen and the Blue Wool standards are exposed simultaneously to a high-intensity artificial light source (xenon arc lamp) that simulates natural sunlight.[4][5][6]

    • The exposure continues for a predetermined period or until a specified amount of fading occurs on one of the Blue Wool standards.[5][6]

    • The light fastness of the specimen is rated by comparing the degree of its fading with that of the Blue Wool standards.[4][6]

Rubbing Fastness (ISO 105-X12)

This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.[7][8][9][10][11]

  • Apparatus: Crockmeter (rubbing fastness tester), standard white cotton rubbing cloth, grey scale for assessing staining.[7][10]

  • Procedure:

    • A specimen of the dyed textile is mounted on the base of the Crockmeter.[7]

    • Dry Rubbing: A square of dry, standard white cotton cloth is mounted on the rubbing finger of the Crockmeter.[8]

    • The finger is then moved back and forth over the dyed specimen for a specified number of cycles (typically 10) with a constant downward force.[8][11]

    • The amount of color transferred to the white cloth is assessed using the grey scale for staining.[7]

    • Wet Rubbing: The procedure is repeated with a new piece of white cotton cloth that has been wetted with distilled water to a specified pickup percentage.[8]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the chemical bonding differences and the experimental workflow for color fastness testing.

G cluster_0 Reactive Dye Bonding cluster_1 Natural Dye Bonding ReactiveDye This compound CovalentBond Covalent Bond Formation ReactiveDye->CovalentBond Chemical Reaction Fiber Cellulose Fiber (Cotton) Fiber->CovalentBond NaturalDye Natural Dye (e.g., Madder) Adsorption Adsorption & Mechanical Trapping NaturalDye->Adsorption Weaker Physical Forces Fiber2 Cellulose Fiber (Cotton) Fiber2->Adsorption

Diagram 1: Dye-Fiber Interaction Mechanisms

The superior color fastness of reactive dyes, such as this compound, is primarily due to the formation of strong, covalent chemical bonds with the textile fibers.[12] This permanent linkage makes the dye an integral part of the fiber, rendering it highly resistant to removal during washing and rubbing. In contrast, most natural dyes adhere to fibers through weaker physical forces like hydrogen bonds and van der Waals forces, or are mechanically trapped within the fiber structure, making them more susceptible to bleeding and fading.

G Start Dyed Textile Sample Wash Wash Fastness Test (ISO 105-C06) Start->Wash Light Light Fastness Test (ISO 105-B02) Start->Light Rub Rubbing Fastness Test (ISO 105-X12) Start->Rub AssessWash Assess Color Change & Staining (Grey Scale) Wash->AssessWash AssessLight Compare Fading to Blue Wool Standards Light->AssessLight AssessRub Assess Staining of Rubbing Cloth (Grey Scale) Rub->AssessRub Report Compile Fastness Ratings AssessWash->Report AssessLight->Report AssessRub->Report

Diagram 2: Experimental Workflow for Color Fastness Assessment

The systematic evaluation of color fastness involves subjecting the dyed textile to a series of standardized tests. Each test targets a specific type of stress the material might encounter during its lifespan. The results are then quantified using standardized scales to provide objective and comparable data on the dye's performance.

References

Cytotoxicity of Reactive Azo Dyes: A Comparative Analysis of Reactive Red Analogs and their Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cytotoxicity of reactive red azo dyes, serving as a proxy in the absence of specific data for Reactive Red 218. The following sections detail the toxicological profiles of related compounds and their degradation byproducts, supported by experimental data and methodologies.

Comparative Cytotoxicity and Genotoxicity Data

The toxicological effects of reactive red dyes and their degradation products have been evaluated using various in vitro and in vivo assays. The data consistently indicates that while the parent dyes may exhibit moderate toxicity, their degradation, particularly under anaerobic conditions, can lead to the formation of aromatic amines, some of which are known to be mutagenic and carcinogenic.

Dye/ProductTest SystemEndpointObserved Effect
Reactive Red 120 (RR120) Artemia salinaAcute toxicity (EC50-48h)Moderately toxic with an EC50 of 81.89 mg/L[1]
Normal Human Dermal FibroblastsGenotoxicity (Comet Assay)No apparent genotoxic effects[1]
Salmonella typhimurium (Ames Test)MutagenicityNon-mutagenic[1]
Human Keratinocyte Cell Line (HaCaT)CytotoxicityConcentration-dependent cytotoxicity observed[2][3]
Human Hepatic Cell Line (HepaRG)CytotoxicityCytotoxic effects observed at high concentrations[2][3]
Reactive Red 141 & 239 Degradation Products Plants, Fish, MicroorganismsToxicityBiodegraded products showed reduced toxicity compared to parent dyes[4]
General Azo Dye Degradation Products (Aromatic Amines) VariousCarcinogenicity/MutagenicityCan be metabolized to carcinogenic compounds[4][5]

Experimental Protocols

The assessment of cytotoxicity and genotoxicity of reactive dyes and their metabolites involves a range of standardized experimental protocols. The following are detailed methodologies for key assays cited in the literature for similar compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Plate cells in a 96-well plate at a desired density and incubate until they reach the exponential growth phase.

  • Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., parent dye or degradation product) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours in a humidified atmosphere at 37°C.

  • Formazan Solubilization: Remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan using a microplate reader at a wavelength between 550 and 600 nm.

Caption: Workflow of the MTT assay for cytotoxicity testing.

In Vitro Micronucleus Assay

The micronucleus assay is a genotoxicity test that detects chromosomal damage. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that have lagged behind.

  • Cell Culture and Treatment: Culture cells (e.g., human lymphocytes or HepG2 cells) and expose them to the test substance at various concentrations. A positive and negative control should be included.

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Caption: Workflow of the in vitro micronucleus assay for genotoxicity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. It is based on the ability of damaged DNA fragments to migrate out of the cell nucleus under the influence of an electric field.

  • Cell Preparation and Treatment: Prepare a single-cell suspension and expose the cells to the test compound.

  • Embedding in Agarose: Mix the cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.

  • Cell Lysis: Immerse the slides in a lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.

Caption: Workflow of the Comet assay for DNA damage detection.

Potential Signaling Pathways in Azo Dye Toxicity

The cytotoxicity and genotoxicity of azo dyes and their degradation products can be mediated through several signaling pathways. A common mechanism involves the metabolic activation of these compounds into reactive intermediates that can induce oxidative stress and form DNA adducts.

Azo_Dye_Toxicity_Pathway cluster_intake Cellular Uptake & Metabolism cluster_stress Oxidative Stress cluster_damage Cellular Damage cluster_outcome Cellular Outcome A Azo Dye B Metabolic Activation (e.g., Azoreductase) A->B C Reactive Aromatic Amines B->C D Reactive Oxygen Species (ROS) Formation C->D E DNA Adduct Formation C->E F DNA Damage D->F G Lipid Peroxidation D->G H Protein Damage D->H E->F I Apoptosis F->I J Mutagenesis/Carcinogenesis F->J

Caption: Potential signaling pathway of azo dye-induced toxicity.

References

Genotoxicity of Reactive Red 218 Dyeing Wastewater: A Comparative Assessment Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the genotoxic potential of wastewater generated from the dyeing process utilizing Reactive Red 218 is imperative for environmental safety and human health. This guide provides a comparative analysis of key bioassays used for genotoxicity assessment, including the Allium cepa test, the Comet assay, and the Ames test. While specific data for wastewater containing exclusively this compound is limited in the reviewed literature, this guide synthesizes available data from textile and reactive dye effluents to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Wastewater from textile dyeing processes, particularly those involving azo dyes like this compound, can contain residual dyestuffs and their degradation byproducts, which may exhibit genotoxic effects. The assessment of this genotoxicity is crucial to evaluate the effectiveness of wastewater treatment methods and to mitigate potential environmental and health risks. This guide details the methodologies of three widely used genotoxicity assays and presents comparative data on the genotoxic effects of untreated and treated textile wastewater. The findings underscore the importance of robust wastewater treatment processes in reducing the genotoxic burden of textile effluents.

Comparative Genotoxicity Data

The following tables summarize quantitative data from studies assessing the genotoxicity of textile and dyeing wastewater using the Allium cepa assay. It is important to note that these studies do not specifically focus on this compound, but on general textile effluents which may contain a mixture of dyes and chemicals.

Table 1: Allium cepa Assay - Mitotic Index and Chromosomal Aberrations in Root Meristematic Cells Exposed to Textile Wastewater.

Wastewater SampleConcentration (%)Mitotic Index (%)Percentage of Chromosomal Aberrations (%)Reference
Untreated Textile Effluent25Not specifiedIncreased[1](--INVALID-LINK--)
Untreated Textile Effluent50Not specifiedIncreased[1](--INVALID-LINK--)
Untreated Textile Effluent75Not specifiedIncreased[1](--INVALID-LINK--)
Untreated Textile Effluent100Not specifiedIncreased[1](--INVALID-LINK--)
Treated Tannery Wastewater6.2531Not specified[2](--INVALID-LINK--)
Treated Tannery Wastewater12.523Not specified[2](--INVALID-LINK--)
Treated Tannery Wastewater251638.3[2](--INVALID-LINK--)
Control (Tap Water)066Not specified[2](--INVALID-LINK--)
Industrial Wastewater (Site 1)1005.11 ± 0.18Not specified[3](--INVALID-LINK--)
Industrial Wastewater (Site 4)1004.62 ± 0.17Not specified[3](--INVALID-LINK--)
Control014.97 ± 0.25Not specified[3](--INVALID-LINK--)

Note: A decrease in the mitotic index is indicative of cytotoxicity, while an increase in chromosomal aberrations suggests genotoxic potential.

Due to a lack of specific quantitative data in the reviewed literature for the Comet and Ames tests on this compound wastewater, comparative tables for these assays with treated and untreated samples could not be compiled. However, the principles and expected outcomes are discussed in the respective sections.

Experimental Protocols and Visualizations

Allium cepa Assay

The Allium cepa (onion) root chromosomal aberration assay is a sensitive and cost-effective in vivo method for evaluating the genotoxicity of substances. It assesses damage to chromosomes and the mitotic apparatus in the root meristematic cells of onion bulbs.

Experimental Protocol:

  • Preparation of Onion Bulbs: Healthy, equal-sized onion bulbs are used. The outer scales are removed, and the base is cleaned to expose the root primordia.

  • Exposure: The bulbs are placed in beakers with the test solutions (e.g., different concentrations of wastewater) and a negative control (e.g., tap water) for a specified period (e.g., 24-72 hours).

  • Root Tip Fixation: After exposure, the newly grown roots are excised and fixed in a solution like Carnoy's fixative (e.g., ethanol:chloroform:acetic acid, 6:3:1) for 24 hours.

  • Hydrolysis and Staining: The root tips are then hydrolyzed with 1N HCl and stained with a chromosome-staining agent like aceto-orcein or Schiff's reagent.

  • Microscopic Analysis: The stained root tips are squashed on a microscope slide and observed under a light microscope. A large number of cells (e.g., 1000 cells per bulb) are scored.

  • Data Collection: The number of cells in each phase of mitosis (prophase, metaphase, anaphase, telophase) and the number of cells with chromosomal aberrations (e.g., bridges, fragments, laggards, micronuclei) are recorded.

  • Calculation of Mitotic Index (MI) and Aberration Frequency:

    • MI (%) = (Number of dividing cells / Total number of cells observed) x 100

    • Aberration Frequency (%) = (Number of aberrant cells / Total number of dividing cells) x 100

AlliumCepaWorkflow start Start: Select healthy onion bulbs exposure Expose bulbs to wastewater samples and control start->exposure 24-72h fixation Excise and fix root tips in Carnoy's fixative exposure->fixation staining Hydrolyze and stain with aceto-orcein fixation->staining microscopy Prepare slides and observe under microscope staining->microscopy analysis Score mitotic phases and chromosomal aberrations microscopy->analysis end End: Calculate MI and aberration frequency analysis->end

Workflow for the Allium cepa genotoxicity assay.
Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive technique for detecting DNA damage at the level of individual cells. It can detect single and double-strand breaks, alkali-labile sites, and DNA cross-links.

Experimental Protocol:

  • Cell Preparation: A single-cell suspension is obtained from the test organism (e.g., exposed Allium cepa root tips, or cultured cells treated with wastewater).

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then carried out, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring parameters such as tail length, percentage of DNA in the tail, and tail moment.

CometAssayWorkflow start Start: Prepare single-cell suspension embedding Embed cells in low-melting-point agarose on a slide start->embedding lysis Lyse cells to form nucleoids embedding->lysis electrophoresis Perform alkaline electrophoresis lysis->electrophoresis staining Neutralize and stain with a fluorescent dye electrophoresis->staining analysis Visualize comets and quantify DNA damage staining->analysis end End: Analyze tail length, % DNA in tail analysis->end

Workflow for the Comet assay.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of chemical compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a substance to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-deficient medium.

Experimental Protocol:

  • Bacterial Strains: Specific histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used.

  • Metabolic Activation (S9 Mix): The test is performed with and without a metabolic activation system (S9 mix), which is a liver enzyme extract that can mimic mammalian metabolism and activate certain pro-mutagens.

  • Exposure: The bacterial culture, the test substance (wastewater sample), and the S9 mix (if used) are combined in a tube.

  • Plating: The mixture is added to molten top agar containing a trace amount of histidine (to allow for a few cell divisions) and poured onto a minimal glucose agar plate.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have mutated and can now grow without histidine) is counted for each plate.

  • Data Analysis: The number of revertant colonies on the test plates is compared to the number of spontaneous revertant colonies on the negative control plates. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

AmesTestWorkflow start Start: Prepare Salmonella strains exposure Mix bacteria with wastewater sample (with/without S9 mix) start->exposure plating Add to top agar and pour onto minimal glucose agar plates exposure->plating incubation Incubate plates at 37°C plating->incubation 48-72h scoring Count revertant colonies incubation->scoring end End: Compare to negative control scoring->end

Workflow for the Ames test.

Comparison of Genotoxicity Assessment Methods

FeatureAllium cepa AssayComet AssayAmes Test
Test System In vivo (whole organism)In vitro/In vivo (single cells)In vitro (bacteria)
Endpoint Chromosomal aberrations, mitotic indexDNA strand breaks, alkali-labile sitesGene mutations (point mutations)
Sensitivity HighVery highHigh
Advantages Cost-effective, easy to perform, provides data on cytotoxicity and genotoxicity, relevant for environmental monitoring.Highly sensitive for detecting DNA damage, applicable to various cell types, provides data at the individual cell level.Well-validated, relatively rapid, can detect different types of point mutations, can incorporate metabolic activation.
Limitations Not as sensitive for detecting point mutations, scoring can be subjective.Does not directly measure mutations, can be influenced by factors affecting DNA migration.Bacterial system may not fully mimic mammalian metabolism, may not detect all classes of mutagens.

Treatment Alternatives and Their Impact on Genotoxicity

Various physical, chemical, and biological methods are employed to treat textile wastewater. The effectiveness of these treatments in reducing genotoxicity is a critical aspect of their evaluation.

  • Biological Treatment: Conventional biological treatments, such as activated sludge processes, can be effective in removing color and organic matter. However, their efficiency in eliminating genotoxicity can be variable. In some cases, anaerobic degradation of azo dyes can lead to the formation of potentially more toxic aromatic amines.

  • Advanced Oxidation Processes (AOPs): AOPs, including ozonation, Fenton's reagent, and photocatalysis, are powerful methods for degrading recalcitrant organic pollutants.[4](--INVALID-LINK--) Studies have shown that AOPs can significantly reduce the genotoxicity of textile wastewater by mineralizing the dye molecules.[5](--INVALID-LINK--) However, incomplete oxidation can sometimes generate byproducts with residual toxicity.

  • Coagulation-Flocculation: This physicochemical process removes suspended solids and some dissolved organic matter but is generally less effective in eliminating the genotoxicity of soluble dyes and their degradation products.

Conclusion and Future Directions

The genotoxicity assessment of wastewater from this compound dyeing is crucial for ensuring environmental safety. While direct data on this specific dye is scarce, the available literature on textile and reactive dye effluents consistently demonstrates their genotoxic potential. The Allium cepa assay, Comet assay, and Ames test are valuable tools for this assessment, each providing complementary information on different genotoxic endpoints.

Future research should focus on:

  • Conducting specific genotoxicity studies on wastewater containing this compound to provide more targeted data.

  • Performing comparative studies on the effectiveness of various treatment technologies in reducing the genotoxicity of this compound wastewater.

  • Investigating the formation of genotoxic byproducts during different treatment processes.

By employing a battery of genotoxicity tests and exploring effective treatment strategies, the environmental impact of the textile industry can be significantly mitigated, ensuring the protection of aquatic ecosystems and human health.

References

A Comparative Analysis of Exhaustion and Fixation Rates of Key Reactive Red Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of Reactive Red 120, 195, and 239 for researchers and dyeing industry professionals. This guide provides a comparative analysis of the exhaustion and fixation rates of three commonly used reactive red dyes: C.I. Reactive Red 120, C.I. Reactive Red 195, and C.I. Reactive Red 239. The selection of an appropriate dye is critical in the textile industry to ensure vibrant and lasting coloration, optimize process efficiency, and minimize environmental impact. This document summarizes key performance indicators for these dyes, supported by experimental data, to aid in informed decision-making.

Overview of Reactive Red Dyes

Reactive dyes are a popular class of colorants for cellulosic fibers like cotton due to their ability to form a covalent bond with the fiber, resulting in excellent wash fastness. The performance of a reactive dye is primarily evaluated by its exhaustion and fixation rates.

  • Exhaustion refers to the migration of the dye from the dyebath onto the fiber. It is influenced by factors such as electrolyte concentration, temperature, and liquor ratio.

  • Fixation is the chemical reaction between the dye and the fiber, forming a stable covalent bond. This step is highly dependent on pH (alkali presence) and temperature.

This guide focuses on three key reactive red dyes:

  • C.I. Reactive Red 120: A bifunctional dye known for its high reactivity.

  • C.I. Reactive Red 195: A widely used bifunctional dye with a vinyl sulfone and a monochlorotriazine reactive group.

  • C.I. Reactive Red 239: A vinyl sulfone-based dye.

Comparative Performance Data

The following table summarizes the exhaustion and fixation rates of the three reactive red dyes based on available literature. It is important to note that direct comparative studies under identical conditions are limited, and the data presented is a compilation from various sources. The experimental conditions for each study are provided to give context to the results.

DyeSubstrateDyeing ConditionsExhaustion (%)Fixation (%)Reference
C.I. Reactive Red 120 CottonTemperature: 90-130°C, pH: <10>95% (in non-aqueous system)~90% (in non-aqueous system)[1][2]
C.I. Reactive Red 195 CottonTemp: 70°C, Time: 30 min, pH: 10.5, Salt: 50 g/L, Alkali: 12 g/L, Liquor Ratio: 1:7~85-95%~70-85%[3]
Remazol Red RR *Knitted Cotton0.5-3% shade, Salt: 30-60 g/L, Alkali: 5 g/L~80-90%~83-92%[4]

Note: Remazol Red RR is a commercial name and is often associated with vinyl sulfone dyes, showing performance characteristics that may be comparable to the other dyes listed.

Factors Influencing Exhaustion and Fixation

The efficiency of the dyeing process is governed by several key parameters that influence the exhaustion and fixation of reactive dyes. Understanding and controlling these factors is crucial for achieving optimal and reproducible results.

Logical Relationship of Dyeing Process

Caption: Logical flow of the reactive dyeing process.

Experimental Protocol: Determination of Exhaustion and Fixation Rates

This section provides a detailed methodology for the spectrophotometric determination of the exhaustion and fixation rates of reactive dyes on cotton fabric.

Materials and Equipment
  • Spectrophotometer (UV-Vis)

  • Laboratory dyeing machine

  • Cotton fabric (scoured and bleached)

  • Reactive dye (e.g., Reactive Red 120, 195, or 239)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Volumetric flasks, pipettes, and cuvettes

Experimental Workflow

ExperimentalWorkflow A Prepare Dye Stock Solution B Prepare Calibration Standards A->B C Generate Calibration Curve B->C K Measure Absorbance of Aliquots C->K D Prepare Dyebath (Dye, Water, Salt) E Add Cotton Fabric D->E F Exhaustion Phase (Controlled Temperature & Time) E->F G Collect Aliquot 1 (After Exhaustion) F->G H Add Alkali G->H G->K I Fixation Phase (Controlled Temperature & Time) H->I J Collect Aliquot 2 (After Fixation) I->J N Wash Dyed Fabric I->N J->K L Calculate Dye Concentrations K->L M Calculate Exhaustion Rate L->M Q Calculate Fixation Rate L->Q O Collect Wash Liquor N->O P Measure Absorbance of Wash Liquor O->P P->Q

Caption: Experimental workflow for determining exhaustion and fixation rates.

Detailed Procedure

Step 1: Preparation of Calibration Curve

  • Prepare a stock solution of the reactive dye of a known concentration (e.g., 1 g/L) in deionized water.

  • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

  • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Plot a graph of absorbance versus concentration to create a calibration curve.

Step 2: Dyeing Procedure

  • Prepare a dyebath containing the required amount of dye, water, and electrolyte (e.g., 50 g/L NaCl). The liquor ratio (ratio of the weight of the goods to the volume of the dyebath) should be kept constant (e.g., 1:20).

  • Place the pre-weighed cotton fabric sample in the dyebath.

  • Start the dyeing program. Ramp the temperature to the desired exhaustion temperature (e.g., 60°C) and hold for a specified time (e.g., 30 minutes).

  • After the exhaustion phase, take an aliquot of the dyebath.

  • Add the required amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to initiate fixation.

  • Continue the dyeing at the fixation temperature (e.g., 60°C) for the specified time (e.g., 60 minutes).

  • After fixation, take another aliquot from the dyebath.

Step 3: Calculation of Exhaustion Rate

  • Measure the absorbance of the aliquot taken after the exhaustion phase.

  • Using the calibration curve, determine the concentration of the dye remaining in the dyebath (C_exhausted).

  • Calculate the exhaustion rate (%E) using the following formula:

    %E = [(C_initial - C_exhausted) / C_initial] * 100

    where C_initial is the initial concentration of the dye in the dyebath.

Step 4: Calculation of Fixation Rate

  • Thoroughly wash the dyed fabric with cold and hot water to remove any unfixed dye. A standard soaping procedure can also be followed.

  • Collect all the wash liquors and measure the total volume.

  • Measure the absorbance of the combined wash liquor.

  • Determine the concentration of the hydrolyzed dye in the wash liquor (C_hydrolyzed) using the calibration curve.

  • Calculate the amount of unfixed dye.

  • The amount of fixed dye is the difference between the amount of exhausted dye and the amount of unfixed (hydrolyzed) dye.

  • Calculate the fixation rate (%F) as a percentage of the exhausted dye:

    %F = [(Amount of exhausted dye - Amount of unfixed dye) / Amount of exhausted dye] * 100

    Alternatively, fixation can be expressed as a percentage of the initial dye applied.

Conclusion

The selection of a reactive red dye is a multifaceted decision that depends on the desired shade, required fastness properties, and the specific application process. While C.I. Reactive Red 195 is a versatile and well-documented option, C.I. Reactive Red 120 shows potential for high fixation, particularly in innovative non-aqueous dyeing systems. The performance of C.I. Reactive Red 239 would benefit from more extensive comparative studies. The provided experimental protocol offers a standardized method for researchers and industry professionals to conduct their own benchmarking studies, leading to more optimized and sustainable dyeing processes. It is recommended to perform in-house evaluations under specific production conditions to make the most informed dye selection.

References

A Comparative Analysis of Reactive Red 218 Cross-Reactivity with Diverse Cellulosic Fibers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the dyeing performance of Reactive Red 218 across cotton, viscose, linen, and lyocell, complete with supporting experimental data and detailed protocols.

This guide provides an objective comparison of the cross-reactivity and performance of this compound, a widely utilized azo dye, with various cellulosic fibers: cotton, viscose, linen, and lyocell. Understanding the dyeing behavior of this reactive dye across different substrates is crucial for achieving desired color depth, fastness, and overall product quality in textile and research applications. The following sections present a summary of quantitative data, detailed experimental methodologies for performance evaluation, and a visual representation of the experimental workflow.

Comparative Performance Data

The dyeing performance of this compound on different cellulosic fibers is influenced by the inherent structural and morphological characteristics of each fiber. Factors such as crystallinity, amorphous regions, and accessibility of hydroxyl groups play a significant role in dye uptake, fixation, and the ultimate fastness properties of the dyed material. The data presented in Table 1 summarizes the expected performance of this compound on cotton, viscose, linen, and lyocell based on typical outcomes for reactive dyes on these substrates.

Performance MetricCottonViscoseLinenLyocell
Color Yield (K/S) GoodExcellentModerate-GoodExcellent
Fixation Efficiency (%) 85-9090-9580-8590-95
Wash Fastness (ISO 105-C06) 4-54-544-5
Rubbing Fastness (Dry) (ISO 105-X12) 4-54-544-5
Rubbing Fastness (Wet) (ISO 105-X12) 3-432-33-4
Light Fastness (ISO 105-B02) 4444

Note: These values are representative and can vary based on the specific dyeing process parameters and finishing treatments used.

Experimental Protocols

To ensure reproducibility and accurate comparison, the following detailed experimental protocols for dyeing and fastness testing are provided.

Standard Exhaust Dyeing Protocol

This protocol outlines a standard laboratory procedure for dyeing cellulosic fibers with this compound.

Materials and Reagents:

  • This compound dye

  • Scoured and bleached cellulosic fabric (cotton, viscose, linen, lyocell)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃) (soda ash)

  • Acetic acid (CH₃COOH)

  • Non-ionic wetting agent

  • Laboratory dyeing machine (e.g., shaking water bath, IR dyer)

Procedure:

  • Preparation of Dyebath:

    • Set the liquor ratio to 1:20 (e.g., 5 g of fabric to 100 mL of water).

    • Add 1 g/L of a non-ionic wetting agent.

    • Add the required amount of this compound (e.g., 2% on weight of fiber, o.w.f.).

    • Add the electrolyte (e.g., 60 g/L NaCl).

  • Dyeing Cycle:

    • Introduce the fabric sample into the dyebath at room temperature (approximately 25-30°C).

    • Run the dyeing machine for 15 minutes to ensure even wetting and dye distribution.

    • Raise the temperature to 60°C over 30 minutes.

    • Run for an additional 30 minutes at 60°C.

    • Add the required amount of sodium carbonate (e.g., 20 g/L) to the dyebath to initiate fixation.

    • Continue dyeing at 60°C for 60 minutes.

  • Washing-off (Soaping):

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Wash the fabric with a solution containing 2 g/L of a non-ionic detergent at 95°C for 10 minutes to remove unfixed dye.

    • Rinse again with hot and then cold water until the water runs clear.

  • Neutralization and Drying:

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes.

    • Rinse with cold water.

    • Squeeze the excess water and air-dry the fabric.

Color Fastness Testing Protocols

The following ISO standard methods should be used to evaluate the fastness properties of the dyed fabrics.

  • Wash Fastness (ISO 105-C06): This test assesses the resistance of the color to domestic and commercial laundering.[1][2][3] The test is conducted using a specified detergent solution at a set temperature and time, with the change in color of the specimen and the staining of adjacent multifibre fabric evaluated using grey scales.[1][2]

  • Rubbing Fastness (ISO 105-X12): This method evaluates the resistance of the color to rubbing, both dry and wet.[4][5][6] A standard white cotton cloth is rubbed against the dyed specimen under specified conditions, and the degree of color transfer to the white cloth is assessed.[4][5]

  • Light Fastness (ISO 105-B02): This test determines the resistance of the color to the action of an artificial light source that mimics natural daylight.[7][8] The change in color of the dyed specimen is evaluated by comparing it with a set of blue wool standards exposed under the same conditions.[9]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating the cross-reactivity of this compound with different cellulosic fibers.

ExperimentalWorkflow cluster_prep 1. Material Preparation cluster_dyeing 2. Dyeing Process cluster_testing 3. Performance Evaluation cluster_analysis 4. Data Analysis & Comparison Prep_Fibers Procure Cellulosic Fibers (Cotton, Viscose, Linen, Lyocell) Scour_Bleach Scouring and Bleaching Prep_Fibers->Scour_Bleach Dyeing Exhaust Dyeing with This compound Scour_Bleach->Dyeing Soaping Washing-off (Soaping) Dyeing->Soaping Drying Drying of Dyed Samples Soaping->Drying K_S Color Yield (K/S) Measurement Drying->K_S Fixation Fixation Efficiency Determination Drying->Fixation Wash_Fastness Wash Fastness (ISO 105-C06) Drying->Wash_Fastness Rub_Fastness Rubbing Fastness (ISO 105-X12) Drying->Rub_Fastness Light_Fastness Light Fastness (ISO 105-B02) Drying->Light_Fastness Analysis Comparative Analysis of Results K_S->Analysis Fixation->Analysis Wash_Fastness->Analysis Rub_Fastness->Analysis Light_Fastness->Analysis

Caption: Experimental workflow for comparative analysis.

References

Evaluating the Economic Viability of Reactive Red 218 in Textile Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of dyes in textile production is a critical decision that balances cost, performance, and environmental impact. This guide provides an objective comparison of Reactive Red 218 with alternative reactive dyes, supported by available data, to aid in evaluating its economic viability for textile applications.

Executive Summary

This compound is a monoazo reactive dye used for cellulosic fibers like cotton. While it can offer good colorfastness, its economic viability is challenged by several factors. Notably, its synthesis traditionally involves tobias acid, which can result in the presence of the banned carcinogenic aromatic amine, 2-naphthylamine, on the final product, posing significant environmental and safety risks. Furthermore, reports indicate that this compound has relatively poor solubility, which can lead to dyeing inconsistencies, requiring costly color correction and increasing water and energy consumption. This guide presents a comparative analysis of this compound's performance, cost considerations, and environmental footprint against other reactive red dyes.

Data Presentation: Performance and Environmental Comparison

The following tables summarize the key performance and environmental parameters of this compound in comparison to a common alternative, Reactive Red 195, and general data for other reactive dyes. It is important to note that direct, publicly available comparative studies are limited, and some data is generalized for the class of reactive dyes.

Table 1: Performance Characteristics of Reactive Red Dyes

ParameterThis compoundReactive Red 195General Reactive DyesSource(s)
Fixation Rate >90% (under optimal conditions)Not specified, but generally high for bifunctional dyes50-85%[1]
Solubility Relatively poor, can cause color spots and batch differencesGood, with four water-soluble groupsVaries, but generally good[2]
Light Fastness Grade 4Not specifiedVaries (typically 3-7)[3]
Washing Fastness Grade 4-5 (Staining on Cotton)ExcellentGood to Excellent[3]
Rubbing Fastness (Dry) Grade 4-5ExcellentGood to Excellent[3]
Rubbing Fastness (Wet) Grade 3GoodModerate to Good[3]
Perspiration Fastness (Alkaline & Acid) Grade 4-5 (Staining on Cotton)ExcellentGood to Excellent[3]

Table 2: Economic and Environmental Comparison

ParameterThis compoundReactive Red 195General Reactive DyesSource(s)
Relative Cost Price can vary, but production issues may increase overall costPrice varies, generally cost-effectiveWide range from ~
11-1−
30+ per kg
[2][4]
Key Raw Material Concern Tobias acid (potential for 2-naphthylamine formation)N/AVaries[5]
Salt Consumption (g/L) 30-15030-15030-150[1]
Wastewater COD/BOD Ratio Not specifiedNot specifiedHigh, typically around 5:1, indicating low biodegradability[6]
Effluent Characteristics Potential for toxic degradation productsHigh salt and alkali contentHigh salt, alkali, unfixed dye, high COD and BOD[1]

Experimental Protocols

Exhaust Dyeing of Cotton with Reactive Dyes

This protocol outlines a typical exhaust dyeing process for cotton fabric with reactive dyes. The specific parameters (temperature, time, chemical concentrations) may need to be optimized based on the specific dye, desired shade depth, and equipment.

1. Materials and Equipment:

  • Scoured and bleached 100% cotton fabric

  • Reactive dye (e.g., this compound)

  • Glauber's salt (Sodium Sulfate) or Common Salt (Sodium Chloride)

  • Soda ash (Sodium Carbonate)

  • Wetting agent

  • Sequestering agent

  • Leveling agent

  • Acetic acid

  • Soap solution

  • Laboratory dyeing machine (e.g., Mathis HT Alt-1)

  • Spectrophotometer for color measurement

  • Beakers, pipettes, and other standard laboratory glassware

2. Procedure:

  • Pre-treatment: Ensure the cotton fabric is properly scoured and bleached to remove impurities and achieve uniform absorbency.

  • Dye Bath Preparation:

    • Set the dyeing machine to the initial temperature (e.g., 40°C).

    • Add the required amount of water (Liquor Ratio, e.g., 1:10).

    • Add wetting agent (e.g., 1 g/L) and sequestering agent (e.g., 1 g/L) and run for 5 minutes.

    • Add the pre-dissolved reactive dye solution.

  • Dyeing Cycle:

    • Introduce the fabric into the dye bath and run for 10 minutes.

    • Gradually add the required amount of salt (e.g., 60-80 g/L for medium shades) in portions over 15-20 minutes to aid in dye exhaustion.

    • Raise the temperature to the dyeing temperature (e.g., 60°C for cold-brand or 80-95°C for hot-brand dyes) over 30 minutes.

    • Run for another 30 minutes at the dyeing temperature.

  • Fixation:

    • Add the pre-dissolved soda ash (e.g., 20 g/L) to the dye bath to raise the pH to the optimal level for fixation (typically pH 10.5-11.5).

    • Continue dyeing for another 45-60 minutes for fixation of the dye to the fiber.

  • Washing Off:

    • Drain the dye bath.

    • Rinse the fabric with cold water.

    • Neutralize with a dilute acetic acid solution (e.g., 1 g/L) at 50°C for 10 minutes.

    • Soap the fabric at the boil (e.g., with 2 g/L soap solution) for 15-20 minutes to remove unfixed dye.

    • Rinse thoroughly with hot and then cold water.

  • Drying: Dry the dyed fabric in a dryer or at room temperature.[7][8]

Standard Methods for Color Fastness Testing

The following standard test methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC) are used to evaluate the performance of dyed textiles:

  • Color Fastness to Washing: ISO 105-C06 or AATCC 61[3][9]

  • Color Fastness to Rubbing (Crocking): ISO 105-X12 or AATCC 8[3][9]

  • Color Fastness to Light: ISO 105-B02 or AATCC 16[3]

  • Color Fastness to Perspiration: ISO 105-E04 or AATCC 15[9]

Mandatory Visualization

Experimental_Workflow_Exhaust_Dyeing A Dye Bath Preparation (Water, Auxiliaries, Dye) B Introduce Fabric (Run at initial temp) A->B C Salt Addition (Gradual, for exhaustion) B->C D Temperature Rise (to Dyeing Temperature) C->D E Dyeing (at constant temperature) D->E F Alkali Addition (for fixation) E->F G Fixation (at constant temperature) F->G H Drain Dye Bath G->H I Rinsing & Neutralization H->I J Soaping (at boil) I->J K Final Rinsing J->K L Drying K->L

Exhaust Dyeing Workflow

Economic_Viability_Factors cluster_cost Cost Factors cluster_performance Performance cluster_environmental Environmental Impact A1 Dye Price ($/kg) Viability Economic Viability of this compound A1->Viability A2 Chemicals (Salt, Alkali) A2->Viability A3 Water & Energy Consumption A3->Viability A4 Wastewater Treatment A4->Viability A5 Reprocessing (due to poor quality) A5->Viability B1 Fixation Rate B1->Viability B2 Exhaustion Rate B2->Viability B3 Color Fastness B3->Viability B4 Solubility B4->Viability B5 Reproducibility B5->Viability C1 Toxicity (e.g., 2-naphthylamine) C1->Viability C2 Effluent Load (COD, BOD, TDS) C2->Viability C3 Salt Discharge C3->Viability

Factors in Economic Viability

Conclusion

The economic viability of using this compound in textile production is a complex issue. While it may offer acceptable fastness properties under optimal conditions, its potential drawbacks are significant. The risk of releasing a banned aromatic amine due to its synthesis from tobias acid presents a major environmental and regulatory hurdle.[5] Furthermore, its reported poor solubility can lead to increased operational costs through the need for reprocessing and higher consumption of water, energy, and chemicals.[2]

For manufacturers prioritizing environmental safety, regulatory compliance, and consistent, high-quality production, exploring alternatives to this compound is strongly recommended. Newer generations of reactive dyes often offer improved fixation rates, better solubility, and a more favorable environmental profile, which can lead to lower overall processing costs and a more sustainable final product. A thorough cost-benefit analysis, including the potential costs of non-compliance and reprocessing, should be conducted before selecting any dye for large-scale production.

References

Ecotoxicological Profile of Reactive Dyes for Cotton: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The textile industry is a significant contributor to water pollution, with reactive dyes used for cotton dyeing being a major class of contaminants. Their high water solubility and low fixation rates result in colored effluents that are toxic to aquatic and terrestrial ecosystems. This guide provides an objective comparison of the ecotoxicological effects of various reactive dyes, supported by experimental data, to aid researchers and environmental scientists in assessing their environmental impact.

Quantitative Ecotoxicological Data

The following table summarizes the ecotoxicological data for several common reactive dyes across different trophic levels. The data is presented to facilitate a comparative analysis of their potential environmental hazards.

Reactive DyeTest OrganismEndpointObserved Value
Reactive Red 120 Daphnia magna (Water Flea)48h EC50 (Immobilisation)10.40 mg/L[1][2]
Pseudokirchneriella subcapitata (Green Algae)72h EC50 (Growth Inhibition)>100.00 mg/L[1][2]
Lemna gibba (Duckweed)7-day EC50 (Growth Inhibition)64.34 mg/L[1][2]
Oncorhynchus mykiss (Rainbow Trout)96h LC50 (Mortality)78.84 mg/L[1][2]
Reactive Black 5 Daphnia magna (Water Flea)48h EC50 (Immobilisation)74.1% (v/v of dye solution)
Remazol Golden Yellow Daphnia magna (Water Flea)48h EC50 (Immobilisation)46.84 mg/L
Remazol Parrot Green Daphnia magna (Water Flea)48h EC50 (Immobilisation)55.32 mg/L
Reactive Yellow 145 Vigna radiata & Cicer arietinum (Mung Bean & Chickpea)Seed GerminationSignificant reduction in germination rate, plumule, and radicle length.[3][4]
Allium cepa (Onion)GenotoxicityLess toxic effects of biodegraded products on Mitotic Index (MI) and cell division.[4]
Reactive Blue 221 Pseudomonas sp. BDS 2Biodegradation (Decolorization)94.4% after 96h (50 mg/L)
Alcaligenes sp. BDS 9Biodegradation (Decolorization)88.5% after 112h (50 mg/L)

Experimental Protocols

Detailed methodologies for key ecotoxicological assays are provided below, based on internationally recognized guidelines.

Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of substances to the freshwater crustacean, Daphnia magna.

  • Test Organism: Young daphnids, less than 24 hours old at the start of the test.[5][6][7][8][9]

  • Test Substance Preparation: A series of at least five concentrations of the reactive dye are prepared in a suitable medium (reconstituted or natural water with a pH of 6-9). A control group with no test substance is also prepared.[5][6]

  • Test Procedure:

    • At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control.[6]

    • Each test vessel should contain at least 2 mL of the test solution per daphnid.[6]

    • The exposure period is 48 hours under static or semi-static conditions.[5][7][8]

    • Environmental conditions are maintained at 20 ± 2 °C with a 16-hour light/8-hour dark photoperiod.[5]

    • Daphnids are not fed during the test.[5]

  • Endpoint: The primary endpoint is the immobilisation of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[5][7] Observations are made at 24 and 48 hours.[5][6][7][8][9]

  • Data Analysis: The EC50 (the concentration that causes immobilisation in 50% of the daphnids) at 48 hours is calculated.[5][6][7][8][9]

Luminescent Bacteria Inhibition Test with Vibrio fischeri (ISO 11348-3)

This test, often referred to as the Microtox® test, evaluates the acute toxicity of water samples by measuring the inhibition of light emission from the marine bacterium Vibrio fischeri.

  • Test Organism: Freeze-dried Vibrio fischeri (NRRL B-11177).[10][11][12]

  • Test Substance Preparation: The reactive dye is dissolved in water to create a range of concentrations. The test is applicable to wastewater, aqueous extracts, and single substances diluted in water.[10][11][12]

  • Test Procedure:

    • Specified volumes of the test sample (or its dilutions) are mixed with a suspension of the luminescent bacteria.[12]

    • The luminescence is measured after a defined contact time, typically 15 or 30 minutes.[12]

    • A control sample without the toxicant is run in parallel to measure any natural changes in luminescence.

  • Endpoint: The inhibition of light emission is the key endpoint.

  • Data Analysis: The results are used to determine the EC50, which is the effective concentration of the test substance that causes a 50% reduction in the light output of the bacteria.[13]

Terrestrial Plant Test: Seedling Emergence and Seedling Growth (OECD 208)

This test assesses the potential adverse effects of substances on the emergence and early growth of terrestrial plants.

  • Test Organism: Seeds of various terrestrial plant species from different families are used. Common species include Lactuca sativa (lettuce), Allium cepa (onion), and various crop species.[14][15][16][17]

  • Test Substance Application: The reactive dye can be incorporated into the soil or sprayed onto the soil surface.[14][15]

  • Test Procedure:

    • Seeds are planted in treated soil.

    • The test is conducted in a growth chamber with controlled temperature (e.g., 22 °C during the day, 18 °C at night), humidity (around 70%), and a defined light cycle (e.g., 16 hours of light).[14][16]

    • The duration of the test is typically 14 to 21 days after 50% of the seedlings in the control group have emerged.[15][16]

  • Endpoints:

    • Seedling emergence: The number of emerged seedlings is counted.

    • Seedling growth: Shoot height and shoot fresh weight are measured at the end of the test.

    • Phytotoxicity: Visual assessment for any signs of damage, such as chlorosis or necrosis.[15]

  • Data Analysis: The data is analyzed to determine the rate of emergence and the effective concentration that causes a specified percentage of inhibition in growth (ERx) and the No Observed Effect Rate (NOER).[15]

Ecotoxicological Assessment Workflow

The following diagram illustrates a structured workflow for the ecotoxicological assessment of reactive dyes, from initial characterization to a tiered testing approach across different trophic levels.

EcotoxWorkflow cluster_0 Phase 1: Characterization and Screening cluster_1 Phase 2: Aquatic Ecotoxicity Testing cluster_2 Phase 3: Terrestrial Ecotoxicity & Biodegradation cluster_3 Phase 4: Data Analysis and Risk Assessment Dye Reactive Dye Sample PhysChem Physicochemical Analysis (Solubility, Purity, etc.) Dye->PhysChem Screening Initial Screening (e.g., Microtox® with Vibrio fischeri) PhysChem->Screening Algae Algal Growth Inhibition (e.g., Pseudokirchneriella subcapitata) Screening->Algae Invertebrate Invertebrate Acute Toxicity (e.g., Daphnia magna - OECD 202) Screening->Invertebrate Fish Fish Acute Toxicity (e.g., Oncorhynchus mykiss) Screening->Fish Phyto Phytotoxicity (e.g., Lactuca sativa, Allium cepa - OECD 208) Screening->Phyto Biodeg Biodegradation Potential (Bacterial Consortium) Screening->Biodeg Analysis Data Analysis (EC50, LC50, NOEC Calculation) Algae->Analysis Invertebrate->Analysis Fish->Analysis Phyto->Analysis Biodeg->Analysis Risk Environmental Risk Assessment Analysis->Risk

Caption: Workflow for ecotoxicological assessment of reactive dyes.

References

Safety Operating Guide

Proper Disposal of Reactive Red 218: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Reactive Red 218, a water-soluble azo dye, is critical for ensuring laboratory safety and environmental protection. Due to the reactive nature of this chemical class and the potential for azo dyes to degrade into harmful aromatic amines, specific procedures must be followed. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Logistical Information

Before handling or disposing of this compound, consult the product's specific Safety Data Sheet (SDS) and adhere to all local, state, and federal regulations.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.[3]

  • Hand Protection: Wear rubber, latex, or nitrile gloves.[3]

  • Respiratory Protection: When handling the powder form, use a particle filter mask or work in a chemical fume hood to avoid inhaling dust, which can cause respiratory irritation and may form explosive dust clouds in the air.[3]

  • Protective Clothing: Wear a lab coat or apron to prevent skin contact.[1]

Handling and Storage:

  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][3]

  • Avoid contact with strong oxidizers.[3]

  • Use good occupational work practices: avoid eating, drinking, or smoking in the work area and wash hands thoroughly after handling.[1]

Primary Disposal Plan: Unused Product and Chemical Waste

Unused or waste this compound, whether in solid form or in solution, must be treated as hazardous chemical waste. Do not discharge into sewers or waterways. [1]

Step-by-Step Procedure:

  • Containerization: Leave the chemical waste in its original container if possible, or use a new, compatible, and clearly labeled waste container.[2] Ensure the container is in good condition and the cap seals securely.

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents (e.g., "Waste this compound"). Do not mix with other waste streams.[2]

  • Segregation: Keep the waste container segregated from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Follow their specific procedures for collection and transport.

In-Lab Pre-treatment for Small Aqueous Waste Quantities

For small amounts of aqueous waste containing this compound, chemical degradation can be employed as a pre-treatment step to cleave the chromophore before collection by hazardous waste services. These procedures should be performed in a chemical fume hood with appropriate PPE. Two common methods are reductive degradation and oxidative degradation.[4]

Data Presentation: Chemical Degradation Parameters
ParameterReductive Degradation (Sodium Dithionite)Oxidative Degradation (Fenton's Reagent)
Primary Reagent Sodium Dithionite (Sodium Hydrosulfite)Hydrogen Peroxide (H₂O₂) & Ferrous Sulfate
Target pH ~5.0 (for reaction), 6.0-8.0 (for disposal)< 3.0 (for reaction), >10.0 (for precipitation)
Catalyst NoneFerrous Sulfate (FeSO₄·7H₂O)
Typical Reagent Conc. Slight molar excess relative to dyeH₂O₂: ~0.5 mM, FeSO₄: ~0.025 mM
Endpoint Indicator Disappearance of red colorDisappearance of red color
Reaction Time Several hours30-60 minutes
Experimental Protocol 1: Reductive Degradation using Sodium Dithionite

This method cleaves the azo bond (-N=N-), resulting in less colored aromatic amines.[4]

  • Preparation: In a suitable beaker or flask inside a chemical fume hood, dissolve the aqueous this compound waste.

  • pH Adjustment: Adjust the solution's pH to approximately 5 using hydrochloric acid.[4]

  • Reduction: While stirring, slowly add a slight excess of solid sodium dithionite. The disappearance of the dye's color indicates the reaction is proceeding.[4]

  • Reaction Time: Allow the reaction to stir for several hours to ensure complete degradation.[4]

  • Neutralization: Once the color is gone, neutralize the solution to a pH between 6 and 8 with a suitable base, such as sodium bicarbonate.[4]

  • Disposal: Collect the resulting solution in a designated hazardous waste container for final disposal by your institution's EHS office.[4]

Experimental Protocol 2: Oxidative Degradation using Fenton's Reagent

Fenton's reagent generates highly reactive hydroxyl radicals that oxidize and mineralize the azo dye.[4]

  • Preparation: In a reaction vessel within a chemical fume hood, dissolve the aqueous dye waste.

  • Catalyst Addition: Add a catalytic amount of ferrous sulfate (FeSO₄·7H₂O). A typical starting concentration is 0.025 mM.[4]

  • Oxidation: Slowly and carefully add hydrogen peroxide (H₂O₂), starting with a concentration of around 0.5 mM. The reaction is exothermic and may generate gas.[4]

  • Reaction Time: Stir the mixture for 30-60 minutes. The fading of the color indicates the breakdown of the dye.[4]

  • Precipitation and Neutralization: After the reaction, raise the pH to above 10 with sodium hydroxide. This will precipitate the iron catalyst as iron hydroxide and decompose any residual hydrogen peroxide.[4]

  • Disposal: Allow the precipitate to settle. Decant the supernatant. Collect both the liquid and the solid precipitate in a designated hazardous waste container for EHS pickup.[4]

Spill Cleanup and Disposal

In the case of a spill, follow these procedures:

  • Evacuate and Ventilate: Clear the area of personnel and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Cleanup (Solid Spills): For dry powder, avoid generating dust.[1] Use a dry cleanup procedure, such as gently sweeping up the material, and place it into a suitable, labeled container for disposal.[1][3] A vacuum cleaner fitted with a HEPA filter can also be used.[1]

  • Cleanup (Liquid Spills): Absorb the spill with an inert, non-flammable material like sand, earth, or vermiculite.[1][5] Collect the absorbed material and seal it in a labeled drum for disposal.[1]

  • Decontamination: After the material is collected, decontaminate the spill area.

  • Disposal: The collected spill waste must be disposed of as hazardous waste through your EHS department.

Mandatory Visualizations

Reactive_Red_218_Disposal_Workflow This compound Disposal Workflow start Identify Waste: This compound waste_type What is the form of the waste? start->waste_type solid_waste Unused/Expired Solid Product or Contaminated PPE/Debris waste_type->solid_waste Solid liquid_waste Aqueous Solution Waste waste_type->liquid_waste Liquid spill_waste Spill Cleanup Material (Solid or Absorbed) waste_type->spill_waste Spill collect_solid Place in sealed, compatible waste container. solid_waste->collect_solid quantity_check Small Lab Quantity? liquid_waste->quantity_check spill_waste->collect_solid pretreatment Perform In-Lab Pre-treatment (e.g., Reduction or Oxidation) in Fume Hood quantity_check->pretreatment Yes collect_liquid Collect in sealed, compatible waste container. quantity_check->collect_liquid No / Large Qty pretreatment->collect_liquid label_waste Label container: 'Hazardous Waste - this compound' collect_solid->label_waste collect_liquid->label_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup label_waste->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment for Handling Reactive Red 218

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Reactive Red 218. Adherence to these protocols is essential for minimizing risk and ensuring a safe laboratory environment.

This compound, a monoazo dye, presents potential hazards requiring stringent safety measures.[1] The primary risks associated with this and similar reactive dyes include respiratory and skin sensitization, as well as eye and skin irritation.[2] Inhalation of the dye powder and direct contact with the skin or eyes are the main exposure routes to mitigate.

Hazard Analysis and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe handling. The following table summarizes the potential hazards of this compound and the corresponding essential personal protective equipment.

HazardAffected Body PartRecommended PPESpecification
Inhalation of Dust Respiratory SystemRespiratorNIOSH-approved N95 or higher for powders.[3]
Skin Contact Hands and ArmsGlovesChemical-resistant nitrile or butyl rubber gloves.[2]
BodyLab CoatLong-sleeved, fully buttoned lab coat.
Eye Contact EyesGogglesChemical splash goggles.[3]
Accidental Ingestion Mouth/Digestive SystemGeneral HygieneDo not eat, drink, or smoke in the laboratory.

Operational Plan for Handling this compound

Following a systematic operational plan is critical to minimize exposure and prevent contamination.

Preparation and Handling Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_ppe Assemble All Required PPE prep_area->gather_ppe gather_materials Gather All Necessary Materials (Dye, Solvents, Glassware) gather_ppe->gather_materials prep_spill_kit Prepare Spill Kit gather_materials->prep_spill_kit don_ppe Don All PPE prep_spill_kit->don_ppe weigh_dye Weigh Dye in Fume Hood don_ppe->weigh_dye prepare_solution Prepare Solution weigh_dye->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate Decontaminate Glassware & Surfaces conduct_experiment->decontaminate dispose_waste Dispose of Waste (Solid & Liquid) decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Procedural workflow for safely handling this compound.

Step-by-Step Guidance
  • Area Preparation : Always handle solid this compound powder in a certified chemical fume hood to control dust.[2] Ensure the work area is clean and uncluttered.

  • PPE : Before handling the dye, put on all required personal protective equipment as detailed in the table above.

  • Weighing : Carefully weigh the required amount of dye powder in the fume hood. Avoid generating dust. Use a dedicated spatula and weighing vessel.

  • Solution Preparation : When preparing solutions, slowly add the dye powder to the solvent to prevent splashing.

  • Experimentation : Conduct all experimental procedures involving this compound within the designated and controlled area.

  • Decontamination : Thoroughly decontaminate all glassware and surfaces that have come into contact with the dye.

  • PPE Removal : Remove PPE in the correct order to avoid cross-contamination. Generally, gloves are removed first, followed by the lab coat and then eye protection.

  • Hygiene : Wash hands thoroughly with soap and water after removing PPE.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Unused Solid Dye Labeled, sealed containerDispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, wipes) Labeled, sealed plastic bag or containerDispose of as solid hazardous waste.
Aqueous Waste Solutions Labeled, sealed waste containerDispose of as hazardous liquid waste. Do not pour down the drain.
Contaminated PPE Labeled, sealed plastic bagDispose of as solid hazardous waste.
Spill Response Protocol

In the event of a spill, follow these steps:

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert : Inform your supervisor and colleagues.

  • Control : If safe to do so, prevent the spread of the powder or liquid.

  • Clean-up (for minor spills) :

    • Solid Spills : Gently cover the spill with an absorbent material like sand or vermiculite.[3] Avoid raising dust. Carefully sweep the mixture into a labeled, sealable container for disposal.[4]

    • Liquid Spills : Absorb the spill with an inert absorbent material. Place the absorbed material into a labeled, sealable container for disposal.

  • Decontaminate : Clean the spill area with an appropriate cleaning agent.

  • Dispose : Dispose of all cleanup materials as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.